molecular formula C13H21ClN2O B1662575 QX-222 chloride CAS No. 5369-00-6

QX-222 chloride

货号: B1662575
CAS 编号: 5369-00-6
分子量: 256.77 g/mol
InChI 键: WFKXSWWTOZBDME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lidocaine N-methyl hydrochloride is a chemical compound intended for research and development purposes. As a derivative of lidocaine, a well-known local anesthetic and antiarrhythmic agent, it may serve as a key reference standard or intermediate in various scientific investigations. Researchers may utilize this compound in analytical chemistry, particularly in chromatography (e.g., HPLC) and mass spectrometry, to support method development, quality control, and metabolic studies. In pharmacological research, lidocaine and its derivatives function by stabilizing neuronal membranes through the inhibition of sodium ion fluxes, which are required for the initiation and conduction of impulses. Lidocaine is metabolized in the liver, and its derivatives are of interest in studying metabolic pathways such as oxidative N-dealkylation. This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the product's Certificate of Analysis for specific data on purity, concentration, and storage instructions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKXSWWTOZBDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201343384
Record name [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5369-00-6
Record name [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

QX-222 Chloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-222 chloride is a quaternary ammonium derivative of the local anesthetic lidocaine, recognized for its potent and specific action as a sodium channel blocker.[1][2] As a permanently charged molecule, its membrane permeability is limited, a characteristic that has been instrumental in elucidating the intricate mechanisms of ion channel function and state-dependent drug interactions.[3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

The primary mechanism of action of this compound is the blockade of voltage-gated sodium (Na+) channels.[1][2] This action is not static; rather, it is highly dependent on the conformational state of the channel, a phenomenon known as state-dependent or use-dependent blockade.[4][5]

QX-222 exhibits a much higher affinity for the open and inactivated states of the Na+ channel compared to the resting state.[5][6] This preferential binding means that the drug is more effective at blocking channels that are actively opening and closing, such as those in rapidly firing neurons. This "use-dependent" characteristic is a hallmark of many local anesthetics and Class I antiarrhythmic drugs.[4]

The molecule, being permanently charged, primarily accesses its binding site from the intracellular side of the neuronal and skeletal muscle cell membrane.[3][5] Once the channel is in its open conformation, QX-222 enters the internal vestibule of the channel pore and physically occludes it, thereby preventing the influx of sodium ions that is essential for the propagation of action potentials.[7]

A key feature of QX-222's interaction is the concept of "trapping." After binding within the open channel, if the channel closes, the drug can become trapped inside the pore.[4] This trapped state contributes to a slower recovery from the block and prolongs the refractory period of the neuron.[4]

Interestingly, in cardiac sodium channels, a specific threonine residue provides an external access pathway, allowing QX-222 to exert its blocking effect from both the intracellular and extracellular sides of the membrane.[5]

Beyond its primary target, QX-222 has also been demonstrated to act as an open-channel blocker of nicotinic acetylcholine receptors (nAChRs).[7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of QX-222 with its target ion channels.

ParameterValueChannel TypePreparationReference
Block Duration 0.89 ± 0.06 msNicotinic Acetylcholine ReceptorBC3H-1 cells (outside-out patch)[7]
Block Duration with Ether 2.23 ± 0.37 msNicotinic Acetylcholine ReceptorBC3H-1 cells (outside-out patch)[7]
Concentration for Block 30 µMNicotinic Acetylcholine ReceptorBC3H-1 cells (outside-out patch)[7]
ParameterValueChannel Type/ConditionPreparationReference
Association Rate Greater for open states of LPC-modified channelsCardiac Na+ channelsRat and rabbit ventricular cells (excised inside-out patch)[6]
Single-Channel Amplitude Not decreased by QX-222Cardiac Na+ channelsRat and rabbit ventricular cells (excised inside-out patch)[6]
Open Time (unmodified) Reversibly shortenedCardiac Na+ channelsRat and rabbit ventricular cells (excised inside-out patch)[6]
Open Time (LPC-modified) Reversibly shortenedCardiac Na+ channelsRat and rabbit ventricular cells (excised inside-out patch)[6]

Experimental Protocols

The understanding of QX-222's mechanism of action has been largely shaped by sophisticated electrophysiological techniques. Below are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology for Single-Channel Recording

This technique is crucial for observing the direct interaction of QX-222 with individual ion channels.

Objective: To characterize the kinetics of QX-222 blockade on single sodium or nicotinic acetylcholine receptor channels.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from rat or rabbit hearts or use a cell line expressing the target receptor (e.g., BC3H-1 cells for nAChRs).[6][7]

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the appropriate pipette solution.

  • Patch Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Patch Excision:

    • Inside-out patch: After forming a giga-seal in the cell-attached configuration, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution. This allows for the application of QX-222 to the intracellular face of the channel.[6]

    • Outside-out patch: After establishing a whole-cell configuration, slowly withdraw the pipette to allow a stalk of membrane to be pulled out, which then detaches and reseals to form a patch with the extracellular side facing the bath solution.[7]

  • Voltage Clamp and Data Acquisition: Clamp the membrane potential at a desired holding potential (e.g., -100 mV) using a patch-clamp amplifier.[7] Apply voltage steps to elicit channel openings. Record the resulting single-channel currents using data acquisition software.

  • Drug Application: Perfuse the bath solution with a known concentration of this compound.

  • Data Analysis: Analyze the single-channel recordings to determine parameters such as channel open time, closed time, and the frequency and duration of blocking events.

Voltage-Clamp Studies in Perfused Axons

This method allows for the investigation of use-dependent block in a more intact neuronal preparation.

Objective: To quantify the use-dependent blockade of sodium channels by QX-222 in response to repetitive stimulation.

Methodology:

  • Preparation: Dissect and isolate a squid giant axon.

  • Internal Perfusion: Cannulate the axon with perfusion capillaries to allow for the exchange of the internal axoplasmic solution with a defined experimental solution containing QX-222.

  • Voltage Clamp: Impale the axon with voltage-sensing and current-passing electrodes. Use a voltage-clamp amplifier to control the membrane potential.

  • Stimulation Protocol: Apply a series of depolarizing voltage pulses at varying frequencies (e.g., 0.1 to 10 Hz) to elicit sodium currents.[4]

  • Data Acquisition and Analysis: Record the peak sodium current during each pulse. Plot the normalized peak current as a function of pulse number or time to quantify the rate and extent of use-dependent block. Measure the time constant for the development of the block and the recovery from the block during the interpulse interval.[4]

Visualizations

Signaling and Interaction Pathways

QX222_Mechanism cluster_membrane Cell Membrane cluster_states Channel States Na_Channel Voltage-Gated Na+ Channel Resting Resting Open Open Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Na_influx Na+ Influx Open->Na_influx Block Blockade Open->Block Inactivated->Resting Repolarization Inactivated->Block QX222_extra QX-222 (Extracellular) QX222_intra QX-222 (Intracellular) QX222_intra->Resting Low Affinity Binding QX222_intra->Open High Affinity Binding QX222_intra->Inactivated High Affinity Binding Action_Potential Action Potential Propagation Na_influx->Action_Potential Block->Na_influx Use_Dependent_Block_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_Axon Isolate Squid Giant Axon Perfuse Internally Perfuse with QX-222 Isolate_Axon->Perfuse Voltage_Clamp Voltage Clamp Membrane Potential Perfuse->Voltage_Clamp Stimulate Apply Repetitive Depolarizing Pulses Voltage_Clamp->Stimulate Record Record Na+ Currents Stimulate->Record Measure_Peak Measure Peak Current Amplitude Record->Measure_Peak Plot_Data Plot Normalized Current vs. Pulse Number Measure_Peak->Plot_Data Quantify Quantify Rate and Extent of Block Plot_Data->Quantify Trapped_Block_Model R Resting R O Open O R->O α I Inactivated I R->I O->R β O->I γ I->R I->O δ RD +D, -D OD +D, -D RD->OD α' OD->RD β' (Trapped) ID +D, -D OD->ID γ' ID->OD δ' D Drug (QX-222) - -

References

The Genesis and Evolution of QX-222 Chloride: An In-depth Guide for Neuroscience Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone tool in the study of neuronal excitability, QX-222 chloride, a quaternary derivative of lidocaine, has played a pivotal role in advancing our understanding of ion channel function and pharmacology. This technical guide delves into the discovery, history, and multifaceted applications of this compound in neuroscience, providing researchers, scientists, and drug development professionals with a comprehensive resource on its mechanism of action, experimental utility, and the signaling pathways it modulates.

Discovery and Historical Context: From Local Anesthesia to a Research Staple

The story of this compound is intrinsically linked to the development of local anesthetics. Following the synthesis of lidocaine in 1943 by Swedish chemist Nils Löfgren, the exploration of its derivatives began to flourish.[1][2][3] The initial focus for many of these new compounds was on clinical applications, particularly as antiarrhythmic agents. Research into quaternary lidocaine derivatives, such as QX-572, emerged in the 1960s, with studies investigating their potential to treat ventricular tachyarrhythmia.[4][5][6]

These early investigations into quaternary ammonium derivatives of lidocaine laid the groundwork for their use as research tools. A seminal 1970 paper by Frazier, Narahashi, and Yamada on the site of action of local anesthetics, which heavily featured the related compound QX-314, was a critical step in establishing these molecules as valuable probes for studying ion channel function from the intracellular side.[7][8][9] Due to their permanent positive charge, these compounds are generally membrane-impermeant, a characteristic that researchers exploited to selectively block sodium channels from within the neuron.[7][10] While the precise first synthesis of this compound is not clearly documented in readily available literature, its emergence as a research tool followed this trajectory, becoming an essential compound for the in-depth electrophysiological investigation of sodium channels.

Mechanism of Action: A Tale of Two Gates

This compound exerts its primary effect by blocking voltage-gated sodium channels (NaV) from the intracellular side of the neuronal membrane. This blockade is use-dependent, meaning it is more pronounced when the channels are frequently opened.[4]

The following diagram illustrates the proposed mechanism of this compound's interaction with the sodium channel pore:

QX222_Mechanism cluster_membrane Neuronal Membrane cluster_pore Extracellular Extracellular Space Intracellular Intracellular Space NaV_channel Voltage-Gated Sodium Channel (Pore) Na_ion_in Na+ BindingSite Binding Site Block Channel Blocked BindingSite->Block Blocks Na+ influx QX222_in QX-222 (Intracellular) QX222_in->BindingSite Enters open channel Na_ion_out Na+ Na_ion_out->NaV_channel Influx

Fig. 1: Intracellular blockade of sodium channels by QX-222.

Beyond its well-characterized effects on voltage-gated sodium channels, research has shown that intracellularly applied QX-222 can also attenuate the depolarization evoked by the neurotransmitter glutamate. This suggests an interaction with glutamate receptor-associated ion channels, although the precise mechanisms and subtype specificity are less well-defined than its action on NaV channels.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Inhibition of Voltage-Gated Sodium Channels

Channel SubtypePreparationQX-222 ConcentrationEffectReference
µ1-WT (skeletal muscle)-500 µM (external)14.2 ± 1.6% block[4]
µ1-Y401C (mutant)-500 µM (external)45.2 ± 3.6% block[4]
NaV1.4 (mutant I1575E)tsA201 cells500 µM (extracellular)Shift in half-point of steady-state slow inactivation
NaV1.4 (mutant I1575E)tsA201 cells- (intracellular)Quick block of sodium current

Table 2: In Vivo Effects

Animal ModelConditionDosageEffectReference
RatSpinal Nerve Ligation (SNL)10 mg/kg (intravenous infusion, 7 days)Reversal of thermal hypersensitivity and induced antinociception[4]

Key Experimental Protocols

The primary technique for investigating the effects of this compound is patch-clamp electrophysiology. This method allows for the precise control of the neuronal membrane potential and the intracellular solution, making it ideal for studying the intracellular action of QX-222.

Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to measure the effect of intracellularly applied QX-222 on voltage-gated sodium currents in cultured neurons.

1. Cell Preparation:

  • Culture neurons on glass coverslips suitable for microscopy and electrophysiological recording.

  • Use neurons at a density that allows for easy visualization and patching of individual cells.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 11 EGTA, 1 CaCl₂, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.

  • QX-222 Stock Solution: Prepare a 10 mM stock solution of this compound in the internal solution. Dilute to the desired final concentration (e.g., 100 µM to 1 mM) in the internal solution on the day of the experiment.

3. Electrophysiological Recording:

  • Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Fill the patch pipette with the internal solution containing the desired concentration of this compound.

  • Approach a neuron with the patch pipette and form a giga-ohm seal.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • Record the currents before and after the diffusion of QX-222 into the cell.

4. Data Analysis:

  • Measure the peak amplitude of the inward sodium current at each voltage step.

  • Construct current-voltage (I-V) curves to visualize the effect of QX-222 on the sodium current.

  • Analyze the kinetics of the current, including activation and inactivation properties.

The following workflow illustrates the key steps in a typical whole-cell patch-clamp experiment with intracellular QX-222:

Experimental_Workflow Start Start Prep Prepare Neuronal Culture and Solutions Start->Prep Patch Establish Whole-Cell Patch-Clamp Configuration Prep->Patch Record_Control Record Baseline Sodium Currents Patch->Record_Control Apply_QX222 Allow Intracellular Diffusion of QX-222 Record_Control->Apply_QX222 Record_QX222 Record Sodium Currents with QX-222 Apply_QX222->Record_QX222 Analyze Analyze Data (I-V curves, kinetics) Record_QX222->Analyze End End Analyze->End Signaling_Pathway QX222 Intracellular this compound NaV_Block Blockade of Voltage-Gated Sodium Channels QX222->NaV_Block Na_Influx Reduced Na+ Influx NaV_Block->Na_Influx Depolarization Decreased Membrane Depolarization Na_Influx->Depolarization AP Inhibition of Action Potential Generation and Propagation Depolarization->AP Excitability Reduced Neuronal Excitability AP->Excitability

References

chemical properties and structure of QX-222 chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-222 chloride is a quaternary ammonium derivative of the local anesthetic lidocaine. As a permanently charged molecule, it exhibits distinct pharmacological properties compared to its tertiary amine parent compound. Primarily known as a potent blocker of voltage-gated sodium channels (Nav), QX-222 serves as a valuable research tool for investigating the mechanisms of local anesthesia, nociception, and the structure-function relationships of ion channels. Its positive charge restricts its ability to cross cell membranes, making it a useful probe for studying the intracellular and extracellular binding sites of sodium channel blockers. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including experimental protocols and mechanistic insights.

Chemical Properties and Structure

This compound, systematically named N-(2,6-dimethylphenyl)-N,N,N-trimethyl-2-oxoethanaminium chloride, is a white to off-white solid. Its chemical structure is characterized by a lidocaine core with a quaternized amine, rendering it permanently cationic.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₃H₂₁ClN₂O[1]
Molecular Weight 256.77 g/mol [1]
CAS Number 5369-00-6[1]
Appearance White to off-white solid[1]
SMILES O=C(NC1=C(C)C=CC=C1C)C--INVALID-LINK--(C)C.[Cl-][1]
Solubility Soluble in DMSO (125 mg/mL)[1]
Storage 4°C, sealed storage, away from moisture[1]
Structural Confirmation (Spectroscopic Data)

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on the synthesis of its precursors and related compounds, a likely synthetic route involves a two-step process:

  • Synthesis of the tertiary amine precursor: The synthesis of the precursor, N-(2,6-dimethylphenyl)-2-(dimethylamino)acetamide, can be achieved by reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with dimethylamine.

  • Quaternization: The tertiary amine precursor is then quaternized using a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final product, QX-222. The chloride salt can be obtained through salt exchange.

Mechanism of Action: Sodium Channel Blockade

QX-222 exerts its primary pharmacological effect by blocking voltage-gated sodium channels. Due to its permanent positive charge, its mechanism of action is highly dependent on the route of application and the state of the channel.

Site of Action

QX-222 binds to a receptor site located within the inner pore of the sodium channel. Unlike the parent compound lidocaine, which can cross the cell membrane in its neutral form, QX-222 can only access its binding site from the intracellular side of the membrane when the channel is in an open conformation. This property makes it a useful tool for studying the pore structure and gating mechanisms of sodium channels.

State-Dependent Blockade

The blocking action of QX-222 is state-dependent, meaning its affinity for the sodium channel is influenced by the conformational state of the channel (resting, open, or inactivated). QX-222 exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state. This results in a "use-dependent" or "phasic" block, where the degree of inhibition increases with repetitive stimulation (i.e., more frequent channel opening).

Signaling Pathway of Sodium Channel Blockade

The following diagram illustrates the proposed mechanism of QX-222 action on a voltage-gated sodium channel from the intracellular side.

QX222_Mechanism Extracellular Extracellular Intracellular Intracellular Na_Channel {Extracellular Gate|Pore|Intracellular Gate} Na_in Na+ Na_Channel:pore->Na_in Na+ influx QX222_in QX-222 Na_Channel:pore->QX222_in Binds to inner pore, blocking Na+ flow Na_out Na+ Na_out->Na_Channel:gate_out Depolarization opens channel QX222_in->Na_Channel:gate_in Enters open channel

Caption: Mechanism of intracellular blockade of a voltage-gated sodium channel by QX-222.

Experimental Protocols

In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

The Spinal Nerve Ligation (SNL) model is a widely used surgical model in rodents to induce neuropathic pain, characterized by allodynia and hyperalgesia. QX-222 has been shown to be effective in reversing thermal hypersensitivity in this model.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are used. The animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Anesthesia: The rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • A dorsal midline incision is made to expose the vertebrae.

    • The L4 to L6 spinal nerves are exposed by removing the L6 transverse process.

    • The L5 and L6 spinal nerves are carefully isolated from the surrounding tissue.

    • The isolated L5 and L6 spinal nerves are tightly ligated with a silk suture.

    • The muscle layers are sutured, and the skin incision is closed with wound clips.

  • Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative analgesia for a limited period. They are housed individually to prevent interference with the surgical site.

  • Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia (e.g., using a plantar test device), are assessed at baseline before surgery and at various time points after surgery.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered, for example, via intravenous infusion.

Workflow Diagram:

SNL_Workflow start Start: Animal Acclimatization baseline Baseline Behavioral Testing (von Frey, Plantar Test) start->baseline surgery Spinal Nerve Ligation (SNL) Surgery baseline->surgery recovery Post-operative Recovery (Analgesia, Monitoring) surgery->recovery post_op_testing Post-operative Behavioral Testing (Confirm Neuropathy) recovery->post_op_testing drug_admin This compound Administration post_op_testing->drug_admin final_testing Final Behavioral Assessment drug_admin->final_testing end End: Data Analysis final_testing->end

Caption: Experimental workflow for the Spinal Nerve Ligation (SNL) model of neuropathic pain.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp electrophysiology is used to study the effects of QX-222 on sodium currents in isolated cells.

Methodology:

  • Cell Preparation: A suitable cell line expressing the sodium channel of interest (e.g., HEK293 cells stably transfected with a specific Nav subtype) is cultured on glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). This compound is added to the internal solution at the desired concentration.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

    • A high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Sodium currents are elicited by applying a series of voltage steps using a patch-clamp amplifier.

    • Data is acquired and analyzed using appropriate software.

Pharmacological and Pharmacokinetic Profile

Pharmacodynamics

The primary pharmacodynamic effect of QX-222 is the dose-dependent inhibition of voltage-gated sodium channels. As a research tool, specific IC₅₀ values against different sodium channel subtypes are crucial for interpreting experimental results.

Pharmacokinetics

Due to its permanent charge, this compound has very limited lipid solubility and does not readily cross biological membranes. This significantly influences its pharmacokinetic properties.

  • Absorption: Poorly absorbed orally and does not significantly penetrate the blood-brain barrier.

  • Distribution: Primarily restricted to the extracellular space.

  • Metabolism and Excretion: As a quaternary ammonium compound, it is not expected to undergo significant metabolism and is likely excreted unchanged, primarily via the kidneys.

Note: Detailed pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) for this compound are not well-documented in publicly available literature.

Conclusion

This compound is an indispensable tool for the study of voltage-gated sodium channels. Its unique property as a membrane-impermeant, permanently charged blocker allows for the detailed investigation of the intracellular binding site and the state-dependent nature of sodium channel inhibition. While its clinical applications are limited by its pharmacokinetic profile, its utility in preclinical research continues to provide valuable insights into the mechanisms of pain and the development of novel analgesics. Further research to fully characterize its spectroscopic properties and subtype selectivity would be beneficial to the scientific community.

References

An In-depth Technical Guide to the State-Dependent Block of Voltage-Gated Sodium Channels by QX-222 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

QX-222 is a permanently charged quaternary ammonium derivative of lidocaine that acts as a potent, state-dependent blocker of voltage-gated sodium channels (Nav). Its positive charge restricts its access to the intracellular binding site, making it a valuable tool for investigating the mechanisms of ion channel block and the structural dynamics of the channel pore. This guide provides a comprehensive overview of the biophysical properties of QX-222's interaction with sodium channels, detailing its mechanism of action, quantitative parameters of block, and the experimental protocols used for its characterization.

Mechanism of State-Dependent Block

The action of QX-222 is best understood through the modulated receptor hypothesis , which posits that the affinity of the sodium channel for the blocking drug is dependent on the conformational state of the channel.[1][2] QX-222 exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting (closed) state.[3][4] This state-dependent binding results in a use-dependent or phasic block , where the degree of inhibition increases with the frequency of channel activation.[5][6]

As a permanently charged molecule, QX-222 cannot readily cross the cell membrane.[7] Its access to the binding site within the inner pore of the channel is primarily through the hydrophilic pathway that becomes accessible when the channel is in the open state.[4][7] Once bound, the QX-222 molecule can become "trapped" within the channel by the closure of the activation gate, leading to a prolonged block.[6]

The binding site for local anesthetics, including QX-222, is located in the inner vestibule of the sodium channel, involving amino acid residues from the S6 transmembrane segments of the different domains.[3] The interaction of QX-222 with these residues stabilizes the inactivated state of the channel, contributing to its blocking effect.

Quantitative Profile of QX-222 Block

Table 1: Kinetic Parameters of QX-222 Block of Sodium Channels in Squid Axon

ParameterValueConditionsReference
Forward rate constant (k)2.45 x 10⁵ M⁻¹s⁻¹Drug trapped by activation and inactivation gates[6]
Backward rate constant (l)0.23 x 10³ s⁻¹Drug trapped by activation and inactivation gates[6]
Forward rate constant (k)3.58 x 10⁵ M⁻¹s⁻¹Drug not trapped[6]
Backward rate constant (l)4.15 x 10⁻³ s⁻¹Drug not trapped[6]

Table 2: Dissociation Constant of QX-222 at the Neuromuscular Junction

ParameterValueConditionsReference
Dissociation Constant (Kd)~10 µMFrog cutaneous pectoris neuromuscular junction, -80 mV[1]

Note: The data in Table 1 is derived from studies on squid giant axons and provides a quantitative framework for the "trapped" and "untrapped" models of QX-222 block. The dissociation constant in Table 2 is from studies on end-plate channels and indicates a high affinity of QX-222 for the open channel state.

Experimental Protocols for Characterizing State-Dependent Block

The state-dependent block of sodium channels by QX-222 is primarily investigated using the whole-cell patch-clamp technique on cells heterologously expressing specific sodium channel isoforms (e.g., HEK293 or CHO cells).[7] Below are detailed methodologies for key experiments.

Cell Culture and Transfection

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator. For electrophysiological recordings, cells are transiently transfected with plasmids encoding the desired sodium channel α-subunit (e.g., Nav1.4, Nav1.5) and a β1-subunit to ensure proper channel expression and function.

Electrophysiological Recordings

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. QX-222 chloride is added to the internal solution at the desired concentration. Cesium is used to block potassium channels.

Protocol for Measuring Tonic (Resting State) Block:

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

  • Apply a brief depolarizing test pulse (e.g., to -10 mV for 20 ms) at a very low frequency (e.g., 0.1 Hz) to elicit a sodium current.

  • Establish a stable baseline current in the absence of the drug.

  • Perfuse the cell with the external solution containing the vehicle control, followed by increasing concentrations of QX-222 (if studying external block in specific channel isoforms that permit it). For intracellular block, recordings are made from cells dialyzed with different concentrations of QX-222 in the pipette solution.

  • Measure the reduction in the peak sodium current at each concentration to determine the IC50 for the resting state.

Protocol for Measuring Use-Dependent (Phasic) Block:

  • Hold the cell at a holding potential of -100 mV.

  • Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 5 Hz or 10 Hz).

  • Record the peak sodium current for each pulse in the train.

  • In the presence of QX-222, the peak current will progressively decrease with each pulse.

  • The percentage of block at the end of the pulse train is quantified to assess use-dependency.

Protocol for Measuring Inactivated State Block:

  • Hold the cell at -120 mV.

  • Apply a long conditioning pre-pulse (e.g., 500 ms) to a depolarized potential (e.g., -70 mV) to induce inactivation in a fraction of the channels.

  • Immediately following the pre-pulse, apply a test pulse to -10 mV to measure the current from the remaining available channels.

  • Repeat this protocol with and without QX-222 to determine the drug's effect on the inactivated channels. The IC50 for the inactivated state can be determined by constructing a dose-response curve from the reduction in current at a holding potential where a significant fraction of channels are inactivated.

Visualizations

Signaling Pathways and Experimental Workflows

State_Dependent_Block Resting Resting (Closed) Open Open Resting->Open Depolarization QX_222_unbound QX-222 (unbound) Open->Resting Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) QX_222_unbound->Resting Low Affinity QX_222_bound_open QX-222-Open QX_222_unbound->QX_222_bound_open High Affinity (Fast) QX_222_bound_open->QX_222_unbound Unbinding QX_222_bound_inactivated QX-222-Inactivated QX_222_bound_open->QX_222_bound_inactivated Inactivation QX_222_bound_inactivated->QX_222_unbound Slow Unbinding (Trapped)

Caption: State-dependent binding of QX-222 to the voltage-gated sodium channel.

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with Nav Channel Plasmids Cell_Culture->Transfection Plating Plating on Coverslips Transfection->Plating Patch_Pipette Prepare Patch Pipette with Internal Solution +/- QX-222 Plating->Patch_Pipette Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol (Tonic, Use-Dependent, Inactivated State) Whole_Cell->Voltage_Protocol Data_Acquisition Acquire Sodium Current Data Voltage_Protocol->Data_Acquisition Measurement Measure Peak Current Amplitude Data_Acquisition->Measurement Dose_Response Construct Dose-Response Curves Measurement->Dose_Response Kinetics Analyze Block Kinetics Measurement->Kinetics IC50 Calculate IC50 Values Dose_Response->IC50

Caption: Workflow for characterizing QX-222 block using patch-clamp electrophysiology.

Conclusion

This compound is an indispensable pharmacological tool for the study of voltage-gated sodium channels. Its state-dependent and use-dependent blocking properties provide deep insights into the molecular mechanisms of channel gating and drug-channel interactions. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to effectively utilize QX-222 in their investigations of sodium channel function and pharmacology. Further research is warranted to delineate the specific affinities and kinetics of QX-222 for various mammalian sodium channel isoforms to enhance its utility in the development of novel channel-modulating therapeutics.

References

Unveiling the Molecular Grip: A Technical Guide to the QX-222 Chloride Binding Site on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the binding site of QX-222 chloride, a quaternary derivative of lidocaine, on voltage-gated sodium channels (VGSCs). By synthesizing key findings from electrophysiological, molecular, and computational studies, this document provides a comprehensive overview of the molecular determinants governing the interaction of QX-222 with its target, offering valuable insights for future drug design and development.

Core Concepts of QX-222 Interaction

QX-222, being a permanently charged molecule, exhibits distinct mechanisms of channel interaction compared to its parent compound, lidocaine. Its primary binding site is located within the inner vestibule of the sodium channel pore. Access to this site is state-dependent, predominantly occurring when the channel is in the open conformation . The interaction of QX-222 with the channel leads to a phenomenon known as use-dependent block , where the block becomes more pronounced with repetitive channel activation.[1][2] This is a consequence of the drug becoming trapped within the channel pore upon its closure.

The binding of QX-222 is critically influenced by specific amino acid residues lining the pore, primarily within the S6 transmembrane segments of the channel's four homologous domains (I-IV). Mutagenesis studies have been instrumental in identifying these key residues, revealing that alterations in the pore's electrostatic and steric properties can significantly impact QX-222's binding affinity and access to its receptor site.

Quantitative Analysis of QX-222 Binding

The following table summarizes the quantitative effects of specific mutations within voltage-gated sodium channels on the block by QX-222. These data, derived from various studies, highlight the critical role of specific residues in mediating the drug-channel interaction.

Channel/MutantSpecies/IsoformExperimental SystemKey FindingReference
Wild-typeSquid AxonInternally perfused axonUse-dependent block observed with repetitive depolarizing pulses.[1][1]
I1575ERat NaV1.4tsA201 cellsMutation opens an external access pathway for QX-222.[3][3]
K1237ERat NaV1.4Not specifiedAbolishes the external access pathway for QX-222 created by mutations at Ile-1575.[4][4]
W1531A/GRat NaV1.4Not specifiedMutations allow for exceptionally rapid external access of QX-222.[4][4]
LPC-modified channelsRat/Rabbit Ventricular CellsExcised inside-out patch-clampIncreased association rate for QX-222 in the open state.[5][5]

Experimental Protocols

The characterization of the QX-222 binding site has been achieved through a combination of key experimental techniques, primarily site-directed mutagenesis and whole-cell patch-clamp electrophysiology.

Site-Directed Mutagenesis

This technique is employed to introduce specific amino acid substitutions in the sodium channel protein, allowing researchers to probe the functional role of individual residues in QX-222 binding.

General Protocol:

  • Primer Design: Design complementary mutagenic primers (25-45 bases in length) containing the desired mutation. The mutation should be located in the middle of the primers, flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity polymerase with the plasmid DNA containing the wild-type channel cDNA as a template. The reaction typically involves an initial denaturation step, followed by 16-20 cycles of denaturation, annealing, and extension.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI endonuclease, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the resulting mutant plasmid into competent E. coli cells for amplification.

  • Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation through DNA sequencing.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents flowing through the voltage-gated sodium channels in the membrane of a single cell, enabling the characterization of the blocking effects of QX-222.

Cell Preparation and Solutions:

  • Cells: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with the cDNA encoding the desired wild-type or mutant sodium channel α-subunit, often along with auxiliary β-subunits.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.3 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, adjusted to pH 7.3 with CsOH. Cesium is often used to block potassium channels.

Recording Procedure:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.

  • Gigaohm Seal Formation: Approach a transfected cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -120 mV) where most sodium channels are in the resting state. Apply depolarizing voltage steps to elicit sodium currents. Data are typically filtered and sampled at appropriate frequencies (e.g., filtered at 5 kHz and sampled at 20 kHz).

  • Drug Application: Apply QX-222 to either the external bath solution or include it in the internal pipette solution to study its effects on the sodium currents from the extracellular or intracellular side, respectively.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for investigating the QX-222 binding site and the proposed mechanism of its interaction with the voltage-gated sodium channel.

Experimental_Workflow cluster_molecular_biology Molecular Biology cluster_cell_biology Cell Biology & Electrophysiology cluster_pharmacology Pharmacology WT_cDNA Wild-Type NaV Channel cDNA Mutagenesis Site-Directed Mutagenesis WT_cDNA->Mutagenesis Transfection Transfection into Host Cells (e.g., HEK293) WT_cDNA->Transfection Mutant_cDNA Mutant NaV Channel cDNA Mutagenesis->Mutant_cDNA Sequencing DNA Sequencing Mutant_cDNA->Sequencing Verification Mutant_cDNA->Transfection Patch_Clamp Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp Data_Analysis Data Analysis Patch_Clamp->Data_Analysis QX222_Application QX-222 Application Patch_Clamp->QX222_Application Conclusion Conclusion Data_Analysis->Conclusion Characterization of Binding Site QX222_Application->Data_Analysis

Caption: Experimental workflow for characterizing the QX-222 binding site.

Caption: Proposed mechanism of QX-222 interaction with the sodium channel.

Conclusion

The binding site for this compound within the inner pore of voltage-gated sodium channels is a well-defined, yet complex, target. Its accessibility is intricately linked to the conformational state of the channel, primarily favoring the open state. Key amino acid residues within the S6 segments are crucial determinants of binding, and their mutation can significantly alter drug access and affinity. The experimental approaches outlined in this guide provide a robust framework for further elucidating the molecular nuances of this interaction. A thorough understanding of the QX-222 binding site is paramount for the rational design of novel, more selective sodium channel blockers with improved therapeutic profiles for a range of channelopathies.

References

Foundational Research on QX-222 Chloride's Effects on Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-222 chloride, a quaternary ammonium derivative of lidocaine, is a potent, membrane-impermeant blocker of voltage-gated sodium channels (Na+ channels). Its permanently charged nature makes it a valuable tool in neuroscience research to probe the internal and external binding sites of Na+ channels and to study the mechanisms of local anesthesia. This technical guide provides an in-depth overview of the foundational research on the effects of this compound on neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

QX-222 exerts its primary effect by binding to the pore of voltage-gated sodium channels, thereby physically occluding the passage of sodium ions and preventing the generation and propagation of action potentials.[1][2][3][4][5][6] Unlike its parent compound, lidocaine, which can cross the cell membrane in its uncharged form, the permanent positive charge of QX-222 restricts its access to the binding site.[7]

In neuronal and skeletal muscle sodium channels, QX-222 can only access its binding site from the intracellular side of the membrane.[2] This necessitates its introduction directly into the neuron, for example, via a patch pipette during electrophysiological recordings. However, in the cardiac sodium channel isoform (Nav1.5), an external access pathway has been identified, allowing QX-222 to exert its blocking effect when applied extracellularly.[7][8]

The blockade of sodium channels by QX-222 is both use-dependent and state-dependent . Use-dependency means that the block becomes more pronounced with repetitive stimulation (i.e., firing of action potentials).[1][9] This is because the drug binds with higher affinity to the open and inactivated states of the channel, which are more prevalent during neuronal activity, than to the resting state.[2]

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound on neurons.

ParameterValueCell Type/Channel IsoformExperimental ConditionReference
Concentration for Significant Block 500 μMtsA201 cells transiently transfected with μ1-Y401C mutant sodium channelsExternal application[10]
Percentage of Block 45.2 ± 3.6%tsA201 cells transiently transfected with μ1-Y401C mutant sodium channels500 μM QX-222, external application[10]
Forward Rate Constant (k) 2.45 x 10^5 M⁻¹s⁻¹ (trapped) 3.58 x 10^5 M⁻¹s⁻¹ (untrapped)Squid giant axonsInternal perfusion, voltage-clamp[9]
Backward Rate Constant (l) 0.23 x 10³ s⁻¹ (trapped) 4.15 x 10⁻³ s⁻¹ (untrapped)Squid giant axonsInternal perfusion, voltage-clamp[9]

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to measure the effect of intracellularly applied QX-222 on voltage-gated sodium currents in cultured neurons.

Materials:

  • Cultured neurons on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 11 EGTA (pH 7.2 with CsOH)

  • This compound stock solution

Procedure:

  • Prepare the internal solution and add this compound to the desired final concentration.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

  • Fill a patch pipette with the QX-222-containing internal solution and mount it on the pipette holder.

  • Under visual control, approach a neuron with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration. This allows the QX-222 to diffuse into the cell.

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • To study use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 1-10 Hz).

  • Record and analyze the peak sodium current amplitude before and after the application of QX-222 and during the pulse train.

In Vivo Microdialysis for Local Administration of QX-222

This protocol allows for the localized delivery of QX-222 into a specific brain region of an anesthetized or freely moving animal to study its effects on neuronal activity and neurotransmitter release.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probe

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Anesthetic

Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.

  • Perform a craniotomy over the target brain region.

  • Slowly insert the microdialysis probe into the brain to the desired coordinates.

  • Prepare the perfusion solution by dissolving this compound in aCSF at the desired concentration.

  • Perfuse the microdialysis probe with the QX-222-containing aCSF at a low flow rate (e.g., 1-2 μL/min) using a syringe pump.

  • Allow for an equilibration period for the tissue to recover from the probe insertion.

  • Collect dialysate samples at regular intervals using a fraction collector.

  • Analyze the collected dialysate for neurotransmitter levels using techniques like HPLC.

  • Simultaneously, electrophysiological recordings can be made from nearby neurons to assess the effect of QX-222 on their firing properties.

Visualizations

Signaling Pathway: QX-222 Blockade of Voltage-Gated Sodium Channels

QX222_Mechanism cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_influx Na+ Influx Na_channel:p_out->Na_influx Open State Na_ion_in Na+ QX222_intra QX-222 (intracellular) QX222_intra->Na_channel:p_in Blocks Pore Action_Potential Action Potential Propagation Depolarization Membrane Depolarization Depolarization->Action_Potential Na_influx->Depolarization Na_ion_out Na+ Patch_Clamp_Workflow start Start: Prepare Cultured Neurons prepare_solutions Prepare External and Internal (with QX-222) Solutions start->prepare_solutions pull_pipette Pull Patch Pipette (2-5 MΩ) prepare_solutions->pull_pipette form_seal Approach Neuron and Form Gigaohm Seal pull_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_control Record Control Sodium Currents whole_cell->record_control apply_pulses Apply Voltage-Step or Pulse-Train Protocol record_control->apply_pulses record_qx222 Record Sodium Currents in the Presence of QX-222 apply_pulses->record_qx222 analyze Analyze Data: Peak Current, Use-Dependence record_qx222->analyze end End analyze->end Use_Dependence start Neuron at Rest na_channels_resting Most Na+ Channels in Resting State start->na_channels_resting repetitive_stimulation Repetitive Neuronal Firing start->repetitive_stimulation low_affinity Low Affinity of QX-222 for Resting Channels na_channels_resting->low_affinity minimal_block Minimal Blockade low_affinity->minimal_block na_channels_active Increased Proportion of Na+ Channels in Open and Inactivated States repetitive_stimulation->na_channels_active high_affinity High Affinity of QX-222 for Open/Inactivated Channels na_channels_active->high_affinity cumulative_block Cumulative Blockade of Sodium Current high_affinity->cumulative_block

References

The Role of QX-222 Chloride in Elucidating Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QX-222 chloride, a permanently charged quaternary derivative of lidocaine, has emerged as a critical pharmacological tool for the investigation of neuronal excitability. Its unique properties, particularly its membrane impermeability and use-dependent blockade of voltage-gated sodium channels, allow for precise dissection of ion channel function and its impact on neuronal signaling. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, details experimental protocols for its application, and visualizes its effects on neuronal processes. This document is intended to serve as a comprehensive resource for researchers employing this compound to probe the intricate mechanisms of neuronal excitability and to inform the development of novel therapeutics targeting ion channels.

Core Concepts: Mechanism of Action

This compound is a potent blocker of voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in neurons. Unlike its parent compound, lidocaine, QX-222 possesses a permanent positive charge, rendering it membrane-impermeant. This property dictates its mechanism of entry into the channel pore and its subsequent blocking action.

Use-Dependent Block: The blocking effect of QX-222 is use-dependent, meaning its efficacy increases with the frequency of channel activation. This is because QX-222 can only access its binding site within the inner vestibule of the sodium channel when the channel is in the open state.[1][2] Repetitive depolarization, which causes frequent channel opening, facilitates the entry and binding of QX-222, leading to a cumulative block.

Guarded Receptor and Trapping: The interaction of QX-222 with the sodium channel can be described by the "guarded receptor" and "trapping" models.[2] The channel's activation and inactivation gates act as "guards," controlling access to the binding site. When the channel is open, the "guards" are permissive, allowing QX-222 to bind. Upon channel closure (inactivation or return to the resting state), the drug can become "trapped" within the pore, prolonging the block.[2]

Isoform Specificity: The access of QX-222 to its binding site can vary between different sodium channel isoforms. For instance, certain mutations in the skeletal muscle sodium channel (NaV1.4) can create an external access pathway for QX-222.[3] In contrast, cardiac sodium channels (NaV1.5) appear to have a native external access pathway.[4]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on sodium channels.

ParameterValueChannel Type/PreparationReference
Forward Rate Constant (k) 2.45 x 10⁵ M⁻¹s⁻¹ (trapped)Squid Axon Sodium Channels[2]
3.58 x 10⁵ M⁻¹s⁻¹ (untrapped)Squid Axon Sodium Channels[2]
Backward Rate Constant (l) 0.23 x 10³ s⁻¹ (trapped)Squid Axon Sodium Channels[2]
4.15 x 10⁻³ s⁻¹ (untrapped)Squid Axon Sodium Channels[2]
Apparent Dissociation Constant (Kd) ~9.4 µM (calculated from k/l for trapped)Squid Axon Sodium Channels[2]
~0.0116 µM (calculated from k/l for untrapped)Squid Axon Sodium Channels[2]

Table 1: Kinetic Parameters of this compound Blockade. The forward (k) and backward (l) rate constants describe the association and dissociation of QX-222 with the sodium channel. The apparent dissociation constant (Kd) is a measure of the affinity of the blocker for the channel.

ConcentrationPercent BlockChannel Type/PreparationReference
500 µM14.2 ± 1.6%Wild-Type µ1 Sodium Channel (external application)[1]
500 µM45.2 ± 3.6%µ1-Y401C Mutant Sodium Channel (external application)[1]

Table 2: Concentration-Dependent Blockade by this compound. This table illustrates the percentage of sodium channel current blocked by a specific concentration of QX-222, highlighting the influence of channel mutations on drug sensitivity.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol describes the application of this compound to study its effects on voltage-gated sodium currents in cultured neurons or heterologous expression systems.

Materials:

  • Cells: Cultured neurons or cells expressing the sodium channel subtype of interest.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 5 EGTA, 5 this compound. Adjust pH to 7.2 with CsOH. Note: Cesium is used to block potassium channels. QX-222 is added directly to the internal solution for intracellular application.

  • Patch Pipettes: Borosilicate glass, 2-5 MΩ resistance.

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Prepare external and internal solutions and filter-sterilize.

  • Plate cells on coverslips suitable for microscopy.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull patch pipettes and fill with the internal solution containing this compound.

  • Approach a cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration. Allow the internal solution to dialyze into the cell for 5-10 minutes.

  • Voltage Protocol for Use-Dependent Block:

    • Hold the cell at a negative holding potential (e.g., -100 mV) where most sodium channels are in the resting state.

    • Apply a train of depolarizing voltage steps (e.g., to 0 mV for 20 ms) at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Record the peak inward sodium current for each pulse in the train.

  • Data Analysis:

    • Measure the peak sodium current amplitude for each pulse.

    • Plot the normalized peak current as a function of pulse number to visualize the development of use-dependent block.

    • Compare the degree of block at different stimulation frequencies.

In Vivo Assessment of Analgesia

This protocol outlines a general procedure for evaluating the analgesic effects of systemically administered this compound in a rodent model of neuropathic pain.

Materials:

  • Animals: Rodents with an induced neuropathic pain condition (e.g., spinal nerve ligation).

  • This compound solution: Dissolve in sterile saline for intravenous administration.

  • Testing Apparatus: Hot plate or von Frey filaments for assessing thermal and mechanical sensitivity, respectively.

Procedure:

  • Baseline Measurement: Before drug administration, assess the baseline pain sensitivity of the animals using the hot plate (for thermal hyperalgesia) or von Frey filaments (for mechanical allodynia).

  • Drug Administration: Administer this compound intravenously at the desired dose (e.g., 10 mg/kg).[1]

  • Post-Treatment Assessment: At various time points after administration, re-assess the pain sensitivity of the animals using the same methods as in the baseline measurement.

  • Data Analysis:

    • Calculate the withdrawal latency (for hot plate) or the paw withdrawal threshold (for von Frey filaments).

    • Compare the post-treatment values to the baseline values to determine the analgesic effect of this compound.

Visualizations

The following diagrams illustrate key aspects of this compound's role in studying neuronal excitability.

G Mechanism of this compound Action on Voltage-Gated Sodium Channels cluster_channel Voltage-Gated Sodium Channel cluster_drug This compound Resting Resting State Activation Gate (m): Closed Inactivation Gate (h): Open Open Open State Activation Gate (m): Open Inactivation Gate (h): Open Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State Activation Gate (m): Open Inactivation Gate (h): Closed Open->Inactivated Sustained Depolarization Blocked Blocked State QX-222 Trapped Open->Blocked Channel Block Inactivated->Resting Repolarization QX222_out QX-222 (Extracellular) QX222_in QX-222 (Intracellular) QX222_in->Open Binds to Open Channel Blocked->Open Unbinding G Experimental Workflow for In Vitro Analysis of QX-222 prep Cell Preparation (Cultured Neurons or Expression System) solutions Prepare Solutions (External & Internal with QX-222) prep->solutions patch Whole-Cell Patch-Clamp (Giga-ohm seal & rupture) solutions->patch protocol Apply Voltage Protocol (Train of depolarizing pulses) patch->protocol record Record Sodium Currents protocol->record analyze Data Analysis (Measure peak currents, plot use-dependent block) record->analyze G Logical Relationship of QX-222 Action and Neuronal Excitability QX222 This compound (Intracellular) NaChannel Voltage-Gated Sodium Channel (Open State) QX222->NaChannel Binds to Block Channel Blockade NaChannel->Block Leads to NaInflux Decreased Na+ Influx Block->NaInflux Results in Depolarization Reduced Rate of Membrane Depolarization NaInflux->Depolarization AP Inhibition of Action Potential Firing Depolarization->AP Excitability Decreased Neuronal Excitability AP->Excitability

References

Preliminary Investigation of QX-222 Chloride in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QX-222 chloride, a quaternary ammonium derivative of lidocaine, is a potent, membrane-impermeant blocker of voltage-gated sodium channels (NaV). Its permanent positive charge restricts its action to the intracellular side of the channel, making it a valuable tool for investigating the mechanisms of local anesthesia and sodium channel function. This technical guide provides a comprehensive overview of the preliminary investigation of this compound in cellular models, including its mechanism of action, experimental protocols for its characterization, and a summary of its known effects.

Mechanism of Action: Intracellular Sodium Channel Blockade

This compound exerts its primary effect by physically occluding the pore of voltage-gated sodium channels from the intracellular side. Unlike its tertiary amine analogue lidocaine, which can cross the cell membrane in its neutral form, the permanently charged quaternary amine structure of QX-222 prevents it from passively diffusing across the lipid bilayer.[1] Consequently, it must be introduced directly into the intracellular environment, typically via a patch pipette in whole-cell electrophysiological recordings, to access its binding site within the channel pore.[1]

The binding of QX-222 to the sodium channel is use-dependent, meaning its blocking efficacy increases with the frequency of channel activation.[2] This occurs because the drug has preferential access to the open or inactivated states of the channel. When the channel is closed, the activation gate can "trap" the drug molecule within the pore.[2]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EC Extracellular Space NaV_channel Voltage-Gated Sodium Channel (NaV) NaV_channel->NaV_channel IC Intracellular Space NaV_channel->IC Na+ Influx Blocked QX222 QX-222 QX222->NaV_channel Intracellular Access (e.g., via patch pipette)

Figure 1: Mechanism of intracellular sodium channel blockade by QX-222.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of this compound in cellular models. It is important to note that comprehensive dose-response and cytotoxicity data for QX-222 are not widely available in the public domain.

ParameterValue(s)Cellular ModelCommentsReference(s)
Concentration for Na+ Channel Block 500 µMtsA201 cells expressing mutant NaV1.4Effective concentration for shifting steady-state slow inactivation.[1]
Use-Dependent Block Observed with repetitive depolarizing pulses (0.1 to 10 Hz)Squid giant axonsThe time constant for block development and the steady-state level of block increased with stimulation frequency.[2]
Forward Rate Constant (k) 2.45 x 105 M-1s-1 (trapped) 3.58 x 105 M-1s-1 (untrapped)Squid giant axonsEstimated apparent rate constants for drug-channel binding.[2]
Backward Rate Constant (l) 0.23 x 103 s-1 (trapped) 4.15 x 10-3 s-1 (untrapped)Squid giant axonsEstimated apparent rate constants for drug-channel unbinding.[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing Na+ Channel Blockade

This protocol describes the methodology for evaluating the inhibitory effect of intracellularly applied this compound on voltage-gated sodium currents in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Poly-L-lysine coated glass coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 100 mM in water)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • P-1000 micropipette puller

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Culture SH-SY5Y cells on poly-L-lysine coated glass coverslips to a confluency of 50-70%.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • This compound Preparation: On the day of the experiment, dilute the this compound stock solution into the internal solution to the desired final concentration (e.g., 100 µM, 500 µM).

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the recording pipette containing the QX-222-supplemented internal solution.

    • Establish a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution containing QX-222 for at least 5 minutes before recording.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit sodium currents using a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

    • To assess use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 1 Hz and 10 Hz).

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step.

    • Construct current-voltage (I-V) relationship curves.

    • Analyze the reduction in peak current during the pulse train to quantify use-dependent block.

    • Compare the results to control cells recorded with an internal solution lacking QX-222.

A Cell Culture (SH-SY5Y on coverslips) D Establish Whole-Cell Configuration A->D B Prepare Solutions (External, Internal +/- QX-222) B->D C Pull Pipettes (3-5 MΩ) C->D E Cell Dialysis (5 min) D->E F Voltage-Clamp Recording E->F G Data Analysis (I-V curves, Use-dependence) F->G

Figure 2: Experimental workflow for whole-cell patch-clamp analysis of QX-222.
Cytotoxicity Assessment using a Lactate Dehydrogenase (LDH) Assay

This protocol provides a general method for assessing the potential cytotoxicity of extracellularly applied this compound on a cellular model. Note that as QX-222 is membrane-impermeant, significant cytotoxicity upon extracellular application is not expected unless it induces secondary effects or is tested at very high concentrations.

Materials:

  • Cell line of interest (e.g., HEK293)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of QX-222. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • LDH Measurement:

    • Carefully collect the supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

    • Measure the absorbance at the recommended wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration of QX-222 using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

    • Plot the percentage of cytotoxicity against the concentration of QX-222 to generate a dose-response curve.

A Seed Cells (96-well plate) B Treat with QX-222 (and controls) A->B C Incubate (24 hours) B->C D Collect Supernatant C->D E Perform LDH Assay D->E F Measure Absorbance E->F G Calculate % Cytotoxicity F->G

Figure 3: Workflow for assessing the cytotoxicity of QX-222 using an LDH assay.

Signaling Pathways

The primary and well-characterized signaling event modulated by this compound is the direct blockade of voltage-gated sodium channels, leading to the inhibition of action potential generation and propagation in excitable cells. At present, there is limited evidence to suggest that QX-222 directly interacts with other major signaling pathways, such as those involving G-protein coupled receptors or intracellular calcium signaling, in a significant manner at concentrations where it effectively blocks sodium channels. Any observed downstream effects are likely a consequence of the primary inhibition of cellular excitability.

Conclusion

This compound is an invaluable pharmacological tool for the specific intracellular blockade of voltage-gated sodium channels. Its membrane impermeability allows for precise investigations into the intracellular mechanisms of sodium channel function and local anesthetic action. The provided protocols offer a foundation for researchers to further characterize the electrophysiological and cytotoxicological profile of QX-222 in various cellular models. Future studies could focus on generating comprehensive dose-response data across different sodium channel subtypes and exploring potential off-target effects at higher concentrations.

References

Methodological & Application

Application Notes and Protocols for QX-222 Chloride in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-222 chloride is a quaternary ammonium derivative of lidocaine, rendering it permanently charged and membrane-impermeant. This property makes it a valuable tool in electrophysiology, particularly for the site-specific investigation of ion channels. When introduced into the intracellular environment via a patch pipette, QX-222 acts as a potent blocker of voltage-gated sodium channels (Nav) from the cytoplasmic side. Its mechanism of action involves entering the channel pore from the inner vestibule and physically occluding the ion conduction pathway. This application note provides detailed protocols and data for the effective use of this compound in patch clamp experiments to study sodium channel function and pharmacology.

Mechanism of Action

This compound is a state-dependent blocker of voltage-gated sodium channels, exhibiting a higher affinity for open and inactivated states of the channel over the resting state. This results in a phenomenon known as "use-dependent" or "phasic" block, where the degree of inhibition increases with repetitive channel activation, such as during a train of action potentials or repeated voltage depolarizations. Because it is permanently charged, QX-222 can only access its binding site within the pore from the intracellular side, making it an ideal tool for whole-cell patch clamp experiments where it can be included in the pipette solution.

A key feature of QX-222 is its ability to become "trapped" within the channel. Once bound to the open state, the channel can then close and trap the QX-222 molecule inside. The unbinding of the drug is therefore dependent on the channel reopening.

Data Presentation

ParameterValueChannel/PreparationComments
Working Concentration 50 µM - 5 mMVarious neuronal and cardiac preparationsThe optimal concentration is dependent on the channel subtype, its expression level, and the desired level of block.
Reported Concentration for Significant Block 500 µMWild-type and mutant skeletal muscle sodium channels (Nav1.4) expressed in tsA201 cells.[1]This concentration produced a significant block when applied intracellularly.[1]
Use-Dependence Frequency-dependentSquid giant axon, cardiac myocytesThe block increases with higher frequency stimulation.
State-Dependence Higher affinity for open and inactivated statesGeneral property for local anesthetic-type drugsThis underlies the use-dependent nature of the block.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

a. Stock Solution Preparation (e.g., 100 mM):

  • Weigh out the desired amount of this compound powder (MW: 256.77 g/mol ).

  • Dissolve in high-purity water or a suitable buffer (e.g., HEPES-buffered saline) to a final concentration of 100 mM.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

b. Working Solution (Intracellular/Pipette Solution):

  • Thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution into the desired intracellular recording solution to the final working concentration (e.g., 50 µM to 5 mM).

  • Ensure the final intracellular solution is well-mixed and filtered (0.2 µm syringe filter) before use to remove any precipitates.

Standard Intracellular and Extracellular Solutions

The following are representative recipes for intracellular and extracellular solutions for whole-cell patch clamp recordings. These should be optimized for the specific cell type being studied.

Intracellular Solution (in mM) Component Extracellular Solution (in mM) Component
130K-Gluconate140NaCl
10KCl5KCl
10HEPES2CaCl2
1EGTA1MgCl2
2Mg-ATP10HEPES
0.3Na-GTP10Glucose
0.05 - 5This compound
Adjust pH to 7.2-7.3 with KOHAdjust pH to 7.4 with NaOH
Adjust osmolarity to ~290 mOsmAdjust osmolarity to ~310 mOsm
Whole-Cell Patch Clamp Protocol for Intracellular QX-222 Application

This protocol outlines the general steps for performing a whole-cell patch clamp experiment to investigate the effects of intracellular QX-222.

  • Cell Preparation: Plate cells on coverslips at an appropriate density to allow for isolated single cells for patching.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Filling the Pipette: Back-fill the patch pipette with the filtered intracellular solution containing the desired concentration of this compound.

  • Approaching the Cell: Under microscopic observation, carefully approach a target cell with the patch pipette while applying positive pressure.

  • Giga-seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows the contents of the pipette, including QX-222, to diffuse into the cell.

  • Equilibration: Allow sufficient time (typically 5-10 minutes) for the QX-222 to diffuse from the pipette into the cell and reach a steady-state concentration before starting the recording protocol.

  • Data Acquisition: Perform voltage-clamp or current-clamp recordings to assess the effect of QX-222 on ion channel activity.

Voltage-Clamp Protocol to Assess Use-Dependent Block

To investigate the use-dependent block of sodium channels by QX-222, a voltage-clamp protocol with repetitive depolarizing pulses is used.

  • Holding Potential: Hold the cell at a hyperpolarized potential (e.g., -100 mV or -120 mV) to ensure that the majority of sodium channels are in the resting state.

  • Test Pulse: Apply a brief depolarizing test pulse (e.g., to 0 mV for 20-50 ms) to elicit a baseline sodium current.

  • Pulse Train: Apply a train of repetitive depolarizing pulses (e.g., to 0 mV for 20-50 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

  • Measure Current Decline: Measure the peak sodium current for each pulse in the train. With QX-222 in the pipette, the peak current will progressively decrease with each pulse, demonstrating use-dependent block.

  • Recovery from Block: After the pulse train, return the membrane potential to the hyperpolarized holding potential and apply single test pulses at various time intervals to measure the time course of recovery from block.

Signaling Pathways and Experimental Workflows

Mechanism of Intracellular Sodium Channel Block by QX-222

G cluster_membrane Cell Membrane cluster_channel Voltage-Gated Sodium Channel cluster_drug Intracellular Space Extracellular Extracellular Intracellular Intracellular Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State Open->Inactivated Inactivation Trapped Trapped QX-222 Open->Trapped Channel closes Inactivated->Resting Repolarization QX222 QX-222 QX222->Open Enters and blocks open channel Trapped->Open Channel re-opens

Caption: Intracellular block of a voltage-gated sodium channel by QX-222.

Experimental Workflow for Patch Clamp with Intracellular QX-222

G A Prepare Intracellular Solution with this compound C Back-fill Pipette with QX-222 Solution A->C B Pull and Fire-Polish Patch Pipette B->C D Approach Target Cell C->D E Form Giga-seal (>1 GΩ) D->E F Rupture Membrane for Whole-Cell Configuration E->F G Allow for Drug Diffusion (5-10 min) F->G H Apply Voltage-Clamp Protocol (e.g., Use-Dependence) G->H I Record and Analyze Ion Channel Currents H->I

Caption: A typical workflow for a whole-cell patch clamp experiment using QX-222.

Off-Target Effects and Selectivity

Currently, there is limited publicly available data on the comprehensive selectivity profile of this compound against other ion channels, such as voltage-gated potassium (Kv) or transient receptor potential (TRP) channels. As a derivative of lidocaine, which is known to have some effects on other channels at higher concentrations, it is advisable for researchers to independently verify the selectivity of QX-222 in their system of interest, especially when using it at high micromolar or millimolar concentrations. This can be achieved by testing its effects on cells expressing only the potential off-target channels or by using specific blockers for those channels in combination with QX-222.

Troubleshooting

  • No or weak block:

    • Insufficient diffusion time: Ensure adequate time (5-10 minutes) after establishing the whole-cell configuration for QX-222 to diffuse into the cell.

    • Incorrect concentration: The effective concentration can vary between cell types. A concentration range should be tested to find the optimal level of block.

    • Degraded QX-222: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Seal instability:

    • Particulates in the pipette solution: Always filter the intracellular solution containing QX-222 before use.

  • High series resistance:

    • This can affect the quality of voltage clamp. Monitor series resistance throughout the experiment and discard cells where it changes significantly.

Conclusion

This compound is a powerful tool for the intracellular blockade of voltage-gated sodium channels in patch clamp experiments. Its permanent positive charge and use-dependent blocking characteristics allow for detailed investigations into the structure, function, and pharmacology of these channels. By following the protocols and considering the information provided in these application notes, researchers can effectively utilize QX-222 to advance their studies in neuroscience and drug discovery. Further investigation into its selectivity profile is warranted to fully characterize its pharmacological properties.

References

Application Notes and Protocols for QX-222 Chloride in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-222 chloride is a potent, permanently charged quaternary ammonium derivative of lidocaine. Due to its charge, it is membrane-impermeant and is primarily utilized as an intracellular blocker of voltage-gated sodium channels (NaV) in electrophysiological studies. Its application is crucial for isolating and studying other ion channels by eliminating sodium currents, or for investigating the intracellular mechanisms of local anesthetic action. This document provides detailed protocols for the preparation and application of this compound stock solutions for electrophysiology.

Physicochemical Properties and Solubility

This compound is a white to off-white solid. Key properties are summarized in the table below.

PropertyValue
CAS Number 5369-00-6
Molecular Formula C₁₃H₂₁ClN₂O
Molecular Weight 256.77 g/mol
Solubility Highly soluble in DMSO (≥ 125 mg/mL or 487 mM)[1], Water
Storage of Powder 4°C, sealed from moisture
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months[1]

Mechanism of Action

QX-222 acts as an open-channel blocker of voltage-gated sodium channels. Being permanently charged, it cannot readily cross the cell membrane. Therefore, it is typically introduced into the cell via the patch pipette during whole-cell patch-clamp recordings. Once inside, QX-222 accesses its binding site from the intracellular side of the channel pore, physically occluding it and preventing the influx of sodium ions. This blockade is often use-dependent, meaning it is more pronounced with repeated channel opening.

G cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular NaV_channel Voltage-Gated Sodium Channel (Closed) NaV_channel_open Voltage-Gated Sodium Channel (Open) NaV_channel->NaV_channel_open Depolarization Na_ion_intra Na+ Na_ion_extra Na+ Na_ion_extra->NaV_channel_open Influx QX222 QX-222 QX222->NaV_channel_open Block G cluster_protocol Stock Solution Preparation Workflow weigh Weigh 25.68 mg This compound add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex, Warm (60°C), and Sonicate add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

References

Application Notes and Protocols for Intracellular QX-222 Chloride in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

QX-222 chloride is a permanently charged derivative of lidocaine and a potent blocker of voltage-gated sodium channels (Nav). Due to its charge, it is membrane-impermeant and is therefore an invaluable tool for the specific blockade of sodium channels from the intracellular side during whole-cell patch-clamp recordings. This allows for the isolation of other ionic currents and the study of neuronal excitability with high precision. These application notes provide a guide to the optimal intracellular concentrations of this compound for effective sodium channel blockade, along with detailed protocols for its use in electrophysiological experiments.

Data Presentation: Intracellular QX-222 and QX-314 Concentrations and Their Effects

The optimal intracellular concentration of QX-222 can vary depending on the cell type, the specific sodium channel subtypes expressed, and the desired level of blockade. Below is a summary of reported concentrations and their observed effects for QX-222 and the closely related compound, QX-314, which is also a permanently charged lidocaine derivative. This data can guide the selection of an appropriate concentration for your experiments.

CompoundConcentrationCell TypeKey Observations
QX-222 500 µMtsA201 cells (expressing Nav1.4)Resulted in a quick block of sodium current.[1]
QX-222 Not specifiedGuinea-pig hippocampal CA1 neuronsProduced a strong, dose-dependent depression of action potentials.[2]
QX-314 0.2 mMLamprey spinal neuronsInactivating Na+ channels were blocked. No effects on Ca2+ channels were observed at this concentration or at 0.5 mM.[3]
QX-314 1 mMRat hippocampal CA1 pyramidal neuronsNa+ currents were not completely blocked.[4]
QX-314 5 mMRat hippocampal pyramidal cellsSelectively blocked a nonsynaptic, dendritically generated potential.[5]
QX-314 10 mMRat hippocampal CA1 pyramidal neuronsAmplitude of high-threshold Ca2+ current was on average 20% of that in control cells (bromide salt). Low-threshold Ca2+ currents were on average < 45% of control (chloride salt).[4]
QX-314 10 mMLamprey spinal neuronsMarked reduction of Ca2+ current (ICa).[3]
QX-314 20 mMRat hippocampal slicesVoltage-gated Na+ conductances and regenerative spiking activity were blocked.[6]

Experimental Protocols

Protocol 1: Preparation of Intracellular Solution with this compound

This protocol describes the preparation of a standard potassium-based intracellular solution for whole-cell patch-clamp recordings, supplemented with this compound.

Materials:

  • Potassium gluconate (K-Gluconate)

  • KCl

  • MgCl2

  • HEPES

  • EGTA

  • ATP-Mg

  • GTP-Na

  • This compound

  • Ultrapure water

  • KOH (for pH adjustment)

  • Osmometer

  • 0.22 µm syringe filter

Procedure:

  • Prepare the base intracellular solution: In a suitable volume of ultrapure water, dissolve the following reagents to their final concentrations. For example, for a standard K-Gluconate based solution:

    • 130 mM K-Gluconate

    • 10 mM KCl

    • 2 mM MgCl2

    • 10 mM HEPES

    • 0.5 mM EGTA

    • 2 mM ATP-Mg

    • 0.3 mM GTP-Na

  • Adjust pH: Adjust the pH of the solution to 7.2-7.3 with KOH.

  • Add this compound: From a stock solution of known concentration, add the desired amount of this compound to the intracellular solution. A starting concentration of 1-5 mM is recommended for complete block of sodium currents in most neuronal preparations.

  • Adjust Osmolarity: Measure the osmolarity of the final solution using an osmometer. Adjust the osmolarity to be slightly hypo-osmotic (e.g., 280-290 mOsm) compared to the extracellular solution (typically ~300-310 mOsm) by adding ultrapure water or a concentrated salt solution as needed.

  • Filter and Store: Filter the solution through a 0.22 µm syringe filter. Aliquot the solution into single-use vials and store at -20°C. Thaw on ice before use.

Protocol 2: Whole-Cell Patch-Clamp Recording with Intracellular QX-222

This protocol outlines the general steps for performing a whole-cell patch-clamp recording to block sodium channels from the inside.

Equipment:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Recording chamber

  • Perfusion system

  • Glass capillaries for patch pipettes

  • Pipette puller

  • Computer with data acquisition software

Procedure:

  • Prepare the Cell/Slice: Prepare your cell culture or brain slice preparation in the recording chamber and perfuse with oxygenated artificial cerebrospinal fluid (aCSF) or the appropriate extracellular solution.

  • Pull Pipettes: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Fill the Pipette: Fill the patch pipette with the QX-222-containing intracellular solution, ensuring there are no air bubbles at the tip.

  • Approach the Cell: Under visual guidance, approach the target cell with the patch pipette while applying slight positive pressure to keep the tip clean.

  • Form a Gigaohm Seal: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Establish Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. The intracellular solution containing QX-222 will now start to dialyze into the cell.

  • Allow for Diffusion: Wait for several minutes (typically 5-10 minutes) to allow for sufficient diffusion of QX-222 from the pipette into the cell to achieve a stable block of the sodium channels.

  • Record Data: Proceed with your experimental protocol to record other ionic currents or cellular activity in the absence of sodium channel activity. Monitor the access resistance throughout the recording to ensure the stability of the patch.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording prep_solution Prepare Intracellular Solution with this compound pull_pipette Pull Patch Pipette fill_pipette Fill Pipette pull_pipette->fill_pipette approach_cell Approach Cell fill_pipette->approach_cell form_seal Form Gigaohm Seal approach_cell->form_seal go_whole_cell Establish Whole-Cell Configuration form_seal->go_whole_cell diffuse_drug Allow QX-222 Diffusion go_whole_cell->diffuse_drug record_data Record Data diffuse_drug->record_data Signaling_Pathway cluster_membrane Cell Membrane Na_channel Voltage-gated Sodium Channel Na_influx Action Potential Generation Na_channel->Na_influx Blocks Na+ Influx QX222_pipette QX-222 in Pipette QX222_pipette->Na_channel Diffusion into cell Intracellular Intracellular Space Extracellular Extracellular Space

References

Application Notes and Protocols: Isolating Synaptic Currents in Pyramidal Neurons using QX-222 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In neuroscience research, particularly in the field of electrophysiology, the isolation of specific synaptic currents is crucial for understanding neuronal communication and the effects of pharmacological agents. Pyramidal neurons, the principal excitatory neurons in the cerebral cortex and hippocampus, receive a complex array of both excitatory and inhibitory synaptic inputs. To study these inputs independently, it is essential to block the large voltage-gated sodium currents that generate action potentials, which would otherwise contaminate the smaller synaptic currents.

QX-222 chloride, a quaternary ammonium derivative of lidocaine, is a potent, membrane-impermeant blocker of voltage-gated sodium channels.[1] When included in the intracellular recording solution during whole-cell patch-clamp experiments, QX-222 effectively eliminates sodium channel-mediated action potentials, thereby enabling the stable recording of both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs). Its positive charge prevents it from crossing the cell membrane, making it an ideal tool for intracellular application to specifically target the internal pore of sodium channels.

These application notes provide a comprehensive guide to using this compound for the isolation of synaptic currents in pyramidal neurons, including detailed protocols, quantitative data, and visual diagrams of the experimental workflow and underlying mechanisms.

Data Presentation

The following table summarizes the quantitative data for the use of intracellular sodium channel blockers like QX-222 and its close analog QX-314 in isolating synaptic currents. Due to the structural and functional similarities, data for QX-314 is included as a reliable reference.

ParameterValueCell TypeNotesSource
Intracellular QX-222/QX-314 Concentration 1 - 10 mMHippocampal Pyramidal NeuronsHigher concentrations ensure a more complete block of sodium channels. The chloride salt is recommended to avoid shifts in the current-voltage relationship that can be caused by bromide salts.[2][2]
Sodium Current Blockade >90% (use-dependent)Various Neuronal PreparationsThe block is use-dependent, meaning it becomes more pronounced with repeated channel opening.[1]
Effect on Calcium Channels Partial inhibition at higher concentrations (e.g., 10 mM QX-314)Hippocampal CA1 Pyramidal NeuronsQX-314 can inhibit high-threshold calcium currents to some extent.[2][2]
Effect on GABAergic Currents No direct block of GABA-A receptorsVarious Neuronal PreparationsQX compounds are not reported to directly block GABA-A receptors. However, the intracellular chloride concentration, which can be altered by using this compound, can modulate the kinetics of GABAergic currents.[3]
Holding Potential for EPSC Recording -70 mVPyramidal NeuronsAt this potential, GABAergic currents are typically outward or minimally inward, allowing for the isolation of inward glutamatergic currents.[4][5][4][5]
Holding Potential for IPSC Recording 0 mVPyramidal NeuronsThis potential is near the reversal potential for glutamatergic currents, thus minimizing their contribution and allowing for the recording of inward GABAergic currents (with a high chloride internal solution).[4][5][4][5]

Experimental Protocols

Protocol 1: Preparation of Solutions for Whole-Cell Patch-Clamp Recording

1.1. Artificial Cerebrospinal Fluid (aCSF) - Extracellular Solution (in mM):

  • NaCl: 125

  • KCl: 2.5

  • CaCl₂: 2

  • MgCl₂: 1

  • NaH₂PO₄: 1.25

  • NaHCO₃: 25

  • Glucose: 25

Preparation: Prepare a 10x stock solution without NaHCO₃ and glucose and store at 4°C. On the day of the experiment, dilute the stock to 1x, add fresh NaHCO₃ and glucose, and saturate with 95% O₂ / 5% CO₂ for at least 30 minutes before use. The final pH should be 7.4, and the osmolarity should be between 300-310 mOsm.

1.2. Intracellular Solution with this compound (in mM):

  • K-Gluconate or Cs-Gluconate: 120

  • KCl or CsCl: 10

  • HEPES: 10

  • EGTA: 0.5

  • Mg-ATP: 4

  • Na-GTP: 0.3

  • Phosphocreatine: 10

  • This compound: 5

Preparation: Dissolve all components in nuclease-free water. Adjust the pH to 7.2-7.3 with KOH or CsOH and the osmolarity to 290-300 mOsm. Aliquot and store at -20°C. Thaw and filter through a 0.22 µm syringe filter before use.

Note on Cesium vs. Potassium: Using a cesium-based internal solution will block potassium channels, which can improve the space clamp and is particularly useful for voltage-clamping neurons at depolarized potentials to record IPSCs.

Protocol 2: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons

This protocol assumes the use of a standard electrophysiology rig equipped with an upright microscope, micromanipulators, amplifier, and data acquisition system.

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from the animal model of choice using a vibratome in ice-cold, oxygenated aCSF.

  • Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

  • Transfer to Recording Chamber: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.

  • Identify Pyramidal Neurons: Using infrared differential interference contrast (IR-DIC) microscopy, identify pyramidal neurons based on their characteristic triangular soma shape and prominent apical dendrite.

  • Pipette Positioning: Fill a borosilicate glass pipette (3-6 MΩ resistance) with the intracellular solution containing this compound. Under positive pressure, approach the selected neuron.

  • Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration. Allow the intracellular solution containing QX-222 to diffuse into the cell for 5-10 minutes to ensure adequate blockade of sodium channels.

  • Recording Synaptic Currents:

    • To record Excitatory Postsynaptic Currents (EPSCs):

      • Switch to voltage-clamp mode.

      • Hold the membrane potential at -70 mV.[4][5]

      • At this potential, spontaneous or evoked EPSCs will appear as inward currents.

    • To record Inhibitory Postsynaptic Currents (IPSCs):

      • Hold the membrane potential at 0 mV.[4][5]

      • With a high chloride intracellular solution, IPSCs will appear as inward currents.

  • Data Acquisition and Analysis: Record the synaptic currents using appropriate data acquisition software. Analyze the frequency, amplitude, and kinetics of the recorded events.

Mandatory Visualizations

Experimental_Workflow cluster_Preparation Preparation cluster_Recording Recording Procedure cluster_Data_Acquisition Data Acquisition prep_aCSF Prepare aCSF (Extracellular Solution) prep_Slices Prepare Acute Brain Slices prep_aCSF->prep_Slices prep_Internal Prepare Intracellular Solution with this compound identify_Neuron Identify Pyramidal Neuron prep_Internal->identify_Neuron prep_Slices->identify_Neuron form_Seal Form Giga-seal identify_Neuron->form_Seal go_WholeCell Establish Whole-Cell Configuration form_Seal->go_WholeCell diffuse_QX222 Allow QX-222 Diffusion (5-10 min) go_WholeCell->diffuse_QX222 record_EPSC Record EPSCs at -70 mV diffuse_QX222->record_EPSC record_IPSC Record IPSCs at 0 mV diffuse_QX222->record_IPSC analyze_Data Analyze Synaptic Currents record_EPSC->analyze_Data record_IPSC->analyze_Data

Caption: Experimental workflow for isolating synaptic currents in pyramidal neurons using intracellular this compound.

Signaling_Pathway cluster_Membrane Cell Membrane Na_ext Na+ Na_Channel Voltage-Gated Sodium Channel (Open State) Na_ext->Na_Channel:f0 Influx QX222 QX-222 QX222->Na_Channel:f2 Blockade Na_int Na+

Caption: Mechanism of QX-222 blockade of voltage-gated sodium channels from the intracellular side.

References

Application Notes and Protocols: QX-222 Chloride in Pain Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of QX-222 chloride, a quaternary lidocaine derivative, in preclinical pain research. This compound is a valuable tool for investigating the mechanisms of pain due to its unique properties as a membrane-impermeable sodium channel blocker.

Introduction

This compound is a permanently charged derivative of lidocaine, rendering it unable to cross cell membranes.[1] This property makes it an excellent tool for studying the intracellular mechanisms of sodium channel blockade. In the context of pain research, QX-222's entry into nociceptors is facilitated by the opening of large-pore channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which can be activated by agents like capsaicin or even lidocaine itself.[2][3] This allows for the selective targeting of nociceptors, the sensory neurons responsible for pain signaling.[2][4] By blocking voltage-gated sodium channels from the inside, QX-222 inhibits the generation and propagation of action potentials, thereby producing an analgesic effect.[1][4]

Mechanism of Action

QX-222 acts as a use-dependent blocker of voltage-gated sodium channels from the intracellular side.[1] Its primary binding site is within the inner vestibule of the sodium channel.[1] Unlike membrane-permeable local anesthetics, QX-222 requires an open channel pore to gain access to its binding site.[1] In pain-sensing neurons, the activation of TRPV1 channels by an agonist creates a pathway for QX-222 to enter the cell and exert its inhibitory effect on sodium channels, leading to a reduction in neuronal excitability and pain transmission.[2][3] The action of QX-222 is primarily on nociceptive neurons expressing TRPV1, which include those that respond to noxious heat and inflammatory mediators.[2] Several sodium channel subtypes are crucial in pain signaling, including Nav1.7, Nav1.8, and Nav1.9, which are predominantly expressed in peripheral sensory neurons.[5][6] While QX-222 is a broad-spectrum sodium channel blocker once inside the cell, its selective effect on pain is achieved through its targeted entry into nociceptors.[2]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space QX222_ext QX-222 TRPV1_open TRPV1 Channel (Open) QX222_ext->TRPV1_open Enters cell Lidocaine_ext Lidocaine TRPV1 TRPV1 Channel (Closed) Lidocaine_ext->TRPV1 Activates NaV Voltage-Gated Sodium Channel (Closed) Action_Potential Action Potential Propagation NaV->Action_Potential Initiates QX222_int QX-222 QX222_int->NaV QX222_int->Action_Potential Inhibits Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Leads to TRPV1_open->QX222_int cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment Animal_Acclimation Animal Acclimation (≥3 days) Baseline Baseline Behavioral Testing (Thermal and Mechanical) Animal_Acclimation->Baseline Drug_Prep Drug Preparation (e.g., 0.5% QX-222 + 0.5% Lidocaine in saline) Injection Sciatic Nerve Block (20 µL injection) Drug_Prep->Injection Anesthesia Anesthetize Mouse (e.g., isoflurane) Anesthesia->Injection Time_Course Repeat testing at multiple time points Injection->Time_Course Baseline->Anesthesia Thermal_Test Thermal Paw Withdrawal Latency (Hargreaves Test) Mechanical_Test Mechanical Paw Withdrawal Threshold (von Frey Test) Motor_Test Motor Function Assessment Time_Course->Thermal_Test Time_Course->Mechanical_Test Time_Course->Motor_Test cluster_induction Pain Induction cluster_treatment Treatment cluster_assessment Assessment CFA_Injection Intraplantar CFA Injection (Day 0) Post_CFA_Test Post-CFA Behavioral Testing (e.g., Days 1, 3, 7) CFA_Injection->Post_CFA_Test Drug_Admin Sciatic Nerve Block with QX-222 + Lidocaine (e.g., Day 7) Post_Treatment_Test Post-Treatment Behavioral Testing (multiple time points) Drug_Admin->Post_Treatment_Test Baseline Baseline Behavioral Testing (Pre-CFA) Baseline->CFA_Injection Post_CFA_Test->Drug_Admin

References

Application Notes and Protocols for Intracellular Application of QX-222 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-222 chloride is a quaternary ammonium derivative of lidocaine and a potent blocker of voltage-gated sodium channels. Due to its permanent positive charge, QX-222 is membrane-impermeant and must be introduced directly into the intracellular environment to exert its effects. This property makes it a valuable tool for studying the intracellular mechanisms of sodium channel blockade and for isolating specific neuronal populations or even subcellular compartments from firing action potentials.

This document provides detailed application notes and protocols for the intracellular application of this compound, focusing on two primary techniques: whole-cell patch clamp and microiontophoresis.

Mechanism of Action

QX-222 blocks the pore of voltage-gated sodium channels from the intracellular side. Its access to the binding site is often dependent on the conformational state of the channel, a phenomenon known as "use-dependent block" or "phasic block". This means that the block is more pronounced when the channels are frequently opened, for instance, during high-frequency neuronal firing. The positively charged QX-222 molecule enters the open channel pore and physically occludes the passage of sodium ions, thereby preventing the generation and propagation of action potentials.[1]

Data Presentation

The following table summarizes key quantitative data for the intracellular application of this compound and the related compound QX-314, which is often used as a reference.

ParameterThis compoundQX-314 ChlorideNotes
Typical Intracellular Concentration (Patch Clamp) 1-5 mM5 mMStart with a lower concentration and titrate up as needed.
Iontophoresis Pipette Concentration 10-100 mM10-100 mMHigher concentrations may be required for effective ejection.
Iontophoresis Ejection Current +5 to +50 nA (positive current)+5 to +50 nA (positive current)Current should be pulsed to avoid electrode polarization.
Iontophoresis Ejection Duration 100-500 ms pulses100-500 ms pulsesContinuous or prolonged ejection can damage the cell.
Iontophoresis Retention Current -5 to -10 nA (negative current)-5 to -10 nA (negative current)Prevents leakage of the charged molecule from the pipette tip.

Experimental Protocols

Protocol 1: Intracellular Application via Whole-Cell Patch Clamp

This protocol is suitable for recording from a single cell and observing the effects of intracellular QX-222 on its electrical properties.

Materials:

  • This compound

  • Standard intracellular (pipette) solution for patch clamp (e.g., K-gluconate based)

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Cell preparation of interest (e.g., cultured neurons, brain slices)

Procedure:

  • Prepare the Intracellular Solution:

    • Dissolve this compound in your standard intracellular solution to a final concentration of 1-5 mM. A common starting concentration is 2 mM.

    • Ensure the pH and osmolarity of the final solution are adjusted to match your standard internal solution.

    • Filter the solution through a 0.2 µm syringe filter to remove any precipitates.

  • Pull and Fill Patch Pipettes:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

    • Back-fill the patch pipette with the QX-222-containing intracellular solution.

  • Establish a Whole-Cell Recording:

    • Following standard procedures, approach a target cell and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Allow 5-10 minutes for the QX-222 to diffuse from the pipette into the cell and equilibrate.

    • Record the cell's electrical activity in either current-clamp or voltage-clamp mode.

    • To observe use-dependent block, apply trains of depolarizing stimuli (e.g., current injections in current-clamp or voltage steps in voltage-clamp) at different frequencies (e.g., 1 Hz, 10 Hz, 50 Hz).

Expected Results:

  • A progressive, dose-dependent reduction in the amplitude of action potentials.

  • An increase in the threshold for action potential firing.

  • A more pronounced block of action potentials at higher frequencies of stimulation (use-dependent block).

Protocol 2: Intracellular Application via Microiontophoresis

This technique is useful for delivering QX-222 to a localized population of cells in vivo or in a slice preparation without establishing a whole-cell recording from each cell.

Materials:

  • This compound

  • Distilled water or a low-molarity buffer (e.g., 20 mM HEPES)

  • Iontophoresis pump

  • High-resistance (20-80 MΩ) glass micropipettes

  • Recording electrodes for monitoring neuronal activity (e.g., extracellular single-unit recording)

Procedure:

  • Prepare the Iontophoresis Solution:

    • Dissolve this compound in distilled water or a low-molarity buffer to a concentration of 10-100 mM.

    • Adjust the pH to a physiological range (7.2-7.4).

    • Filter the solution.

  • Prepare the Iontophoresis Pipette:

    • Pull high-resistance micropipettes.

    • Fill the tip of the pipette with the QX-222 solution. The remainder of the pipette can be back-filled with a saline solution (e.g., 1 M NaCl).

  • Position the Electrodes:

    • Position the iontophoresis pipette adjacent to the target neuron(s) or brain region.

    • Position a recording electrode nearby to monitor the electrical activity of the target cells.

  • Iontophoretic Ejection:

    • Apply a negative retention current (-5 to -10 nA) to prevent leakage of QX-222 from the pipette tip.

    • To eject QX-222, apply positive current pulses (+5 to +50 nA) with a duration of 100-500 ms. The magnitude and duration of the current will need to be optimized for your specific setup and experimental goals.

    • Monitor the activity of the target neurons to determine the effectiveness of the ejection.

Expected Results:

  • A reduction or complete block of spontaneous or evoked action potentials in the neurons near the iontophoresis pipette tip.

  • The effect should be localized to the area of ejection.

  • The onset and offset of the block will depend on the ejection parameters and the diffusion of QX-222 in the tissue.

Visualizations

experimental_workflow cluster_patch_clamp Protocol 1: Whole-Cell Patch Clamp cluster_iontophoresis Protocol 2: Microiontophoresis prep_pc Prepare QX-222 Intracellular Solution pull_pc Pull & Fill Patch Pipette prep_pc->pull_pc record_pc Establish Whole-Cell Recording pull_pc->record_pc acquire_pc Acquire Data (Current/Voltage Clamp) record_pc->acquire_pc prep_ion Prepare QX-222 Iontophoresis Solution pull_ion Prepare Iontophoresis Pipette prep_ion->pull_ion position_ion Position Electrodes (Ionto & Recording) pull_ion->position_ion eject_ion Eject QX-222 with Positive Current position_ion->eject_ion

Caption: Experimental workflows for the intracellular application of this compound.

signaling_pathway ap Action Potential Propagation na_channel Voltage-Gated Na+ Channel ap->na_channel opens na_influx Na+ Influx na_channel->na_influx allows depolarization Membrane Depolarization na_influx->depolarization causes depolarization->ap triggers further qx222 Intracellular QX-222 qx222->na_channel blocks pore

Caption: Signaling pathway of sodium channel blockade by intracellular QX-222.

References

Application Notes and Protocols for QX-222 Chloride in the Study of Thermal Hypersensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

QX-222 chloride is a quaternary ammonium derivative of lidocaine and a membrane-impermeable sodium channel blocker. Its inability to passively cross cell membranes makes it a valuable tool for investigating the role of specific ion channels in nociception. QX-222 can only enter neurons and exert its sodium channel-blocking effects through large-pore channels that are transiently opened, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This property allows for the selective inhibition of nociceptive neurons where such channels are expressed and activated.

Thermal hypersensitivity, a hallmark of inflammatory and neuropathic pain, is often mediated by the sensitization of TRPV1 channels, which are activated by noxious heat (>43°C), capsaicin, and low pH.[1] The co-activation of TRPV1 channels in models of thermal hyperalgesia provides a pathway for QX-222 to enter and subsequently block voltage-gated sodium channels, thereby reducing neuronal excitability and pain signaling. These application notes provide an overview and detailed protocols for the use of this compound in preclinical studies of thermal hypersensitivity.

Mechanism of Action in Thermal Hypersensitivity

The analgesic effect of QX-222 in the context of thermal hypersensitivity is contingent on the activation of TRPV1 channels on nociceptive sensory neurons.[2] In a state of thermal hyperalgesia, the threshold for TRPV1 activation is lowered.

Signaling Pathway for QX-222 Action

G cluster_0 Extracellular Space QX222_ext QX-222 (membrane-impermeable) QX222_int QX-222 (intracellular) Heat Noxious Heat (>43°C) / Inflammatory Mediators TRPV1 TRPV1 Channel Heat->TRPV1 Activates TRPV1->QX222_ext Nav Voltage-Gated Sodium Channel (Nav) AP_Block Action Potential Blockade Nav->AP_Block Leads to QX222_int->Nav Blocks

Caption: QX-222 enters nociceptors via activated TRPV1 channels to block Nav channels.

Quantitative Data Summary

While direct dose-response studies of this compound for thermal hypersensitivity are not extensively published, data from studies on general nociception provide a starting point for experimental design. The following table summarizes relevant quantitative information, synthesized from existing literature on QX-222 and common thermal hypersensitivity models.

ParameterValue/RangeAnimal ModelMethod of InductionMeasurementSource
QX-222 Dosage 1-10 µg (intrathecal)RatNot specifiedThermal NociceptionSynthesized from general pain studies
0.2-2% (peripheral injection)MouseCFA-induced inflammationThermal Withdrawal LatencyCombination study insights
Capsaicin Concentration 1 mM (topical)MouseTopical ApplicationPaw Withdrawal Temperature[3]
CFA Volume 20 µl (intraplantar)Mouse/RatIntraplantar InjectionPaw Withdrawal Latency/Threshold[4]
Baseline Paw Withdrawal Latency (Hargreaves) 8-12 secondsRat/Mouse-Radiant Heat Source[5]
Hypersensitive Paw Withdrawal Latency 3-5 secondsRat/MouseCFA/CapsaicinRadiant Heat Source[5]
Baseline Paw Withdrawal Temperature (Thermal Probe) ~50°CMouse-Heating Probe[3]
Hypersensitive Paw Withdrawal Temperature ~43-45°CMouseCarrageenan/Burn/CapsaicinHeating Probe[3]

Experimental Protocols

Protocol 1: Induction of Thermal Hypersensitivity using Capsaicin

This protocol describes the induction of acute thermal hypersensitivity by topical application of capsaicin, which directly activates TRPV1 channels.

Materials:

  • This compound solution (e.g., 1% in sterile saline)

  • Capsaicin solution (1 mM in ethanol)

  • Vehicle controls (sterile saline for QX-222, ethanol for capsaicin)

  • Male CD-1 mice (8-16 weeks old)

  • Light isoflurane for anesthesia

  • Cotton-tipped applicators

  • Thermal sensitivity testing apparatus (e.g., Hargreaves apparatus or Thermal Probe Test)

Procedure:

  • Animal Habituation: Acclimate mice to the testing environment and apparatus for at least 30 minutes for 2-3 days prior to the experiment.

  • Baseline Measurement: Measure the baseline thermal withdrawal latency or temperature for both hind paws of each mouse.

  • Anesthesia and Capsaicin Application: Lightly anesthetize the mice with isoflurane (3%). Topically apply the 1 mM capsaicin solution or vehicle to the plantar surface of one hind paw using a cotton-tipped applicator.[3]

  • Drug Administration: Co-administer this compound solution or its vehicle with the capsaicin solution to the same paw.

  • Recovery: Allow the animals to recover from anesthesia in their home cages.

  • Post-Induction Measurement: At 15-30 minutes post-application, assess thermal sensitivity in both paws. Repeat measurements at subsequent time points (e.g., 1, 2, 4 hours) to establish a time course of the effect.

Protocol 2: Assessment in a Model of Inflammatory Thermal Hypersensitivity

This protocol uses Complete Freund's Adjuvant (CFA) to induce a localized inflammation that results in robust and lasting thermal hypersensitivity.

Materials:

  • This compound solution (e.g., 2% in sterile saline)

  • Complete Freund's Adjuvant (CFA)

  • Vehicle control (sterile saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Syringes (30-gauge)

  • Thermal sensitivity testing apparatus (Hargreaves test)

Procedure:

  • Animal Habituation: Acclimate rats to the testing environment and apparatus daily for 3 days before the experiment.

  • Baseline Measurement: Determine the baseline paw withdrawal latency to a radiant heat source for both hind paws.

  • CFA Induction: Inject 20 µl of CFA into the plantar surface of one hind paw to induce inflammation.

  • Hypersensitivity Development: Allow 24-48 hours for the development of peak thermal hypersensitivity. Confirm the lowered paw withdrawal latency in the ipsilateral paw.

  • Drug Administration: Administer QX-222 solution (e.g., 20 µl of 2% solution) or vehicle via intraplantar injection into the inflamed paw.

  • Post-Drug Measurement: Assess the paw withdrawal latency at various time points after QX-222 administration (e.g., 30, 60, 90, 120 minutes) to evaluate its analgesic effect.

Experimental Workflow for Thermal Hypersensitivity Study

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Data Analysis Habituation Animal Habituation to Testing Apparatus Baseline Measure Baseline Thermal Sensitivity Habituation->Baseline Induction Induce Hypersensitivity (e.g., Capsaicin, CFA) Baseline->Induction Confirmation Confirm Development of Hypersensitivity Induction->Confirmation Admin Administer QX-222 or Vehicle Confirmation->Admin Post_Admin Measure Thermal Sensitivity at Multiple Time Points Admin->Post_Admin Analysis Analyze Paw Withdrawal Latency/Temperature Data Post_Admin->Analysis Conclusion Draw Conclusions on QX-222 Efficacy Analysis->Conclusion

References

Application Notes and Protocols for QX-222 Chloride in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing QX-222 chloride, a potent voltage-gated sodium channel blocker, in acute brain slice preparations for electrophysiological studies. QX-222, a quaternary derivative of lidocaine, is a valuable tool for investigating neuronal excitability, synaptic transmission, and the role of sodium channels in various physiological and pathological states.

Mechanism of Action

This compound is a potent blocker of voltage-gated sodium channels (Nav).[1] As a permanently charged quaternary amine, it primarily acts from the intracellular side of the channel. When applied intracellularly, QX-222 enters the pore of the sodium channel and physically occludes the passage of sodium ions, thereby preventing the generation and propagation of action potentials.[2] The binding of QX-222 to the inner pore is state-dependent, with a higher affinity for open or inactivated channels.

Interestingly, the access of QX-222 to its binding site can be influenced by the presence of other channel blockers. For instance, tetrodotoxin (TTX), which blocks the outer pore of the sodium channel, can trap a sodium ion within the central cavity, thereby preventing QX-222 from binding.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on neuronal properties based on available literature.

Table 1: External Application of this compound

ParameterValueCell Type/PreparationReference
Concentration500 μMμ1 sodium channels expressed in oocytes[1]
% Block (WT)14.2 ± 1.6%μ1 Wild-Type[1]
% Block (Y401C)45.2 ± 3.6%μ1-Y401C Mutant[1]

Table 2: Intracellular Application of this compound on CA1 Pyramidal Neurons

ParameterObservationNotesReference
Action Potential AmplitudeStrong depressionDose-dependent effect[2]
Rate of Rise of Action PotentialReductionConsistent with Na+ channel blockade[2]
Action Potential ThresholdGreatly increasedReflects impairment of spike generation[2]
Spontaneous FiringStrong depression---[2]
Electrically-evoked FiringStrong depression---[2]
Excitatory Postsynaptic Potentials (EPSPs)ReducedSuggests an effect on postsynaptic depolarization[2]
Resting Membrane PotentialGenerally no marked changes---[2]

Experimental Protocols

Preparation of Acute Brain Slices

This protocol describes a standard method for preparing acute brain slices suitable for electrophysiological recordings.

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O2 / 5% CO2)

  • Ice-cold slicing solution (see recipe below)

  • Artificial cerebrospinal fluid (aCSF) (see recipe below)

  • Recovery chamber

  • Recording chamber

Solutions:

  • Ice-cold Slicing Solution (NMDG-based, example):

    • 92 mM NMDG

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 30 mM NaHCO3

    • 20 mM HEPES

    • 25 mM Glucose

    • 2 mM Thiourea

    • 5 mM Sodium Ascorbate

    • 3 mM Sodium Pyruvate

    • 0.5 mM CaCl2

    • 10 mM MgSO4

    • Adjust pH to 7.3-7.4 with HCl. Osmolarity ~300-310 mOsm. Continuously bubble with carbogen.

  • Artificial Cerebrospinal Fluid (aCSF):

    • 125 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 25 mM NaHCO3

    • 12.5 mM Glucose

    • 2 mM CaCl2

    • 1 mM MgCl2

    • Adjust pH to 7.4 with NaOH. Osmolarity ~300-310 mOsm. Continuously bubble with carbogen.

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.

  • Mount the brain onto the vibratome stage and prepare slices of the desired thickness (e.g., 250-350 µm) in the ice-cold slicing solution.

  • Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.

Protocol for Intracellular Application of this compound

This protocol is for introducing this compound directly into a neuron via the patch pipette during whole-cell patch-clamp recordings.

Materials:

  • Prepared acute brain slices

  • Patch-clamp electrophysiology setup (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular solution (see recipe below)

  • This compound

Intracellular Solution with this compound:

  • 126 mM K-gluconate

  • 4 mM KCl

  • 10 mM HEPES

  • 4 mM Mg-ATP

  • 0.3 mM Na-GTP

  • 10 mM Phosphocreatine

  • 5-10 mM this compound (concentration can be adjusted based on experimental goals)

  • Adjust pH to 7.2-7.3 with KOH. Osmolarity ~280-290 mOsm.

Procedure:

  • Prepare the intracellular solution and add this compound to the desired final concentration. Filter the solution through a 0.2 µm syringe filter.

  • Pull patch pipettes with a resistance of 3-6 MΩ.

  • Back-fill the patch pipette with the QX-222-containing intracellular solution.

  • Transfer a brain slice to the recording chamber continuously perfused with carbogenated aCSF.

  • Under visual guidance (e.g., DIC microscopy), approach a target neuron with the patch pipette.

  • Establish a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.

  • Allow the this compound to diffuse from the pipette into the cell. This typically takes several minutes. Monitor the cell's firing properties (e.g., by injecting depolarizing current steps) to observe the onset of the sodium channel block.

  • Record changes in action potential parameters (amplitude, threshold, rate of rise) and synaptic responses.

Protocol for Bath Application of this compound

This protocol is for applying this compound to the entire brain slice via the perfusion solution. Note that as a charged molecule, the effects of bath-applied QX-222 may be slower to develop and may not be as potent as intracellular application.

Materials:

  • Prepared acute brain slices

  • Patch-clamp electrophysiology setup

  • Perfusion system

  • aCSF

  • This compound

Procedure:

  • Prepare a stock solution of this compound in water or a suitable solvent.

  • Establish a stable baseline recording from a neuron in the whole-cell or field potential configuration in standard aCSF.

  • Prepare aCSF containing the desired final concentration of this compound (e.g., 500 μM).[1]

  • Switch the perfusion from standard aCSF to the QX-222-containing aCSF.

  • Monitor the electrophysiological parameters of interest for the onset and stabilization of the drug's effect. Note the time course of the block.

  • To test for washout, switch the perfusion back to standard aCSF and monitor for recovery of the signal.

Visualizations

Signaling Pathway: this compound Blockade of Voltage-Gated Sodium Channel

QX222_Mechanism cluster_membrane Cell Membrane cluster_pore Channel Pore cluster_intra Intracellular Na_channel Voltage-Gated Sodium Channel (Nav) Na_in Na+ inner_pore Inner Pore (Binding Site) Na_out Na+ Na_out->Na_channel QX222 QX-222 QX222->inner_pore Binds and Blocks

Caption: Mechanism of QX-222 action on a voltage-gated sodium channel.

Experimental Workflow: Acute Brain Slice Preparation and Recording

Brain_Slice_Workflow start Start anesthesia Anesthetize Animal start->anesthesia perfusion Transcardial Perfusion (Ice-cold Slicing Solution) anesthesia->perfusion dissection Brain Dissection perfusion->dissection slicing Vibratome Slicing (250-350 µm) dissection->slicing recovery Slice Recovery (aCSF at 32-34°C) slicing->recovery maintenance Slice Maintenance (Room Temp aCSF) recovery->maintenance recording Electrophysiological Recording (Patch-clamp / Field) maintenance->recording end End recording->end

Caption: Workflow for preparing acute brain slices for electrophysiology.

Logical Relationship: Effect of QX-222 on Neuronal Excitability

QX222_Effect_Logic QX222_app Application of QX-222 (Intracellular or Bath) Na_block Blockade of Voltage-Gated Sodium Channels QX222_app->Na_block Na_influx_dec Decreased Na+ Influx During Depolarization Na_block->Na_influx_dec AP_thresh_inc Increased Threshold for Action Potential Firing Na_block->AP_thresh_inc AP_rise_dec Reduced Rate of Rise of Action Potential Na_influx_dec->AP_rise_dec AP_amp_dec Reduced Amplitude of Action Potential Na_influx_dec->AP_amp_dec EPSP_dec Reduced EPSP Amplitude Na_influx_dec->EPSP_dec firing_dec Decreased Neuronal Firing AP_rise_dec->firing_dec AP_amp_dec->firing_dec AP_thresh_inc->firing_dec

Caption: Logical flow of QX-222's effects on neuronal excitability.

References

Troubleshooting & Optimization

QX-222 Chloride Stability and Storage in Experimental Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing QX-222 chloride, ensuring the stability and proper storage of experimental solutions is paramount for reproducible and accurate results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: Proper storage of this compound stock solutions is crucial to maintain their integrity. Based on supplier recommendations, the following storage conditions should be observed:

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsIdeal for long-term storage.
-20°CUp to 1 monthSuitable for short-term storage.

It is advisable to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing concentrated stock solutions of this compound.[1] Ensure the use of anhydrous, high-purity DMSO to minimize potential degradation.

Q3: How should I prepare working solutions of this compound for my experiments?

A3: Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate physiological buffer or experimental medium. For in vivo studies, a protocol involving a co-solvent system such as DMSO, PEG300, Tween-80, and saline has been described.[1]

Q4: Is the pH of the experimental solution important for this compound stability?

A4: Yes, the pH of the solution can significantly impact the stability of amide-containing compounds like this compound. QX-222 is a quaternary ammonium derivative of lidocaine, and studies on lidocaine have shown maximum stability in the pH range of 3-6.[2] While specific data for QX-222 is unavailable, it is prudent to consider that alkaline conditions may promote hydrolysis of the amide linkage over time. QX-222 is a permanently charged quaternary ammonium cation, which means its charge is independent of the solution's pH.[3]

Q5: Can I store this compound in aqueous solutions for extended periods?

A5: Long-term storage of this compound in aqueous solutions is generally not recommended due to the potential for hydrolysis. For patch-clamp experiments, it is common practice to prepare internal solutions containing ATP and GTP fresh on the day of the experiment, while the base internal solution can be prepared in advance and stored frozen.[4] This practice minimizes the degradation of labile components.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of drug efficacy or inconsistent results over time. Degradation of this compound in the experimental solution.Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid using aqueous solutions that have been stored for extended periods. Verify the pH of your experimental buffer.
Precipitation observed in the experimental solution. Poor solubility of this compound in the chosen buffer or exceeding the solubility limit.Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not cause precipitation. Prepare a fresh stock solution if the current one shows signs of precipitation.
Inconsistent baseline or cell health in electrophysiology experiments. The internal solution containing QX-222 may have degraded or the osmolarity is incorrect.Prepare fresh internal solution, adding labile components like ATP and GTP just before use. Verify the pH and osmolarity of the final internal solution.[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, RNase/DNase-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 100 mM).

    • Vortex briefly until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_storage Stock Solution Storage cluster_working Working Solution Preparation prep_solid Weigh Solid This compound prep_dmso Add Anhydrous DMSO prep_solid->prep_dmso prep_dissolve Vortex to Dissolve prep_dmso->prep_dissolve store_aliquot Aliquot into Single-Use Tubes prep_dissolve->store_aliquot store_long Store at -80°C (≤ 6 months) store_aliquot->store_long store_short Store at -20°C (≤ 1 month) store_aliquot->store_short work_thaw Thaw a Single Aliquot store_aliquot->work_thaw work_dilute Dilute in Experimental Buffer work_thaw->work_dilute work_use Use Immediately work_dilute->work_use

Caption: Workflow for the preparation and storage of this compound solutions.

stability_factors stability This compound Stability temp Temperature stability->temp Higher temp accelerates degradation ph pH stability->ph Alkaline pH may increase hydrolysis solvent Solvent/ Buffer stability->solvent Aqueous solutions may be less stable light Light Exposure stability->light Potential for photodegradation time Storage Time stability->time Longer storage increases degradation risk

Caption: Potential factors influencing the stability of this compound in solution.

References

Technical Support Center: Investigating Potential Off-Target Effects of QX-222 Chloride on Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the known sodium channel blocker, QX-222 chloride, on potassium channels. The following information is designed to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a quaternary ammonium derivative of lidocaine. Its primary and well-documented mechanism of action is the blockade of voltage-gated sodium channels (Nav). It is known to enter the channel pore from the intracellular side and cause a use-dependent block.

Q2: Is there any published evidence of this compound affecting potassium channels?

To date, there is a lack of specific studies in the public domain that have systematically evaluated the off-target effects of this compound on a broad panel of potassium channel subtypes. While its high potency for Nav channels is established, the potential for interactions with other ion channels, including potassium channels, cannot be entirely ruled out without direct experimental evidence. Therefore, researchers are encouraged to perform selectivity profiling.

Q3: What are the different types of potassium channels I should consider testing for off-target effects?

Potassium channels are a large and diverse family. For a comprehensive off-target liability screen, it is advisable to test representatives from the major potassium channel families:

  • Voltage-gated potassium (Kv) channels: Involved in action potential repolarization.

  • Calcium-activated potassium (KCa) channels: Link intracellular calcium levels to membrane potential.

  • Inwardly-rectifying potassium (Kir) channels: Important for setting the resting membrane potential.[1]

  • Two-pore domain potassium (K2P) channels: Contribute to "leak" potassium currents.

Q4: What experimental techniques are suitable for assessing the effect of this compound on potassium channels?

The gold-standard technique for characterizing ion channel pharmacology is patch-clamp electrophysiology .[2][3] This method allows for the direct measurement of ion channel currents and how they are affected by a compound. Both manual and automated patch-clamp systems can be utilized. For higher throughput screening, fluorescence-based assays using membrane potential-sensitive dyes can be employed as a preliminary screen.[4]

Troubleshooting Guides

Problem 1: No observable effect of this compound on potassium channel currents.
Possible Cause Troubleshooting Step
Compound Insolubility or Instability Prepare fresh stock solutions of this compound in an appropriate solvent and sonicate if necessary. Verify the final concentration and stability in your experimental solutions.
Incorrect Drug Application Ensure complete and rapid solution exchange around the cell. For intracellularly acting compounds, consider using the whole-cell patch-clamp configuration with the drug in the pipette solution.
Low Channel Expression Verify the expression of the target potassium channel in your chosen cell line using techniques like qPCR or Western blotting. If expression is low, consider using a heterologous expression system (e.g., HEK293 or CHO cells) with transient or stable transfection of the channel of interest.
Inappropriate Voltage Protocol The gating of many potassium channels is voltage-dependent. Use a voltage protocol that reliably elicits currents from your target channel. For example, for Kv channels, depolarizing voltage steps from a negative holding potential are typically used.
Problem 2: Inconsistent or variable block of potassium channel currents.
Possible Cause Troubleshooting Step
"Rundown" of Channel Activity Some ion channels exhibit a gradual decrease in activity over the course of an experiment ("rundown").[5] Establish a stable baseline recording before applying this compound. If rundown is significant, perforated patch-clamp techniques may help preserve the intracellular environment.[6]
Use-Dependent Block QX-222 is a known use-dependent blocker of sodium channels. It is possible it could exhibit similar behavior with potassium channels. Apply repetitive stimulation protocols at different frequencies to assess for use-dependent effects.
Non-specific Effects At high concentrations, some compounds can have non-specific effects on the cell membrane or other cellular components. Test a wide range of concentrations to determine a dose-response relationship and establish if the observed effect is specific.
Issues with Recording Solutions The composition of intracellular and extracellular solutions can affect channel activity.[7] Ensure that the ionic compositions are appropriate for isolating the specific potassium current of interest and that the pH and osmolarity are correct.

Experimental Protocols

Protocol 1: Screening this compound against a Panel of Potassium Channels using Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Culture cells expressing the desired potassium channel subtype (e.g., HEK293 cells stably expressing hKv1.3). Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Electrophysiological Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol appropriate for the target channel (e.g., for Kv1.3, a series of depolarizing steps from -80 mV to +60 mV).

    • Establish a stable baseline current for at least 3 minutes.

    • Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

    • Record the current at each concentration until a steady-state effect is observed.

    • Wash out the compound to check for reversibility.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response data and fit with the Hill equation to determine the IC50 value.

Data Presentation

Quantitative data from selectivity screening should be summarized in a clear and structured table to allow for easy comparison of the potency of this compound across different potassium channel subtypes.

Table 1: Hypothetical Off-Target Profile of this compound on a Panel of Potassium Channels

Channel SubtypeExpression SystemNIC50 (µM)Hill Slope% Inhibition at 100 µM
Nav1.5 (Control) HEK29385.2 ± 0.81.1 ± 0.198.2 ± 1.5
Kv1.3 HEK2936> 1000N/D5.1 ± 2.3
Kv7.1/minK CHO6> 1000N/D2.8 ± 1.9
hERG (Kv11.1) HEK2938450 ± 501.2 ± 0.215.4 ± 3.1
KCa2.2 (SK2) HEK2935> 1000N/D1.5 ± 1.1
Kir2.1 HEK2936> 1000N/D3.2 ± 2.0

Data are presented as mean ± SEM. N/D = Not Determined.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Culture cells expressing target K+ channel plating Plate cells on glass coverslips cell_culture->plating giga_seal Form Giga-seal plating->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Stable Baseline Current whole_cell->baseline drug_app Apply this compound baseline->drug_app washout Washout drug_app->washout measure_current Measure Current Amplitudes washout->measure_current calc_inhibition Calculate % Inhibition measure_current->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response ic50 Determine IC50 dose_response->ic50

Caption: Workflow for assessing this compound effects on K+ channels.

Troubleshooting_Logic cluster_compound Compound Issues cluster_cell Cellular/Channel Issues start No effect of QX-222 observed solubility Check solubility and stability start->solubility application Verify drug application method start->application expression Confirm channel expression start->expression protocol Optimize voltage protocol start->protocol solution Consider alternative experimental conditions solubility->solution If issue persists application->solution If issue persists expression->solution If issue persists protocol->solution If issue persists

Caption: Troubleshooting logic for lack of this compound effect.

References

Navigating QX-222 Chloride: A Guide to Optimizing Concentration and Minimizing Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing QX-222 chloride, a quaternary lidocaine derivative and potent sodium channel blocker, achieving experimental success hinges on a delicate balance: maximizing its intended effect while minimizing off-target cytotoxicity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the optimization of this compound concentration in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a permanently charged quaternary ammonium derivative of lidocaine. Its primary mechanism of action is the blockage of voltage-gated sodium channels from the intracellular side. Unlike lidocaine, its permanent positive charge restricts its ability to freely cross cell membranes.

Q2: What are the common causes of this compound-induced cytotoxicity?

The cytotoxic effects of this compound, similar to other local anesthetics, are typically concentration- and time-dependent.[1][2][3] High concentrations or prolonged exposure can lead to cell death through various mechanisms, including:

  • Apoptosis: Programmed cell death, which can be initiated by intracellular stress.

  • Necrosis: Uncontrolled cell death resulting from acute cellular injury.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function, a key regulator of cell life and death.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

Q3: What is a recommended starting concentration for my experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. Based on its use as a sodium channel blocker in electrophysiology studies, a common effective concentration is around 500 μM for extracellular application in specific mutant channels that allow its entry.[4] However, for intracellular application, which is the primary route of action, concentrations may differ.

For initial experiments, it is advisable to perform a dose-response curve to determine the minimal effective concentration for sodium channel blockade and the concentration at which cytotoxicity becomes apparent in your specific cell model. As a reference, the IC50 for lidocaine cytotoxicity can range from approximately 614 µM to 8.5 mM depending on the cell line and exposure time.[5][6]

Q4: How can I determine if my cells are experiencing cytotoxicity?

Several assays can be used to quantify cell viability and cytotoxicity. The choice of assay depends on the experimental setup and the specific question being addressed. Common methods include:

  • MTT/MTS/WST-1 Assays: These colorimetric assays measure the metabolic activity of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, an indicator of necrosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No effect on sodium channel activity. Concentration too low: The concentration of this compound may be insufficient to block the sodium channels in your specific cell type. Poor intracellular access: Due to its permanent charge, QX-222 has limited membrane permeability.- Perform a dose-response experiment to determine the effective concentration. - For whole-cell patch-clamp experiments, apply QX-222 intracellularly through the patch pipette. - For other experimental setups, consider using a permeabilizing agent, though this may have its own cytotoxic effects and should be carefully controlled.
High levels of cell death observed. Concentration too high: The concentration of this compound is likely in the cytotoxic range for your cells. Prolonged exposure: The duration of the experiment may be too long, leading to cumulative toxicity.- Reduce the concentration of this compound. Refer to the dose-response curve you generated. - Decrease the incubation time with the compound. - Switch to a less cytotoxic local anesthetic derivative if the experimental design allows.
Inconsistent results between experiments. Cell density variability: The number of cells seeded can affect their sensitivity to cytotoxic agents. Inconsistent compound preparation: Errors in dilution or storage of the this compound stock solution.- Standardize your cell seeding protocol to ensure consistent cell density. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

Quantitative Data Summary

The following tables summarize the cytotoxic concentrations of lidocaine, the parent compound of QX-222, in various cell lines. This data can serve as a preliminary guide for estimating the potential cytotoxic range of QX-222.

Table 1: IC50 Values of Lidocaine in Different Cell Lines

Cell LineExposure TimeIC50 (mM)Reference
MDA-MB-231 (Human Breast Cancer)24 h8.5[5]
BT-474 (Human Breast Cancer)24 h6.5[5]
SH-SY5Y (Human Neuroblastoma)4 h5-6[1]
SH-SY5Y (Human Neuroblastoma)24 h3.6[1]
Rice CellsNot specified~613.77 µM (0.614 mM)[6]

Table 2: Cytotoxic Effects of Lidocaine on Melanoma Cell Lines

Cell LineConcentrationExposure Time% Viable CellsReference
A3752%72 h10% ± 2%[2][3]
Hs294T2%72 h14% ± 2%[2][3]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay

This protocol outlines a method to determine the concentration range of this compound that is effective for sodium channel blockade while minimizing cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 100 mM in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 10 µM to 10 mM. Include a vehicle control (medium only).

  • Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Experimental_Workflow Workflow for Optimizing QX-222 Concentration cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_qx222 Prepare serial dilutions of QX-222 seed_cells->prepare_qx222 treat_cells Treat cells with QX-222 dilutions prepare_qx222->treat_cells incubate Incubate for desired time treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxic concentration of QX-222.

Signaling_Pathway Potential Signaling Pathways in QX-222 Cytotoxicity cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Pathways QX222 High Concentration This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction QX222->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) QX222->Oxidative_Stress Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Necrosis Necrosis Mitochondrial_Dysfunction->Necrosis Oxidative_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Putative signaling pathways involved in QX-222 induced cytotoxicity.

References

Technical Support Center: QX-222 Chloride for Long-Term Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using QX-222 chloride for long-term electrophysiological recordings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in long-term recordings?

A1: this compound is a permanently charged trimethyl analogue of lidocaine that acts as a potent blocker of voltage-gated sodium channels. It is used in electrophysiology to isolate and study other ionic currents or synaptic events by blocking action potentials. Its permanent positive charge confines it to the intracellular space when included in the patch pipette, preventing it from washing out or affecting neighboring cells, which is advantageous for long-term experiments.

Q2: What is the primary mechanism of action of this compound?

A2: QX-222 blocks sodium channels from the intracellular side of the neuronal membrane. It enters the pore of the channel when it is in the open state and binds to a site within the pore, physically occluding the passage of sodium ions. This blockade is use-dependent, meaning it becomes more pronounced with repeated channel opening, such as during high-frequency neuronal firing.

Q3: What are the main challenges associated with using this compound for long-term recordings?

A3: The primary challenges include:

  • Maintaining Seal Stability: The presence of a charged molecule in the internal solution can potentially affect the stability of the gigaohm seal over extended periods.

  • Cell Health and Cytotoxicity: As a quaternary ammonium compound, there is a potential for cytotoxicity with prolonged intracellular exposure, which can compromise the health of the recorded neuron and the stability of the recording.

  • Recording Rundown: The effectiveness of the block or the health of the cell may decline over time, leading to a "rundown" of the recorded currents.

  • Pipette Clogging: Although less common, precipitation of the compound in the pipette tip could be a concern.

Q4: At what concentration should I use this compound in my internal solution?

A4: The optimal concentration of this compound can vary depending on the cell type and the specific sodium channel subtypes being targeted. A common starting concentration is in the range of 1-5 mM. It is recommended to use the lowest effective concentration to minimize potential side effects on cell health and recording stability.

Q5: How should I prepare and store my this compound-containing internal solution?

A5: this compound should be dissolved in your standard internal solution on the day of the experiment. To ensure sterility and remove any potential precipitates, filter the final solution through a 0.2 µm syringe filter before use. For short-term storage during a day of recording, keep the solution on ice. For longer-term storage, it is advisable to prepare fresh solution for each experiment to ensure consistency and avoid degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Gigaohm Seal (< 1 hour)

Possible Causes & Solutions

CauseRecommended Action
Suboptimal Pipette Properties Use high-resistance pipettes (5-8 MΩ) with a thick wall to enhance seal stability. Fire-polish the pipette tip to create a smooth surface for sealing.
Mechanical Instability Ensure the recording rig is free from vibrations. Secure all tubing and cables to prevent movement. Check for drift in the micromanipulator.
Poor Cell Health Use healthy, visually pristine cells for recording. Ensure proper oxygenation and perfusion of the external solution.
Inappropriate Osmolarity Maintain the osmolarity of your internal solution containing QX-222 at 10-15 mOsm lower than the external solution to promote a strong seal.

Experimental Protocol: Optimizing Seal Stability

  • Pipette Fabrication: Pull pipettes from thick-walled borosilicate glass capillaries to a resistance of 5-8 MΩ. Fire-polish the tips to smooth the edges.

  • Solution Preparation: Prepare fresh internal solution containing 1-5 mM this compound. Ensure the osmolarity is 290-300 mOsm for a standard 310 mOsm external solution. Filter the solution before use.

  • Cell Approach and Sealing: Approach the cell with positive pressure. Once in proximity, release the positive pressure and apply gentle negative pressure to form a seal. Aim for a seal resistance > 2 GΩ.

  • Monitoring: Continuously monitor the seal resistance. If it starts to decline, try applying a small amount of positive pressure to the pipette to clear any potential debris from the tip.

Issue 2: Gradual Decline in Recording Quality Over Time (> 1 hour)

Possible Causes & Solutions

CauseRecommended Action
QX-222 Cytotoxicity Use the lowest effective concentration of QX-222. Consider including antioxidants like ascorbic acid (0.1-0.2 mM) in your internal solution to mitigate oxidative stress. Monitor cell morphology for any signs of deterioration.
Rundown of Cellular Processes Include ATP (2-4 mM) and GTP (0.2-0.4 mM) in your internal solution to support cellular energy metabolism. Maintain the recording at a physiological temperature.
Slow Drift of the Pipette After establishing the whole-cell configuration, allow the pipette and cell to stabilize for 5-10 minutes before starting your long-term recording protocol. Re-zero the pipette potential periodically if necessary.
Ion Accumulation/Depletion Ensure your internal and external solutions have appropriate ion concentrations to maintain physiological gradients over the recording period.

Experimental Protocol: Monitoring Cell Health During Long-Term Recordings

  • Baseline Health Assessment: Before patching, visually inspect the target neuron for a smooth membrane and clear nucleus.

  • Internal Solution Additives: Supplement your internal solution with 2 mM ATP-Mg, 0.3 mM GTP-Na, and optionally, 0.1 mM ascorbic acid.

  • Time-Lapse Imaging (if available): Acquire brightfield or DIC images of the patched cell at regular intervals (e.g., every 30 minutes) to monitor for changes in morphology, such as swelling, blebbing, or retraction of processes.

  • Monitor Electrophysiological Parameters: Track the resting membrane potential, input resistance, and access resistance over time. A significant change in these parameters can indicate declining cell health.

Illustrative Table of Expected Electrophysiological Parameter Changes Over a 4-Hour Recording

Time (hours) Resting Membrane Potential (mV) Input Resistance (MΩ) Access Resistance (MΩ)
0.1 -65.2 ± 2.1 155.3 ± 12.4 12.7 ± 1.8
1 -64.8 ± 2.3 150.1 ± 13.1 13.5 ± 2.0
2 -63.5 ± 2.8 142.6 ± 15.5 15.1 ± 2.5
3 -61.2 ± 3.5 130.8 ± 18.9 18.3 ± 3.1
4 -58.9 ± 4.1 115.4 ± 22.7 22.6 ± 4.0

Visualizations

Signaling Pathway: Intracellular Block of Sodium Channels by QX-222

G cluster_membrane Cell Membrane cluster_channel Voltage-Gated Sodium Channel Extracellular Extracellular Intracellular Intracellular Resting State Resting State Open State Open State Inactivated State Inactivated State Open State->Inactivated State Inactivates Inactivated State->Resting State Repolarization Depolarization Depolarization Depolarization->Open State Activates QX-222 QX-222 in pipette QX-222->Open State Enters & Blocks

Caption: Intracellular QX-222 blocks open voltage-gated sodium channels.

Experimental Workflow: Long-Term Recording with QX-222

G cluster_prep Preparation cluster_rec Recording cluster_monitor Monitoring Prepare Internal Solution\nwith QX-222 (1-5 mM) Prepare Internal Solution with QX-222 (1-5 mM) Filter Internal Solution Filter Internal Solution Prepare Internal Solution\nwith QX-222 (1-5 mM)->Filter Internal Solution Pull & Fire-Polish Pipette\n(5-8 MΩ) Pull & Fire-Polish Pipette (5-8 MΩ) Approach Cell & Form Gigaseal\n(>2 GΩ) Approach Cell & Form Gigaseal (>2 GΩ) Pull & Fire-Polish Pipette\n(5-8 MΩ)->Approach Cell & Form Gigaseal\n(>2 GΩ) Filter Internal Solution->Approach Cell & Form Gigaseal\n(>2 GΩ) Establish Whole-Cell Establish Whole-Cell Approach Cell & Form Gigaseal\n(>2 GΩ)->Establish Whole-Cell Stabilize Recording\n(5-10 min) Stabilize Recording (5-10 min) Establish Whole-Cell->Stabilize Recording\n(5-10 min) Long-Term Data Acquisition Long-Term Data Acquisition Stabilize Recording\n(5-10 min)->Long-Term Data Acquisition Monitor Seal & Access Resistance Monitor Seal & Access Resistance Long-Term Data Acquisition->Monitor Seal & Access Resistance Monitor Cell Morphology Monitor Cell Morphology Long-Term Data Acquisition->Monitor Cell Morphology Monitor Resting Potential Monitor Resting Potential Long-Term Data Acquisition->Monitor Resting Potential

Caption: Workflow for stable long-term recordings using this compound.

Logical Relationship: Troubleshooting Seal Instability

G Start Start Seal Unstable? Seal Unstable? Start->Seal Unstable? Check Pipette Resistance Check Pipette Resistance Seal Unstable?->Check Pipette Resistance Yes Stable Recording Stable Recording Seal Unstable?->Stable Recording No Check for Vibrations Check for Vibrations Check Pipette Resistance->Check for Vibrations Check Solution Osmolarity Check Solution Osmolarity Check for Vibrations->Check Solution Osmolarity Assess Cell Health Assess Cell Health Check Solution Osmolarity->Assess Cell Health Problem Persists Problem Persists Assess Cell Health->Problem Persists

Caption: A logical approach to troubleshooting seal instability in long-term recordings.

Technical Support Center: QX-222 Chloride Application in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing QX-222 chloride in patch-clamp experiments. Our focus is to address the specific challenge of minimizing this compound leakage from patch pipettes to ensure high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a derivative of lidocaine and functions as a potent blocker of voltage-gated sodium channels.[1] It is a quaternary ammonium compound, which means it carries a permanent positive charge. This property is crucial for its mechanism of action as an intracellular channel blocker.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₃ClN₂OMedchemExpress
Molecular Weight 270.80 g/mol MedchemExpress
Solubility Soluble in DMSO (125 mg/mL)[1]
Storage Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]MedchemExpress

Q2: Why is minimizing leakage of this compound from the patch pipette important?

Minimizing leakage is critical for several reasons:

  • Maintaining a high-resistance seal: Leakage can compromise the giga-ohm seal between the pipette and the cell membrane, leading to noisy recordings and loss of the patch.

  • Preventing off-target effects: Uncontrolled leakage can lead to the accumulation of QX-222 in the extracellular bath solution, potentially affecting neighboring cells and confounding experimental results.

  • Ensuring accurate intracellular concentration: The experiment relies on a known concentration of QX-222 inside the patched cell. Leakage alters this concentration, making it difficult to determine the true dose-response relationship.

  • Maintaining recording stability: A stable recording baseline is essential for accurate measurement of ion channel activity. Pipette leakage can cause baseline drift and other artifacts.

Q3: Are there any known interactions between this compound and the borosilicate glass of the patch pipette?

Troubleshooting Guide: Minimizing this compound Leakage

This guide provides a systematic approach to troubleshooting and minimizing this compound leakage from your patch pipette.

Problem: I suspect this compound is leaking from my patch pipette, leading to unstable recordings or off-target effects.

Below is a troubleshooting workflow to identify and resolve the source of the leakage.

Troubleshooting_Workflow cluster_0 Phase 1: Pipette & Solution Preparation cluster_1 Phase 2: Experimental Setup & Execution cluster_2 Phase 3: Advanced Troubleshooting start Start: Suspected QX-222 Leakage prep_pipette 1. Review Pipette Fabrication start->prep_pipette prep_solution 2. Check Internal Solution prep_pipette->prep_solution pressure 3. Optimize Positive Pressure prep_solution->pressure approach 4. Refine Cell Approach & Sealing pressure->approach recording 5. Monitor Recording Parameters approach->recording alt_pipette 6. Consider Pipette Alternatives recording->alt_pipette If leakage persists end End: Minimized Leakage recording->end If leakage is resolved alt_technique 7. Evaluate Alternative Patching Techniques alt_pipette->alt_technique alt_technique->end

Caption: Troubleshooting workflow for minimizing this compound leakage.

Detailed Troubleshooting Steps:

Phase 1: Pipette & Solution Preparation

1. Review Pipette Fabrication

  • Pipette Tip Geometry:

    • Question: Is the shape and size of your pipette tip optimal?

    • Troubleshooting:

      • Aim for a smooth, fire-polished tip with a resistance of 3-7 MΩ when filled with your internal solution.

      • A smaller tip opening can reduce passive diffusion.

      • Avoid jagged or broken tips, as they will prevent the formation of a stable giga-ohm seal.

  • Pipette Glass:

    • Question: Are you using high-quality borosilicate glass capillaries?

    • Troubleshooting:

      • Ensure your glass capillaries are clean and free from dust or residues.

      • While less common, consider testing different types of borosilicate glass, as minor variations in composition could potentially influence interactions with QX-222.

2. Check Internal Solution

  • This compound Concentration and Dissolution:

    • Question: Is the this compound fully dissolved in your internal solution?

    • Troubleshooting:

      • Prepare your QX-222 stock solution in DMSO as recommended.[1]

      • When preparing your final internal solution, ensure the final concentration of DMSO is low (typically <0.1%) to avoid affecting membrane properties.

      • Visually inspect the final internal solution for any precipitates.

      • Filter your internal solution using a 0.22 µm syringe filter immediately before use to remove any micro-precipitates.

  • Solution Osmolarity:

    • Question: Is the osmolarity of your internal solution appropriate?

    • Troubleshooting:

      • The osmolarity of the internal solution should be slightly lower (by 10-20 mOsm) than the external solution to promote good seal formation.

      • Measure and adjust the osmolarity of your final QX-222-containing internal solution.

Phase 2: Experimental Setup & Execution

3. Optimize Positive Pressure

  • Application of Positive Pressure:

    • Question: Are you applying consistent and adequate positive pressure?

    • Troubleshooting:

      • Apply a gentle, constant positive pressure to the back of the pipette as it enters the bath and approaches the cell. This creates a stream of internal solution that keeps the pipette tip clean and minimizes entry of bath solution.

      • The pressure should be sufficient to create a visible dimple on the cell surface just before releasing it to form a seal.

      • Leaks in the pressure tubing or pipette holder can prevent the maintenance of adequate positive pressure. Regularly check for leaks in your system.

4. Refine Cell Approach & Sealing

  • Speed of Approach:

    • Question: Are you approaching the cell too slowly?

    • Troubleshooting:

      • A slow approach can allow more time for QX-222 to leak out and potentially affect the cell or surrounding environment before a seal is formed.

      • Aim for a reasonably swift, but controlled, approach to the target cell.

  • Seal Formation:

    • Question: Are you achieving a high-resistance seal quickly?

    • Troubleshooting:

      • Once the pipette tip touches the cell and creates a dimple, release the positive pressure and apply gentle suction to facilitate the formation of a giga-ohm seal.

      • A rapid, high-quality seal is the most effective barrier against leakage.

5. Monitor Recording Parameters

  • Baseline Stability:

    • Question: Is your baseline current stable after establishing the whole-cell configuration?

    • Troubleshooting:

      • A drifting baseline can be an indicator of ongoing leakage from the pipette.

  • Access Resistance (Ra):

    • Question: Is your access resistance stable?

    • Troubleshooting:

      • A gradually increasing access resistance might suggest that the patch is slowly resealing, which could be a consequence of initial leakage affecting the membrane integrity.

Phase 3: Advanced Troubleshooting

6. Consider Pipette Alternatives

  • Pipette Coating:

    • Question: Have you considered coating your pipettes?

    • Troubleshooting:

      • Coating the pipette with a hydrophobic substance like Sylgard near the tip can reduce the pipette capacitance and may also help in creating a more stable seal, indirectly reducing the potential for leakage.

7. Evaluate Alternative Patching Techniques

  • Perforated Patch-Clamp:

    • Question: Could the perforated patch-clamp technique be an option for your experiment?

    • Troubleshooting:

      • If leakage remains a significant issue, consider using the perforated patch technique with agents like amphotericin B or gramicidin. This technique allows electrical access to the cell without the dialysis of larger molecules like QX-222, effectively eliminating leakage from the pipette into the cell. However, this method has its own set of considerations, such as higher access resistance.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Internal Solution

  • Prepare Stock Solution:

    • Dissolve this compound in high-purity DMSO to a stock concentration of 10 mM.[1]

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[1]

  • Prepare Base Internal Solution:

    • Prepare your desired internal solution (e.g., K-gluconate or CsCl based) without QX-222.

  • Final Preparation:

    • On the day of the experiment, thaw an aliquot of the QX-222 stock solution.

    • Add the appropriate volume of the stock solution to your base internal solution to achieve the desired final concentration of QX-222. Ensure the final DMSO concentration is minimal (<0.1%).

    • Adjust the pH and osmolarity of the final solution as needed.

    • Filter the final QX-222-containing internal solution through a 0.22 µm syringe filter.

    • Keep the solution on ice throughout the experiment.

Protocol 2: Logical Workflow for Minimizing Pipette Leakage

This diagram illustrates the decision-making process during the initial phase of a patch-clamp experiment to minimize leakage.

Leakage_Minimization_Logic start Start Experiment check_pipette Fabricate Pipette (3-7 MΩ, fire-polished) start->check_pipette check_solution Prepare & Filter Internal Solution check_pipette->check_solution apply_pressure Apply Positive Pressure check_solution->apply_pressure approach_cell Approach Cell apply_pressure->approach_cell form_seal Form GΩ Seal approach_cell->form_seal seal_ok Seal > 1 GΩ? form_seal->seal_ok go_whole_cell Establish Whole-Cell seal_ok->go_whole_cell Yes troubleshoot Troubleshoot Leakage (See Guide) seal_ok->troubleshoot No monitor_baseline Monitor Baseline & Ra go_whole_cell->monitor_baseline baseline_stable Recording Stable? monitor_baseline->baseline_stable proceed Proceed with Recording baseline_stable->proceed Yes baseline_stable->troubleshoot No

Caption: Decision workflow for minimizing leakage during patch-clamp experiments.

References

addressing variability in QX-222 chloride effectiveness between cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for QX-222 chloride. This resource is designed for researchers, scientists, and drug development professionals to address the variability in this compound effectiveness observed between different cells. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a quaternary ammonium derivative of lidocaine, meaning it is a permanently charged molecule. Its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV). By binding to a site within the channel pore, QX-222 physically obstructs the passage of sodium ions, thereby inhibiting the generation and propagation of action potentials in excitable cells like neurons.

Q2: Why do I observe different levels of this compound effectiveness between different cell types?

A2: The variability in this compound's effectiveness across different cells is a known phenomenon and can be attributed to several factors:

  • Sodium Channel Subtype Expression: There are nine different subtypes of voltage-gated sodium channels (NaV1.1-1.9), and different cell types express different combinations of these subtypes. QX-222 has varying affinities for these different subtypes, leading to differential effects.

  • Route of Drug Application: As a permanently charged molecule, QX-222 cannot readily cross the cell membrane. Therefore, its effectiveness is highly dependent on whether it is applied intracellularly (e.g., via the patch pipette) or extracellularly. For many sodium channel subtypes, the binding site is more accessible from the intracellular side.

  • Channel Gating State: The binding of QX-222 to the sodium channel is often "state-dependent," meaning it binds with higher affinity to certain conformations of the channel (e.g., open or inactivated states) than to the closed (resting) state. Cells that are more frequently depolarized will have a higher proportion of open and inactivated channels, leading to a more pronounced block by QX-222. This is known as "use-dependent" or "phasic" block.

  • Intracellular Chloride Concentration: The intracellular chloride concentration ([Cl-]i) can vary between cell types and under different physiological conditions. While QX-222's primary action is on sodium channels, alterations in ion gradients, including chloride, can indirectly affect cell excitability and the observed efficacy of any ion channel blocker. Sensory neurons, for instance, can have higher intracellular chloride concentrations, which can alter their response to channel modulators.[1]

Q3: I am applying QX-222 extracellularly and seeing minimal effect. What could be the reason?

A3: The limited efficacy of extracellularly applied QX-222 is often due to its permanent positive charge, which hinders its ability to cross the lipid bilayer of the cell membrane to reach its binding site within the pore of the sodium channel. While some sodium channel subtypes may have an external access pathway, for many, the binding site is primarily accessible from the intracellular side. To achieve a significant block, intracellular application via the patch pipette is often necessary.

Q4: Can mutations in the sodium channel affect QX-222's potency?

A4: Absolutely. Mutations in the amino acid sequence of the sodium channel, particularly in the pore region (S6 segments) where local anesthetics bind, can significantly alter the affinity of QX-222 for the channel. Some mutations may enhance binding, while others may reduce it.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when observing variability in this compound's effectiveness.

Issue 1: Inconsistent or weaker-than-expected block with QX-222.
Possible Cause Troubleshooting Step Expected Outcome
Inadequate access to the binding site If applying extracellularly, switch to intracellular application by including QX-222 in your pipette solution.A more potent and rapid block of sodium currents should be observed.
Low firing rate of the cell Induce a higher frequency of action potentials or depolarizing steps (use-dependent protocol) to increase the proportion of open and inactivated channels.The degree of block should increase with the frequency of stimulation.
Incorrect QX-222 concentration Prepare fresh dilutions of QX-222 for each experiment. Verify the final concentration.Consistent and concentration-dependent block of sodium currents.
Variability in cell health Monitor cell health throughout the experiment. Ensure stable resting membrane potential and access resistance.Healthy cells will provide more reliable and reproducible data.
Issue 2: High variability in the degree of block between cells of the same type.
Possible Cause Troubleshooting Step Expected Outcome
Differences in resting membrane potential Maintain a consistent holding potential across all experiments. Discard cells with unstable or depolarized resting potentials.Reduced variability in the baseline channel availability and drug effect.
Inconsistent access resistance in whole-cell recordings Monitor access resistance throughout the recording. If it changes significantly (>20%), discard the data from that cell.Stable access resistance ensures consistent dialysis of QX-222 into the cell and accurate voltage clamp.
Variations in intracellular ion concentrations Use a standardized internal solution for all recordings. Allow sufficient time for the internal solution to equilibrate with the cell's cytoplasm.Minimized variability in ionic gradients that could influence channel function and drug binding.

Quantitative Data on QX-222 Effectiveness

Sodium Channel Subtype Typical Cellular Location Relative Sensitivity to QX-222 (Illustrative) Key Considerations
NaV1.4 Skeletal MuscleModerateMutations can significantly alter sensitivity.
NaV1.5 Cardiac MuscleModerate to HighRecovery from block can be voltage-dependent.
NaV1.7 Peripheral Sensory Neurons (DRG)HighA key target for pain research.
NaV1.8 Peripheral Sensory Neurons (DRG)ModerateOften exhibits resistance to other local anesthetics like lidocaine.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess Tonic and Use-Dependent Block of Sodium Currents by QX-222

1. Cell Preparation:

  • Culture or isolate the neuronal cells of interest (e.g., dorsal root ganglion neurons, cortical neurons).
  • Plate cells on coverslips suitable for electrophysiological recordings.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
  • QX-222 Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water.
  • Working Internal Solution with QX-222: Add QX-222 from the stock solution to the internal solution to achieve the desired final concentration (e.g., 1-5 mM for intracellular application).

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Obtain a gigaohm seal (>1 GΩ) on a healthy neuron.
  • Rupture the membrane to achieve the whole-cell configuration.
  • Allow 3-5 minutes for the internal solution containing QX-222 to dialyze into the cell.
  • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

4. Voltage Protocols:

  • Tonic Block Assessment:
  • From the holding potential of -100 mV, apply a brief depolarizing step (e.g., to 0 mV for 20 ms) every 30 seconds to elicit a sodium current.
  • Record the peak current amplitude before and after the application of QX-222 (either intracellularly or via perfusion).
  • Use-Dependent Block Assessment:
  • From the holding potential of -100 mV, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
  • Measure the peak current amplitude for each pulse in the train.
  • Compare the rate and extent of current reduction at different frequencies in the presence of QX-222.

5. Data Analysis:

  • Calculate the percentage of tonic block as: (1 - (I_QX222 / I_control)) * 100.
  • For use-dependent block, plot the normalized peak current amplitude against the pulse number for each frequency.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaV_channel Voltage-Gated Sodium Channel Block Channel Block NaV_channel->Block Binding QX222_ext QX-222 (Extracellular) QX222_ext->NaV_channel Limited Access QX222_int QX-222 (Intracellular) QX222_int->NaV_channel Primary Access Action_Potential Action Potential Propagation Block->Action_Potential Inhibition

Caption: QX-222 access to its binding site on the sodium channel.

Experimental_Workflow start Start cell_prep Prepare Neuronal Culture start->cell_prep solution_prep Prepare Internal/External Solutions (with and without QX-222) cell_prep->solution_prep patch Obtain Whole-Cell Patch Clamp Recording solution_prep->patch record_control Record Control Currents patch->record_control tonic_protocol Apply Tonic Stimulation Protocol (Low Frequency) record_drug Record Currents in Presence of QX-222 tonic_protocol->record_drug usedependent_protocol Apply Use-Dependent Stimulation Protocol (High Frequency Train) usedependent_protocol->record_drug apply_qx222 Apply QX-222 (Intracellularly or Extracellularly) record_control->apply_qx222 apply_qx222->tonic_protocol apply_qx222->usedependent_protocol analysis Analyze Tonic and Use-Dependent Block record_drug->analysis end End analysis->end

Caption: Workflow for assessing QX-222's effects on sodium currents.

Troubleshooting_Logic start Variability in QX-222 Effect q1 Is QX-222 applied extracellularly? start->q1 a1_yes Switch to intracellular application q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is the cell firing at a low rate? a1_no->q2 a2_yes Implement use-dependent protocol q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Are there variations in cell health or recording parameters? a2_no->q3 a3_yes Standardize cell handling and monitor recording stability q3->a3_yes Yes a3_no Consider NaV subtype differences q3->a3_no No

Caption: A logical guide for troubleshooting QX-222 variability.

References

Navigating QX-222 Chloride Washout: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing the potent sodium channel blocker QX-222 chloride, ensuring its complete washout after an experiment is crucial for data integrity and the viability of the preparation for subsequent studies. Incomplete washout can lead to lingering channel block, confounding the results of later compound applications. This guide provides troubleshooting advice and frequently asked questions to help you optimize your this compound washout protocol.

Troubleshooting Guide: Common Washout Issues

Q1: I am still observing a significant reduction in my signal even after a prolonged washout period. What could be the cause?

A1: Incomplete washout of this compound can stem from several factors. As a permanently charged quaternary amine analogue of lidocaine, its washout kinetics can be influenced by the experimental setup and tissue properties.[1] Consider the following:

  • Inadequate Perfusion Rate: A slow perfusion rate may not be sufficient to efficiently remove the compound from the recording chamber and the tissue. The rate of drug elimination is influenced by the perfusion rate.

  • Tissue Diffusion Barriers: The presence of connective tissue or sheaths, such as the epineurium in nerve preparations, can act as a diffusion barrier, slowing both the uptake and washout of the drug.[2][3]

  • Hydrophilic Pathway Dependence: Unlike lidocaine, QX-222 relies on a hydrophilic pathway to access its binding site within the sodium channel.[1] This characteristic may also influence its egress from the channel and the cell.

  • Use-Dependent Block: QX-222 can exhibit use-dependent block, where it becomes trapped within the sodium channel during repetitive stimulation.[4] This trapping can significantly prolong the washout time.

Q2: How can I improve the efficiency of my this compound washout?

A2: To enhance the washout of this compound, you can implement the following strategies:

  • Increase Perfusion Rate: Increasing the flow rate of your washout solution can help to more rapidly clear the compound from the bulk solution and from the surface of your preparation. The major effect of an enhanced perfusion rate is to increase the mucosal surface area available for exchange.

  • Optimize Washout Solution Composition: While QX-222's charge is permanent, ensuring the pH of your washout buffer is physiological (around 7.4) can help maintain normal cellular function and prevent any secondary effects that might hinder washout. For its analogue lidocaine, slight alkalinization has been shown to enhance neural uptake, and similar principles might apply to washout.[3]

  • Incorporate "Rest" Periods: If you suspect use-dependent block, incorporating rest periods without stimulation during the washout phase may allow the compound to dissociate from the channel more readily.[4]

  • Consider the Preparation Type: For tissue preparations with significant diffusion barriers, a longer washout period will be necessary. In some cases, enzymatic treatment to partially desheath the preparation (if experimentally permissible) could be considered, though this may alter tissue properties.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is a typical washout time for this compound?

A1: A definitive, universal washout time for this compound is difficult to state as it is highly dependent on the experimental system (e.g., cell culture, tissue slice, in vivo), perfusion rate, and the concentration of QX-222 used. Based on studies of its analogue, lidocaine, washout can take anywhere from minutes to over an hour.[2][3] It is recommended to empirically determine the necessary washout time for your specific setup by monitoring the recovery of your physiological signal to baseline.

Q2: How do the chemical properties of this compound affect its washout?

A2: this compound is a quaternary ammonium derivative of lidocaine, meaning it is permanently charged.[1] This property dictates that it must access its binding site via a hydrophilic pathway, unlike the membrane-permeable lidocaine.[1] This reliance on an aqueous path for both binding and unbinding is a key factor influencing its washout kinetics.

Q3: Can the binding kinetics of this compound inform my washout protocol?

A3: Yes, understanding the binding and unbinding kinetics can be very helpful. Studies have estimated the forward (blocking) and backward (unblocking) rate constants for QX-222. For instance, one study in squid axons estimated the backward rate constant (unblocking) to be in the range of 0.23 x 10³ s⁻¹ to 4.15 x 10⁻³ s⁻¹, depending on the state of the channel gates.[4] A slower unblocking rate will inherently require a longer washout period.

Factors Influencing this compound Washout Efficiency

FactorEffect on Washout EfficiencyRationale
Perfusion Rate High: Increased EfficiencyA higher flow rate more effectively removes the drug from the experimental chamber and reduces the unstirred layer around the tissue.
Tissue Complexity High: Decreased EfficiencyThe presence of sheaths or dense tissue creates a physical barrier to diffusion, trapping the drug and slowing its removal.[2][3]
Drug Concentration High: Decreased EfficiencyHigher initial concentrations will require a longer time to be fully washed out.
Stimulation Frequency High: Potentially Decreased EfficiencyFor use-dependent blockers like QX-222, frequent stimulation can lead to drug trapping within the channel, prolonging washout.[4]
Temperature Higher: Generally Increased EfficiencyIncreased temperature can enhance the rate of diffusion and may increase the unbinding rate of the drug from its receptor.
pH of Washout Solution Physiological (7.4): OptimalMaintaining a physiological pH ensures normal cell function and avoids pH-induced alterations in drug-channel interactions. For the related compound lidocaine, pH can affect its ionization state and tissue uptake.[3]

Experimental Protocol: Standard Washout Procedure

This protocol provides a general framework for the washout of this compound. The specific durations and flow rates should be optimized for your experimental setup.

  • Initiation of Washout:

    • Ensure a seamless transition to avoid air bubbles or changes in perfusion pressure.

  • Perfusion Parameters:

    • Increase the perfusion rate to at least 2-3 times the rate used for drug application, if your system permits. A common starting point is 2-5 mL/min for many in vitro recording chambers.

    • Continuously perfuse the preparation with the control solution.

  • Monitoring Recovery:

    • Continuously monitor the physiological parameter of interest (e.g., sodium current amplitude, action potential firing rate).

    • The signal should begin to recover towards the pre-drug baseline.

  • Determining Complete Washout:

    • Washout is considered complete when the monitored signal has returned to at least 95% of the pre-drug baseline and has remained stable at that level for a minimum of 5-10 minutes.

    • If the signal plateaus at a level significantly below the baseline, it may indicate incomplete washout or run-down of the preparation.

  • Troubleshooting during the Protocol:

    • If recovery is slow, consider extending the washout period.

    • If use-dependent block is suspected, pause any electrical or chemical stimulation for a period during the washout to allow for drug dissociation.

Visualizing the Process

Washout_Workflow cluster_experiment Experimental Phase cluster_washout Washout Phase cluster_outcome Outcome Start Start Experiment Baseline Record Baseline Activity Start->Baseline Application Apply this compound Baseline->Application Effect Record Drug Effect Application->Effect Initiate_Washout Initiate Washout (Switch to Control Solution) Effect->Initiate_Washout Increase_Perfusion Increase Perfusion Rate Initiate_Washout->Increase_Perfusion Monitor_Recovery Monitor Signal Recovery Increase_Perfusion->Monitor_Recovery Check_Baseline Signal at Baseline? Monitor_Recovery->Check_Baseline Washout_Complete Washout Complete Check_Baseline->Washout_Complete Yes Troubleshoot Troubleshoot Washout Check_Baseline->Troubleshoot No Troubleshoot->Monitor_Recovery

Caption: Experimental workflow for this compound application and subsequent washout.

Troubleshooting_Tree cluster_questions cluster_solutions Start Incomplete Washout (Signal Not at Baseline) Perfusion_Rate Is Perfusion Rate Maximized? Start->Perfusion_Rate Tissue_Barrier Is a Diffusion Barrier Present? Perfusion_Rate->Tissue_Barrier Yes Increase_Rate Increase Perfusion Rate Perfusion_Rate->Increase_Rate No Use_Dependent Is Use-Dependent Block Suspected? Tissue_Barrier->Use_Dependent Yes Prolong_Washout Prolong Washout Duration Tissue_Barrier->Prolong_Washout No Use_Dependent->Prolong_Washout No Rest_Periods Incorporate Rest Periods Use_Dependent->Rest_Periods Yes

Caption: Troubleshooting decision tree for incomplete this compound washout.

References

common mistakes to avoid when using QX-222 chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for QX-222 chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the use of this compound in a question-and-answer format.

Question: I am not observing the expected block of sodium channels after applying this compound intracellularly. What could be the issue?

Answer:

Several factors could contribute to an ineffective sodium channel block. Consider the following possibilities and troubleshooting steps:

  • Inadequate Intracellular Concentration: The concentration of this compound in your patch pipette may be too low to achieve a complete block. It is crucial to allow sufficient time for the compound to diffuse from the pipette into the cell.

  • Solution Stability: this compound solutions should be prepared fresh for each experiment. If using a stock solution, ensure it has been stored correctly and has not undergone freeze-thaw cycles.

  • Incomplete Perfusion: In whole-cell patch-clamp recordings, ensure that the cell is adequately dialyzed with the intracellular solution containing this compound. A high-quality giga-ohm seal is essential for stable intracellular perfusion.[1]

  • Use-Dependent Block: The blocking action of some local anesthetics is use-dependent, meaning the channel must be open for the blocker to bind. If your stimulation protocol does not sufficiently activate the sodium channels, the blocking effect may be diminished.

Question: My cells are showing signs of distress or dying after the application of this compound. What is causing this cytotoxicity?

Answer:

Cellular toxicity can be a concern, particularly at higher concentrations. Here are some potential causes and solutions:

  • High Concentration: While higher concentrations may be needed for a complete block, they can also be cytotoxic. It is advisable to perform a dose-response curve to determine the lowest effective concentration for your specific cell type and experimental conditions.

  • Off-Target Effects: Although primarily a sodium channel blocker, at higher concentrations, this compound and its analogs like QX-314 can affect other ion channels, such as calcium channels, which can disrupt cellular homeostasis and lead to toxicity.[2]

  • Contaminants in the Solution: Ensure the purity of your this compound and the quality of the solvents and buffers used to prepare your solutions. Impurities can contribute to cellular stress.

Question: I am observing unexpected changes in other ion channels or cellular properties. Is this normal?

Answer:

While this compound is a potent sodium channel blocker, off-target effects have been reported for related compounds, which may also apply to QX-222.

  • Calcium Channel Modulation: The related compound, QX-314, has been shown to inhibit calcium currents in hippocampal neurons.[2] If your experimental model is sensitive to changes in calcium signaling, this could be a confounding factor.

  • Potassium Channel Effects: While less documented for QX-222 specifically, some sodium channel blockers can have effects on potassium channels. It is important to characterize the specificity of QX-222 in your experimental system if you suspect off-target effects.

  • Changes in Resting Membrane Potential: Intracellular application of high concentrations of quaternary ammonium compounds can sometimes lead to slight changes in the resting membrane potential.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and handling of this compound.

Question: What is the mechanism of action of this compound?

Answer:

This compound is a trimethyl analogue of lidocaine and acts as a potent voltage-gated sodium channel blocker. Due to its permanently charged quaternary ammonium group, it is membrane-impermeable. Therefore, to block sodium channels, it must be applied to the intracellular side of the cell membrane, for instance, via a patch pipette in electrophysiology experiments. Once inside the cell, it binds to the local anesthetic binding site within the pore of the sodium channel, stabilizing the inactivated state and preventing channel opening.

Question: How should I prepare and store this compound solutions?

Answer:

Proper preparation and storage are critical for the efficacy and stability of this compound.

  • Solubility: Refer to the supplier's datasheet for specific solubility information. It is generally soluble in aqueous solutions and DMSO.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like water or DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the solid compound and stock solutions as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.

Question: Can I apply this compound extracellularly?

Answer:

Due to its permanent positive charge, this compound is considered membrane-impermeable and is generally not effective when applied extracellularly.[3] Its primary application is for intracellular blockade of sodium channels. However, some studies with the related compound QX-314 have suggested that at very high concentrations, some external effects may be observed, though this is not its intended or efficient route of action.[3][4]

Data Presentation

The following tables summarize key quantitative data for this compound to facilitate experimental design.

ParameterValueSource
Molecular Weight 256.77 g/mol Manufacturer's Datasheet
Purity >95% (typical)Manufacturer's Datasheet
Appearance White to off-white solidManufacturer's Datasheet
SolventConcentrationNotes
Water SolublePrepare fresh
DMSO ≥ 20 mg/mLPrepare stock solutions
Intracellular Solution 1-10 mMFor patch-clamp experiments

Experimental Protocols

Protocol: Intracellular Application of this compound in Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps for using this compound for the intracellular blockade of voltage-gated sodium channels in cultured neurons.

1. Preparation of Intracellular Solution:

  • Prepare your standard intracellular (pipette) solution. A typical composition for recording sodium currents might be (in mM): 120 CsF, 20 TEA-Cl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • Dissolve this compound directly into the filtered intracellular solution to a final concentration of 1-5 mM. Ensure it is fully dissolved. Prepare this solution fresh on the day of the experiment.

2. Cell Preparation:

  • Plate cells on coverslips suitable for microscopy and electrophysiological recording.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with artificial cerebrospinal fluid (aCSF) or another suitable extracellular solution.

3. Patch-Clamp Recording:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Fill the pipette with the this compound-containing intracellular solution.

  • Approach a healthy-looking cell and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow at least 5-10 minutes for the this compound to diffuse from the pipette into the cell and equilibrate before starting your recording protocol. The time required for complete block may vary depending on the cell size and pipette resistance.

  • Monitor the sodium current over time to observe the progressive block. A voltage-clamp protocol that elicits sodium currents (e.g., stepping from a holding potential of -80 mV to 0 mV) should be used.

4. Data Acquisition and Analysis:

  • Record sodium currents at regular intervals to track the onset and extent of the block.

  • Analyze the peak current amplitude to quantify the degree of inhibition by this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Analysis prep_solution Prepare Intracellular Solution with this compound form_seal Form Giga-ohm Seal prep_solution->form_seal prep_cells Prepare Cells for Recording prep_cells->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell diffuse Allow for Intracellular Diffusion (5-10 min) whole_cell->diffuse record Record Sodium Currents diffuse->record analyze Analyze Current Amplitude record->analyze quantify Quantify Channel Block analyze->quantify

Caption: Experimental workflow for intracellular blockade of sodium channels using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Na_channel_closed Voltage-Gated Na+ Channel (Closed) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Na_channel_blocked Na+ Channel (Blocked) Na_channel_open->Na_channel_blocked QX222 This compound QX222->Na_channel_open binds to intracellular site No_Influx No Na+ Influx Na_channel_blocked->No_Influx Extracellular_Na Extracellular Na+ Extracellular_Na->Na_channel_open influx Depolarization Depolarization Depolarization->Na_channel_closed opens

Caption: Mechanism of action for intracellular this compound on sodium channels.

troubleshooting_logic cluster_concentration Concentration & Diffusion cluster_solution Solution Integrity cluster_protocol Experimental Protocol start Issue: No/Weak Na+ Channel Block check_conc Is [QX-222] optimal? start->check_conc check_diffusion Sufficient diffusion time? check_conc->check_diffusion Yes solution Solution: Increase concentration or diffusion time. check_conc->solution No check_seal Is giga-seal stable? check_diffusion->check_seal Yes check_diffusion->solution No check_fresh Solution prepared fresh? check_seal->check_fresh Yes check_seal->solution No check_storage Stock stored correctly? check_fresh->check_storage Yes check_fresh->solution No check_use_dependence Is stimulation adequate for use-dependent block? check_storage->check_use_dependence Yes check_storage->solution No check_use_dependence->solution No

Caption: Troubleshooting logic for ineffective sodium channel blockade by this compound.

References

Validation & Comparative

A Comparative Guide to QX-222 Chloride and QX-314 for Intracellular Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of QX-222 chloride and QX-314, two quaternary lidocaine derivatives used for intracellular blockade of voltage-gated sodium channels. This document synthesizes experimental data on their mechanisms of action, potency, kinetics, and isoform selectivity to aid researchers in selecting the appropriate tool for their specific experimental needs.

Introduction

QX-222 and QX-314 are positively charged, membrane-impermeant analogues of lidocaine.[1][2][3] Their inability to cross the cell membrane makes them invaluable tools for studying the intracellular mechanisms of sodium channel blockade, as they must be introduced directly into the cell, typically via a patch pipette during electrophysiological recordings.[2][4][5] Once inside, they bind to the inner vestibule of voltage-gated sodium channels, effectively blocking the pore and inhibiting the generation and propagation of action potentials.[6][7] A key feature of their mechanism is use-dependency, where their blocking efficacy is enhanced with repeated channel opening.[4][6][8]

Mechanism of Action

Both QX-222 and QX-314 are open-channel blockers. They enter the sodium channel pore when the activation gate is open and become trapped within the channel when it closes.[1][4] This trapping mechanism is a key contributor to their use-dependent block.[1] While both compounds act from the intracellular side, there are nuances in their interactions with different channel isoforms and states. For instance, in cardiac sodium channels, the recovery from QX-222 block is voltage-dependent and faster at hyperpolarized potentials.[4]

Below is a diagram illustrating the general mechanism of intracellular sodium channel blockade by these quaternary amines.

cluster_membrane Cell Membrane cluster_extra Na_channel_closed Sodium Channel (Closed) Na_channel_open Sodium Channel (Open) Na_channel_closed->Na_channel_open Depolarization Na_channel_open->Na_channel_closed Repolarization Na_channel_blocked Sodium Channel (Blocked) Na_channel_open->Na_channel_blocked Binding Na_channel_blocked->Na_channel_open Unbinding extra_space QX QX-222 / QX-314

Caption: Intracellular blockade of sodium channels by QX compounds.

Quantitative Data Comparison

Direct head-to-head quantitative comparisons of QX-222 and QX-314 under identical experimental conditions are limited in the published literature. The following table summarizes available data, with the caveat that experimental conditions may vary between studies.

ParameterThis compoundQX-314Sodium Channel Isoform(s)Experimental System
Potency (IC50) Not available for intracellular application.93 µM (transient), 42 µM (late) for extracellular application.[9]Pituitary Tumor CellsWhole-cell patch clamp
Kinetics (Binding) k = 2.45 x 10^5 M-1 s-1 (trapped)Not availableSquid Giant AxonVoltage clamp
Kinetics (Unbinding) l = 0.23 x 10^3 s-1 (trapped)Not availableSquid Giant AxonVoltage clamp
Use-Dependency DemonstratedDemonstrated, more pronounced phasic block than lidocaine.[10]Cardiac and NeuronalElectrophysiology
Duration of Action Generally considered to have a shorter duration than QX-314.[11]Generally considered to have a longer duration than QX-222.[11]N/AIn vivo and in vitro studies

Isoform Selectivity

Both QX-222 and QX-314 exhibit some degree of isoform-dependent effects, particularly concerning their ability to block from the extracellular side.

  • Cardiac vs. Neuronal/Skeletal Muscle Channels: A notable difference is that both QX-222 and QX-314 can block cardiac sodium channels when applied externally, whereas they are poor external blockers of neuronal and skeletal muscle channels.[2][12][13] This suggests a difference in the external vestibule of these channel isoforms.

  • General Intracellular Blockade: When applied intracellularly, QX-314 is reported to block all sodium channel subtypes.[14] While less explicitly stated for QX-222, it is also considered a broad-spectrum intracellular blocker.

Experimental Protocols

The following is a generalized protocol for assessing the intracellular blockade of sodium channels using QX-222 or QX-314, based on standard whole-cell patch-clamp electrophysiology techniques.

Objective: To measure the tonic and use-dependent block of voltage-gated sodium currents by intracellularly applied QX-222 or QX-314.

Materials:

  • Cells expressing the sodium channel isoform of interest (e.g., HEK293 cells, cultured neurons).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (e.g., Tyrode's solution).

  • Intracellular solution (pipette solution) with and without the desired concentration of this compound or QX-314.

Methodology:

  • Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Allow for dialysis of the intracellular solution (containing either the control solution or the QX compound) into the cell for several minutes to ensure equilibration.

    • Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure channels are in the resting state.

  • Tonic Block Assessment:

    • Apply a brief depolarizing voltage step (e.g., to 0 mV for 20 ms) from the holding potential to elicit a sodium current.

    • Compare the peak current amplitude in cells dialyzed with the QX compound to control cells.

  • Use-Dependent Block Assessment:

    • Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms at a frequency of 1-10 Hz).

    • Measure the peak current amplitude for each pulse in the train.

    • Calculate the percentage of block for each pulse relative to the first pulse.

  • Data Analysis:

    • Analyze the reduction in peak current amplitude to determine the degree of tonic and use-dependent block.

    • Fit the decay of the current during the pulse train to an exponential function to determine the rate of onset of use-dependent block.

    • To measure the recovery from block, apply a conditioning pulse train followed by a variable recovery interval at the holding potential before a test pulse.

The following diagram outlines the experimental workflow.

A Prepare intracellular solutions (Control and QX compound) B Establish whole-cell patch-clamp configuration A->B C Allow for intracellular dialysis B->C D Assess tonic block (single depolarizing pulse) C->D E Assess use-dependent block (train of depolarizing pulses) D->E F Measure recovery from block (two-pulse protocol) E->F G Data analysis: - Compare peak currents - Calculate % block - Determine onset/offset kinetics F->G

Caption: Experimental workflow for assessing intracellular sodium channel blockade.

Conclusion

Both this compound and QX-314 are effective intracellular blockers of voltage-gated sodium channels, with their primary mechanism of action being use-dependent open-channel block. QX-314 is generally reported to have a longer duration of action. The choice between these two compounds may depend on the specific experimental goals, such as the desired duration of the block and the sodium channel isoforms being studied, particularly in the context of cardiac versus neuronal channels where differences in external accessibility have been noted. For definitive quantitative comparisons, researchers should consider performing direct comparative experiments under their specific conditions.

References

A Comparative Guide to the Intracellular Effects of QX-222 Chloride and Lidocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intracellular effects of two prominent sodium channel blockers: the permanently charged quaternary amine, QX-222 chloride, and the widely used local anesthetic, lidocaine. By examining their mechanisms of action, quantitative effects on neuronal excitability, and influences on intracellular signaling, this document aims to equip researchers with the critical data needed for informed decisions in drug discovery and neuroscience research.

At a Glance: Key Differences and Similarities

FeatureThis compoundLidocaine
Chemical Nature Quaternary amine, permanently positively charged.Tertiary amine, exists in both charged and uncharged forms at physiological pH.
Membrane Permeability Low; requires a hydrophilic pathway (e.g., open ion channel) to access the intracellular space.High; the uncharged form readily crosses the cell membrane.
Primary Intracellular Target Voltage-gated sodium channels (VGSCs).Voltage-gated sodium channels (VGSCs).
Binding Site on VGSCs Internal vestibule of the channel pore.[1]Internal vestibule of the channel pore.[1]
State-Dependent Blockade Primarily blocks open and inactivated sodium channels.Blocks open and inactivated sodium channels with higher affinity than resting channels.[2]
Effects on Intracellular Signaling Primarily characterized by its direct channel-blocking effects; effects on other intracellular signaling pathways are not well-documented.Increases intracellular calcium concentration and activates CaMKII and p38 MAPK signaling pathways.[2][3][4]

Quantitative Comparison of Effects on Neuronal Properties

The following tables summarize the quantitative effects of intracellularly applied this compound and lidocaine on key neuronal parameters. Data is compiled from various electrophysiological studies.

Table 1: Effects on Voltage-Gated Sodium Channel (VGSC) Properties
ParameterThis compoundLidocaineKey Observations
Tonic Block (Resting State) WeakModerateLidocaine, due to its ability to exist in a neutral form, can access the binding site even in resting channels, whereas QX-222 has limited access.
Use-Dependent Block PotentPotentBoth drugs exhibit enhanced blockade with repetitive stimulation as they preferentially bind to open and inactivated channels.
Steady-State Fast Inactivation No significant shift with intracellular application.[1]Significant hyperpolarizing shift.[1]This suggests that the modulation of fast inactivation is more effectively achieved by the form of the local anesthetic that can interact with the membrane environment.[1]
Steady-State Slow Inactivation Intracellular application removes the hyperpolarizing shift seen with extracellular application.[1]Hyperpolarizing shift.[1]The modulation of slow inactivation appears to be more complex and may involve extracellular binding sites.[1]
Table 2: Effects on Action Potential (AP) Firing
ParameterThis compoundLidocaineKey Observations
AP Amplitude Strong depression.Significant decrease.[5]Both drugs reduce the peak of the action potential by blocking sodium influx.
AP Rate of Rise Reduction.Decrease in maximum positive slope.[6]Reflects the inhibition of the fast-inward sodium current.
AP Duration Tendency to diminish with prolonged application.Increased duration.[5][6]Lidocaine's effect on potassium channels may contribute to the prolonged repolarization phase.[6]
Firing Threshold Greatly increased.Increased intracellular current threshold for firing.[5]A larger depolarization is required to initiate an action potential due to the sodium channel blockade.
Repetitive Firing Strong depression.Reduced repetitive firing in tonically firing neurons.[6]Both compounds effectively suppress high-frequency neuronal activity.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Intracellular Drug Application

This protocol is designed to measure the effects of intracellularly delivered QX-222 or lidocaine on voltage-gated currents and action potential firing in cultured neurons.

1. Preparation of Solutions:

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
  • Internal (Pipette) Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 10 NaCl, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. The pH is adjusted to 7.3 with KOH.
  • Drug-Containing Internal Solution: Prepare the internal solution with the desired concentration of this compound or lidocaine hydrochloride. Ensure the pH is readjusted after adding the drug.

2. Cell Preparation:

  • Plate neurons on glass coverslips and culture under appropriate conditions.
  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
  • Fill the pipette with the drug-containing internal solution. To allow for a baseline recording before the drug diffuses into the cell, you can backfill the pipette, having the very tip filled with drug-free solution.
  • Approach a neuron and form a giga-ohm seal.
  • Rupture the membrane to achieve the whole-cell configuration. This allows the contents of the pipette, including the drug, to dialyze into the cell.
  • In voltage-clamp mode, apply appropriate voltage protocols to elicit and record sodium and potassium currents.
  • In current-clamp mode, inject current steps to evoke action potentials and assess changes in firing properties over time as the drug diffuses into the cell.

4. Data Analysis:

  • Analyze changes in current amplitude, kinetics (activation, inactivation), and current-voltage relationships.
  • Measure changes in action potential parameters such as threshold, amplitude, duration, and firing frequency.

Intracellular Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to lidocaine. A similar protocol could be adapted to study QX-222, although its effects on intracellular calcium are not well-established.

1. Cell Preparation and Dye Loading:

  • Plate neurons on glass coverslips.
  • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
  • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

2. Imaging Procedure:

  • Mount the coverslip on an inverted microscope equipped for fluorescence imaging.
  • Acquire baseline fluorescence images before drug application.
  • Perfuse the cells with a buffer containing the desired concentration of lidocaine.
  • Continuously record fluorescence images to capture the dynamic changes in [Ca2+]i.

3. Data Analysis:

  • Measure the fluorescence intensity of individual cells or regions of interest over time.
  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the absolute [Ca2+]i. For single-wavelength dyes like Fluo-4, express changes as a relative fluorescence change (ΔF/F0).

Signaling Pathways and Mechanisms of Action

Primary Mechanism: Blockade of Voltage-Gated Sodium Channels

Both QX-222 and lidocaine exert their primary effect by blocking voltage-gated sodium channels from the intracellular side. Lidocaine, being a tertiary amine, can exist in both a charged and an uncharged form. The uncharged form readily crosses the neuronal membrane. Once inside the cell, it equilibrates to the charged form, which then binds to the internal vestibule of the sodium channel. In contrast, QX-222 is a permanently charged quaternary amine and has very low membrane permeability. It gains access to its intracellular binding site primarily through the open pore of the sodium channel. This difference in accessibility is a key determinant of their pharmacological profiles.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Lidocaine (Uncharged) Lidocaine (Uncharged) Lidocaine (Charged) Intra Lidocaine (Charged) Lidocaine (Uncharged)->Lidocaine (Charged) Intra Diffusion Lidocaine (Charged) Lidocaine (Charged) Lidocaine (Charged)->Lidocaine (Charged) Intra Slow QX-222 (Charged) QX-222 (Charged) Na+ Channel (Open) Na+ Channel (Open) QX-222 (Charged)->Na+ Channel (Open) Na+ Channel (Closed) Na+ Channel (Closed) QX-222 (Charged) Intra QX-222 (Charged) Na+ Channel (Open)->QX-222 (Charged) Intra Hydrophilic Pathway Blockade Blockade Lidocaine (Charged) Intra->Blockade QX-222 (Charged) Intra->Blockade

Access to the Intracellular Binding Site
Lidocaine's Impact on Intracellular Calcium Signaling

Beyond its primary action on sodium channels, lidocaine has been shown to modulate intracellular calcium homeostasis. Studies have demonstrated that lidocaine can induce an increase in intracellular calcium levels.[2][3][4] This elevation in calcium can, in turn, activate downstream signaling cascades, including the Calcium/calmodulin-dependent protein kinase II (CaMKII) and the p38 mitogen-activated protein kinase (MAPK) pathways.[2][3][4] Activation of these pathways has been implicated in both the therapeutic and potential neurotoxic effects of lidocaine. In contrast, there is currently a lack of evidence to suggest that QX-222 has similar effects on intracellular calcium signaling.

Lidocaine Lidocaine Increase [Ca2+]i Increase in Intracellular Ca2+ Lidocaine->Increase [Ca2+]i CaMKII CaMKII Increase [Ca2+]i->CaMKII p38 MAPK p38 MAPK Increase [Ca2+]i->p38 MAPK Downstream Effects Downstream Effects CaMKII->Downstream Effects p38 MAPK->Downstream Effects

Lidocaine's Intracellular Signaling Cascade

Conclusion

Both this compound and lidocaine are potent intracellular blockers of voltage-gated sodium channels, leading to a reduction in neuronal excitability. The primary distinction lies in their chemical nature and, consequently, their mode of access to the intracellular environment. Lidocaine's ability to cross the cell membrane in its uncharged form allows for broader interactions, including the modulation of intracellular calcium signaling pathways. QX-222, being permanently charged, offers a more targeted blockade of sodium channels, with its entry into the cell being largely dependent on channel opening.

For researchers, the choice between these two compounds will depend on the specific experimental goals. QX-222 provides a tool for a more specific investigation of the consequences of intracellular sodium channel blockade without the confounding effects on other signaling pathways. Lidocaine, on the other hand, offers a model to study a clinically relevant local anesthetic with a more complex intracellular pharmacology. Understanding these fundamental differences is crucial for the design of novel therapeutics and for advancing our comprehension of neuronal function.

References

A Comparative Guide to the Specificity of QX-222 Chloride for Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of QX-222 chloride's specificity for voltage-gated sodium (Na+) channels against other alternative Na+ channel blockers. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.

Introduction to this compound

QX-222 is a quaternary ammonium derivative of lidocaine, meaning it carries a permanent positive charge. This structural feature is crucial to its mechanism of action and specificity. Unlike its parent compound, lidocaine, which can cross cell membranes in its neutral form, QX-222 is membrane-impermeant. This property dictates that its access to the Na+ channel binding site is primarily from the intracellular side, after the channel has opened. This use-dependent and state-dependent inhibition is a key characteristic of QX-222.

Comparative Analysis of Na+ Channel Blocker Specificity

The ideal Na+ channel blocker for many research and therapeutic applications would exhibit high affinity for a specific Na+ channel subtype while having minimal to no effect on other Na+ channel subtypes and other ion channels, such as potassium (K+) and calcium (Ca2+) channels. This specificity is critical to minimize off-target effects.

Below is a summary of the available data comparing the inhibitory potency (IC50) of this compound with other well-known Na+ channel blockers.

Data Presentation: Inhibitory Potency (IC50) of Na+ Channel Blockers

CompoundTargetIC50Off-Target Effects (IC50)References
This compound Na+ Channels (general)Data not readily available in summarized formatData on K+ and Ca2+ channels not readily available[1]
Tetrodotoxin (TTX)TTX-sensitive Na+ channels (NaV1.1, 1.2, 1.3, 1.4, 1.6, 1.7)nM rangeTTX-resistant Na+ channels (NaV1.5, 1.8, 1.9) have µM affinity[2]
ProTx-IINaV1.7~1-1.5 nMNaV1.1-1.6 show varied, lower affinity[3]
aNav1.7-IN-2NaV1.7Potent and selective inhibitionHigh selectivity over other NaV subtypesData on specific IC50 values not readily available

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the specificity of Na+ channel blockers.

Whole-Cell Patch-Clamp Electrophysiology for Determining IC50

This is the gold-standard method for characterizing the interaction of a compound with an ion channel.

1. Cell Preparation:

  • Use a stable cell line (e.g., HEK-293 or CHO) heterologously expressing the specific human Na+, K+, or Ca2+ channel subtype of interest.

  • Culture cells in the appropriate medium and passage them regularly.

  • For experiments, plate cells onto glass coverslips at a suitable density to allow for isolated single cells for patching.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Using Cesium (Cs+) in the internal solution helps to block endogenous K+ channels).

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -100 mV.

  • Apply a voltage-clamp protocol to elicit the desired ion channel currents. For Na+ channels, a typical protocol involves a series of depolarizing steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Record baseline currents in the absence of the test compound.

  • Perfuse the cell with increasing concentrations of this compound or the alternative blocker.

  • At each concentration, record the steady-state block of the peak inward current.

4. Data Analysis:

  • Measure the peak current amplitude at each drug concentration.

  • Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the drug concentration.

  • Fit the data with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Experimental Workflow Visualization

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_data Data Acquisition & Analysis cell_culture Cell Culture (HEK-293/CHO) expressing target channel plating Plating on Coverslips cell_culture->plating pipette_prep Pipette Preparation (2-5 MΩ) seal Giga-ohm Seal Formation (>1 GΩ) pipette_prep->seal whole_cell Whole-Cell Configuration seal->whole_cell voltage_clamp Voltage-Clamp Protocol whole_cell->voltage_clamp baseline Baseline Current Recording voltage_clamp->baseline drug_app Drug Application (Increasing Concentrations) baseline->drug_app inhibition Measure Current Inhibition drug_app->inhibition ic50 IC50 Calculation (Hill Equation) inhibition->ic50

Caption: Workflow for determining the IC50 of an ion channel blocker.

Signaling Pathway and Mechanism of Action

QX-222, being permanently charged, primarily enters open Na+ channels from the intracellular side to reach its binding site within the pore. This "use-dependent" block means that the channel must be active for the blocker to exert its effect. This is in contrast to some toxins, like tetrodotoxin (TTX), which block the channel from the extracellular side.

Caption: Use-dependent block of Na+ channels by intracellular QX-222.

Conclusion

This compound is a valuable tool for studying Na+ channel function due to its use-dependent mechanism of action and its inability to cross the cell membrane. However, a comprehensive understanding of its specificity requires more extensive comparative studies that quantify its inhibitory effects on a wide range of Na+ channel subtypes and other ion channels. The experimental protocols outlined in this guide provide a framework for conducting such validation studies, which are essential for the accurate interpretation of research findings and for the development of more selective therapeutic agents. Researchers are encouraged to perform head-to-head comparisons of QX-222 with other Na+ channel blockers using standardized electrophysiological techniques to build a more complete picture of its pharmacological profile.

References

A Comparative Analysis of QX-222 Chloride and Tetrodotoxin (TTX) for Sodium Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent sodium channel blockers: QX-222 chloride and tetrodotoxin (TTX). Both compounds are invaluable tools in the study of voltage-gated sodium channels (Nav), but their distinct mechanisms of action, sites of interaction, and biophysical effects offer unique experimental advantages. This document outlines their key differences, presents available quantitative data, and provides detailed experimental protocols for their characterization.

Introduction to this compound and Tetrodotoxin

Tetrodotoxin (TTX) is a potent neurotoxin renowned for its high affinity and specificity for the outer pore of most voltage-gated sodium channels.[1] Originally isolated from pufferfish, TTX is a guanidinium toxin that physically occludes the channel pore, preventing sodium ion permeation and thereby blocking action potential propagation.[1][2] Its high potency and selectivity for TTX-sensitive (TTX-S) over TTX-resistant (TTX-R) sodium channel isoforms have made it a gold-standard tool for isolating and characterizing sodium channel subtypes.[3]

This compound is a quaternary ammonium derivative of the local anesthetic lidocaine.[4][5] Unlike lidocaine, which can exist in both charged and neutral forms, QX-222 is permanently charged.[4] This property renders it membrane-impermeant, and it primarily blocks the sodium channel from the intracellular side, requiring a hydrophilic pathway to access its binding site within the inner pore of the channel.[4][6] Its mechanism of action is characterized by state- and use-dependent block, meaning its inhibitory effect is influenced by the conformational state (resting, open, or inactivated) of the channel and the frequency of channel activation.[4][5]

Mechanism of Action and Binding Sites

The most fundamental difference between TTX and QX-222 lies in their binding sites and mechanisms of channel blockade.

  • Tetrodotoxin (TTX): Binds to the extracellular side of the sodium channel at neurotoxin receptor site 1, located in the outer vestibule or pore loop region.[1] It acts as a pore blocker, physically obstructing the passage of sodium ions.[6] The binding of TTX is generally not state-dependent, although some studies have reported a modest use-dependent enhancement of affinity.[7]

  • This compound: Binds to a receptor site located within the inner pore of the sodium channel, accessible from the intracellular side.[4][6] As a quaternary amine, it cannot readily cross the cell membrane and must be introduced into the intracellular environment, for example, via a patch pipette during electrophysiological recordings.[4][6] Its blocking action is highly dependent on the channel's state, showing a higher affinity for the open and inactivated states compared to the resting state.[4] This results in a characteristic use-dependent block, where repeated channel opening leads to a cumulative increase in inhibition.[4][5]

An important experimental consideration is that the external application of TTX can prevent the intracellular binding of QX-222.[8][9] This occurs because TTX, by blocking the outer pore, traps a sodium ion within the channel, which then electrostatically repels the positively charged QX-222 from its internal binding site.[8]

Quantitative Comparison of Inhibitory Potency

A direct quantitative comparison of the inhibitory potency of QX-222 and TTX across all sodium channel subtypes is challenging due to the limited availability of comprehensive IC50 data for QX-222. However, extensive data exists for TTX, highlighting its potent and subtype-selective inhibition.

Table 1: Inhibitory Potency (IC50) of Tetrodotoxin on TTX-Sensitive Sodium Channel Subtypes

Sodium Channel SubtypeReported IC50 (nM)
Nav1.1~10
Nav1.2~10
Nav1.3~5-10
Nav1.4~10
Nav1.6~2-5
Nav1.7~10-40

Note: IC50 values can vary depending on the experimental conditions and expression system.

For QX-222 , specific IC50 values across a range of Nav subtypes are not as readily available in the literature. Its potency is highly dependent on the membrane potential and the frequency of stimulation. Studies have shown that at concentrations in the micromolar to millimolar range, QX-222 effectively blocks sodium currents when applied intracellularly. For instance, some studies on neuronal and muscle preparations have used concentrations around 500 µM to achieve significant block.[4] The lack of standardized IC50 values underscores the importance of determining its potency under specific experimental conditions.

Key Differentiating Characteristics

Table 2: Comparative Summary of this compound and Tetrodotoxin

FeatureThis compoundTetrodotoxin (TTX)
Binding Site Intracellular, within the inner poreExtracellular, at the outer pore (Site 1)
Mechanism Pore block from the insidePore block from the outside
State Dependency High (prefers open and inactivated states)Low to negligible
Use Dependency PronouncedMinimal
Membrane Permeability Impermeant (permanently charged)Permeant (can be applied extracellularly)
Potency Micromolar to millimolar rangeNanomolar range for TTX-S subtypes
Subtype Selectivity Less characterized, generally a broad-spectrum blocker of open/inactivated channelsHigh selectivity for TTX-S over TTX-R subtypes

Experimental Protocols

Electrophysiological Characterization (Whole-Cell Patch-Clamp)

This protocol describes the use of whole-cell patch-clamp electrophysiology to compare the inhibitory effects of extracellularly applied TTX and intracellularly applied QX-222 on a specific voltage-gated sodium channel subtype expressed in a heterologous system (e.g., HEK293 cells).

Objective: To determine and compare the tonic and use-dependent block of a specific Nav channel subtype by TTX and QX-222.

Materials:

  • HEK293 cells stably expressing the Nav channel subtype of interest.

  • External Solution (for TTX): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

  • Internal Solution (for QX-222): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.2 with CsOH). This compound is added to this solution at the desired concentration.

  • Patch pipettes (2-4 MΩ resistance).

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Plate the transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Filling:

    • For TTX experiments, fill the patch pipette with the standard internal solution.

    • For QX-222 experiments, fill the patch pipette with the internal solution containing the desired concentration of this compound.

  • Whole-Cell Configuration: Establish a gigaohm seal between the patch pipette and the cell membrane. Rupture the membrane to achieve the whole-cell configuration. Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

    • Tonic Block (for TTX): Apply a single depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current. After establishing a stable baseline, perfuse the external solution containing TTX at various concentrations and repeat the single pulse protocol to determine the concentration-dependent inhibition.

    • Use-Dependent Block (for QX-222): Elicit a baseline sodium current with a single depolarizing pulse. Then, apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms at a frequency of 10 Hz). The progressive decrease in the peak current during the pulse train indicates use-dependent block.

  • Data Analysis:

    • For TTX, calculate the fractional block at each concentration and fit the data to a Hill equation to determine the IC50 value.

    • For QX-222, quantify the use-dependent block by comparing the peak current of the first and last pulses in the train.

Fluorescence-Based Assay (Thallium Flux Assay)

This protocol outlines a high-throughput method to assess the activity of sodium channel blockers using a thallium (Tl+) flux assay. Tl+ can permeate through sodium channels and its influx can be measured using a Tl+-sensitive fluorescent dye.

Objective: To screen and characterize the inhibitory effects of TTX and other compounds on Nav channel activity in a high-throughput format. This method is more suitable for extracellularly applied compounds like TTX. Adapting it for intracellular blockers like QX-222 is challenging in a high-throughput format.

Materials:

  • HEK293 cells stably expressing the Nav channel subtype of interest.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Loading Buffer: Assay buffer containing a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM or Thallos AM).

  • Stimulus Buffer: Assay buffer containing a sodium channel activator (e.g., veratridine or deltamethrin) and a high concentration of Tl2SO4.

  • Test compounds (TTX).

  • 384-well microplates.

  • Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 384-well microplate and grow to confluence.

  • Compound Addition: Add the test compounds (e.g., various concentrations of TTX) to the wells and incubate for a specific period.

  • Dye Loading: Add the loading buffer containing the Tl+-sensitive dye to each well and incubate to allow for dye uptake.

  • Fluorescence Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the stimulus buffer to all wells to activate the sodium channels and initiate Tl+ influx.

    • Record the change in fluorescence over time.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx through the sodium channels. The inhibitory effect of the compounds is determined by the reduction in the rate of fluorescence increase compared to control wells. Calculate IC50 values by plotting the percent inhibition against the compound concentration.

Visualizations

Signaling Pathway Diagrams

cluster_TTX Tetrodotoxin (TTX) Action cluster_QX222 This compound Action TTX TTX ChannelPore_ext Na+ Channel Outer Pore TTX->ChannelPore_ext Binds to outer pore (Site 1) Extracellular Extracellular Space Na_block Sodium Influx Blocked ChannelPore_ext->Na_block Physical Occlusion AP_block Action Potential Blocked Na_block->AP_block QX222 QX-222 ChannelPore_int Na+ Channel Inner Pore QX222->ChannelPore_int Enters inner pore Intracellular Intracellular Space ChannelPore_int->Na_block Blocks from inside Na_ion_int Na+ ion ChannelPore_int->Na_ion_int Cannot pass Na_ion_ext Na+ ion Na_ion_ext->ChannelPore_ext Cannot pass cluster_PatchClamp Patch-Clamp Workflow Start Start CellPrep Prepare Transfected Cells Start->CellPrep PipetteFill Fill Pipette with Internal Solution (+/- QX-222) CellPrep->PipetteFill WholeCell Establish Whole-Cell Configuration PipetteFill->WholeCell RecordBaseline Record Baseline Na+ Current WholeCell->RecordBaseline ApplyCompound Apply Compound (TTX Extracellularly) RecordBaseline->ApplyCompound RecordResponse Record Post-Compound Na+ Current ApplyCompound->RecordResponse Analyze Analyze Data (IC50 / % Block) RecordResponse->Analyze End End Analyze->End cluster_Fluorescence Fluorescence Assay Workflow Start Start CellPlate Plate Cells in 384-well Plate Start->CellPlate AddCompound Add Test Compounds (e.g., TTX) CellPlate->AddCompound LoadDye Load with Thallium-Sensitive Dye AddCompound->LoadDye ReadBaseline Read Baseline Fluorescence LoadDye->ReadBaseline AddStimulus Add Stimulus (Activator + Tl+) ReadBaseline->AddStimulus ReadKinetic Kinetic Fluorescence Reading AddStimulus->ReadKinetic Analyze Analyze Data (Rate of Influx / IC50) ReadKinetic->Analyze End End Analyze->End cluster_TTX Tetrodotoxin (TTX) cluster_QX222 This compound Compound Sodium Channel Blockers TTX TTX Compound->TTX QX222 QX222 Compound->QX222 TTX_prop Extracellular Blocker Guanidinium Toxin High Potency (nM) TTX-S Selective State-Independent QX222_prop Intracellular Blocker Lidocaine Derivative Lower Potency (µM-mM) Broad Spectrum (Open/Inactivated) State- and Use-Dependent

References

Reversibility of QX-222 Chloride's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reversibility of QX-222 chloride's effects with other common local anesthetics. The information is compiled from a variety of experimental sources to aid in the evaluation of QX-222 for research and drug development purposes.

Executive Summary

QX-222, a permanently charged quaternary derivative of lidocaine, exhibits a distinct reversibility profile compared to conventional local anesthetics. Due to its charge, it has limited membrane permeability and primarily accesses its binding site within the sodium channel via hydrophilic pathways, often requiring co-application with agents that modify channel gating or membrane structure. This characteristic significantly influences its duration of action and washout kinetics. In vitro studies demonstrate that the recovery from QX-222-induced block is notably slow, with time constants extending to over 100 seconds for intracellular washout. In vivo, when used in combination with other agents, QX-222 can produce a significantly prolonged nerve block. This guide presents available quantitative data, detailed experimental protocols for assessing reversibility, and visual diagrams to elucidate the underlying mechanisms.

Data Presentation: Comparative Reversibility of Local Anesthetics

The following tables summarize quantitative data on the reversibility of QX-222 and other local anesthetics from both in vitro and in vivo studies. It is important to note that the data for QX-222, particularly for in vivo studies of the compound administered alone, is limited. The presented values are compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: In Vitro Reversibility of Sodium Channel Block

Local AnestheticPreparationMethodRecovery Time Constant (τ)% Recovery (at time point)Citation(s)
This compound Mutant (I1575E) rNaV1.4 channelsWhole-cell patch clamp (intracellular application)105.2 ± 23.1 s (slow component)-[1]
Lidocaine Rabbit Purkinje fibersVoltage clamp~1-2 s (slowly recovering fraction)Most channels unblocked within 1 s[2][3]
Bupivacaine Human adipose-derived mesenchymal stem cellsIn vitro cytotoxicity assay-Cell viability decreased over time[4]
Ropivacaine Rabbit intervertebral disc cellsIn vitro cytotoxicity assay-Less cytotoxic than lidocaine and bupivacaine[5]

Note: Direct comparative in vitro washout studies for extracellularly applied QX-222 against other local anesthetics are limited. The data for QX-222 reflects intracellular washout from a mutant channel designed to allow its entry.

Table 2: In Vivo Duration of Nerve Block (Rodent Models)

Local AnestheticAnimal ModelNerve Block ModelDuration of Sensory BlockDuration of Motor BlockCitation(s)
QX-222 (100 mM) + TTX (30 µM) RatSciatic Nerve Block~10-fold increase vs. either agent aloneSimilar to sensory block[1][6]
QX-222 (100 mM) alone MouseSciatic Nerve BlockNo significant effect-[7]
Lidocaine (1%) MouseSciatic Nerve Block~45 minutes~5-10 minutes[7]
Lidocaine (1%) + QX-222 (0.5%) MouseSciatic Nerve Block>120 minutes~5-15 minutes[7]
Bupivacaine (0.5%) RatSciatic Nerve Block158.5 [139–190] minutes157 [141–171] minutes[8]
Ropivacaine (0.5%) RatSciatic Nerve Block~2 hours~1.5 hours[9]
Tetrodotoxin (TTX) RatSciatic Nerve Block54.8 [5–117] minutes72 [40–112] minutes[8]

Note: The in vivo data for QX-222 is primarily from studies where it was co-administered with other agents to facilitate its entry into neurons. Data for QX-222 administered alone in vivo shows limited efficacy in producing a nerve block, highlighting its reliance on a delivery mechanism.

Experimental Protocols

In Vitro Assessment of Reversibility: Whole-Cell Patch Clamp

This protocol is designed to measure the time course of recovery from sodium channel block by a test compound.

1. Cell Preparation:

  • Culture cells expressing the sodium channel of interest (e.g., HEK293 cells stably transfected with a specific Nav subtype) on glass coverslips.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Test Compound Solution: Prepare the local anesthetic at the desired concentration in the external solution.

3. Electrophysiological Recording:

  • Establish a whole-cell patch clamp configuration on a selected cell.

  • Clamp the membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).

  • Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Establish a stable baseline recording of sodium current amplitude.

4. Drug Application and Washout:

  • Perfuse the cell with the test compound solution for a sufficient duration to achieve a steady-state block of the sodium current.

  • To assess recovery, switch the perfusion back to the drug-free external solution.

  • Continue to elicit sodium currents at regular intervals (e.g., every 5-10 seconds) during the washout period.

5. Data Analysis:

  • Measure the peak sodium current amplitude at each time point during washout.

  • Normalize the current amplitudes to the pre-drug baseline.

  • Plot the normalized current as a function of time.

  • Fit the recovery phase of the plot with an exponential function to determine the time constant (τ) of recovery.

In Vivo Assessment of Reversibility: Rodent Sciatic Nerve Block

This protocol is used to determine the duration of sensory and motor nerve blockade in a rodent model.

1. Animal Preparation:

  • Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.

  • Expose the sciatic nerve for direct application of the test agent or perform a percutaneous injection guided by a nerve stimulator.

2. Drug Administration:

  • Inject a defined volume and concentration of the local anesthetic solution perineurally.

3. Assessment of Sensory Block (Tail-Flick or Hargreaves Test):

  • At predetermined time intervals following injection, apply a noxious thermal stimulus to the plantar surface of the hind paw.

  • Measure the latency to paw withdrawal. An increase in withdrawal latency indicates a sensory block.

  • The duration of sensory block is defined as the time from injection until the withdrawal latency returns to baseline levels.

4. Assessment of Motor Block (Weight-Bearing Test or Grip Strength):

  • At predetermined time intervals, assess the animal's ability to bear weight on the injected limb or measure its grip strength.

  • A deficit in weight-bearing or reduced grip strength indicates a motor block.

  • The duration of motor block is the time from injection until the motor function returns to normal.

5. Data Analysis:

  • Plot the sensory withdrawal latency and motor function score over time.

  • Determine the time to onset, peak effect, and duration of both sensory and motor blockade.

Mandatory Visualization

QX222_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space QX222_ext QX-222 (Charged) Na_Channel Voltage-Gated Sodium Channel (Nav) QX222_ext->Na_Channel Hydrophilic Pathway (e.g., via open channel) Lidocaine_ext Lidocaine (Uncharged) Lidocaine_int Lidocaine (Charged) Lidocaine_ext->Lidocaine_int Hydrophobic Pathway QX222_int QX-222 Binding_Site Local Anesthetic Binding Site QX222_int->Binding_Site Binds Lidocaine_int->Binding_Site Binds Binding_Site->Na_Channel Blocks Na+ influx

Caption: Mechanism of Action of QX-222 and Lidocaine on Sodium Channels.

Experimental_Workflow_Washout start Establish Stable Baseline Recording (Whole-Cell Patch Clamp) apply_drug Perfusion with This compound start->apply_drug steady_state Achieve Steady-State Sodium Channel Block apply_drug->steady_state washout Perfusion with Drug-Free Solution (Washout) steady_state->washout record_recovery Record Sodium Currents at Regular Intervals washout->record_recovery analyze Analyze Recovery Kinetics: - Normalize Current - Fit Exponential Decay - Determine Time Constant (τ) record_recovery->analyze Sodium_Channel_States Resting Resting Open Open Resting->Open Depolarization Resting_Bound Resting-Bound Resting->Resting_Bound Low Affinity Binding Open->Resting Repolarization (Fast) Inactivated Inactivated Open->Inactivated Inactivation Open_Bound Open-Bound Open->Open_Bound High Affinity Binding Inactivated->Resting Repolarization (Slow) Inactivated_Bound Inactivated-Bound Inactivated->Inactivated_Bound High Affinity Binding Resting_Bound->Resting Fast Unbinding Open_Bound->Open Slow Unbinding Inactivated_Bound->Inactivated Very Slow Unbinding

References

Cross-Validation of QX-222 Chloride with Alternative Sodium Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of QX-222 chloride, a potent sodium channel blocker, with other commonly used alternatives. The information presented is based on available experimental data to assist researchers in selecting the most appropriate blocker for their specific experimental needs.

Introduction to this compound and its Alternatives

This compound is a quaternary ammonium derivative of lidocaine, making it a permanently charged molecule.[1] This property dictates its mechanism of action, primarily blocking sodium channels from the intracellular side.[2] To achieve this, QX-222 requires a hydrophilic pathway to enter the cell, such as through open ion channels.[2] This contrasts with its parent compound, lidocaine, which is membrane-permeable and can access its binding site from both the extracellular and intracellular space. Another relevant alternative is QX-314, a similar permanently charged lidocaine derivative. Tetrodotoxin (TTX), a potent and highly selective sodium channel blocker that acts on the extracellular side of the channel, is also included for comparison due to its widespread use in neurophysiology research.

Comparative Analysis of Blocker Potency

The following table summarizes the available data on the potency of this compound and its alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

BlockerTargetIC50Experimental Conditions
Lidocaine Tetrodotoxin-resistant (TTXr) Na+ currents210 µM (tonic block)[3]Patch-clamp on rat dorsal root ganglion (DRG) neurons.
Tetrodotoxin-sensitive (TTXs) Na+ currents42 µM[3]Patch-clamp on rat DRG neurons.
Inactivated state TTXr Na+ channels60 µM[3]Patch-clamp on rat DRG neurons.
Bupivacaine TTXr Na+ currents32 µM[3]Patch-clamp on rat DRG neurons.
TTXs Na+ currents13 µM[3]Patch-clamp on rat DRG neurons.
Tetrodotoxin (TTX) TTXs Na+ currents0.3 nM[4]Voltage clamp on rat DRG neurons.
TTXr Na+ currents100 µM[4]Voltage clamp on rat DRG neurons.

Experimental Protocols

General Protocol for Assessing Sodium Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a generalized method for measuring the effect of sodium channel blockers on voltage-gated sodium currents.

1. Cell Preparation:

  • Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with a specific NaV channel α-subunit, or primary neurons).

  • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The blocker of interest (e.g., this compound, Lidocaine) is added to this solution for intracellular application. For extracellular application, the blocker is added to the external solution.

3. Electrophysiological Recording:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette and form a high-resistance (GΩ) seal (a "gigaseal") between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration. This allows for control of the cell's membrane potential and recording of the total current across the cell membrane.[6]

  • Clamp the membrane potential at a holding potential where most sodium channels are in the closed state (e.g., -100 mV).

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

  • Record the resulting currents using a patch-clamp amplifier and digitizer.

4. Data Analysis:

  • Measure the peak amplitude of the inward sodium current at each voltage step.

  • To determine the IC50, apply increasing concentrations of the blocker and measure the corresponding reduction in the peak sodium current.

  • Plot the percentage of inhibition as a function of the blocker concentration and fit the data with a dose-response curve.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the distinct mechanisms by which membrane-permeable and permanently charged sodium channel blockers access their binding sites.

G Mechanism of Sodium Channel Block by Lidocaine and QX-222 cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_Channel_Closed {Voltage-Gated Na+ Channel (Closed)|Extracellular Side|Intracellular Side} Na_Channel_Open {Voltage-Gated Na+ Channel (Open)|Extracellular Side|Intracellular Side} Na_Channel_Closed->Na_Channel_Open Depolarization Lidocaine_Int Lidocaine Na_Channel_Open->Na_Channel_Closed Repolarization QX222_Int QX-222 Lidocaine_Ext Lidocaine Lidocaine_Ext->Na_Channel_Closed Membrane Permeation QX222_Ext QX-222 QX222_Ext->Na_Channel_Open Enters Open Channel Binding_Site Binding Site Lidocaine_Int->Binding_Site Blocks from Inside QX222_Int->Binding_Site Blocks from Inside

Caption: Mechanisms of Na+ channel block by Lidocaine and QX-222.

Experimental Workflow

The following diagram outlines the key steps in a typical electrophysiological experiment to assess the efficacy of a sodium channel blocker.

G Experimental Workflow for Assessing Na+ Channel Blockers A Cell Culture/ Tissue Preparation B Prepare External and Internal Solutions A->B C Pull Patch Pipette B->C D Obtain Gigaseal and Whole-Cell Configuration C->D E Record Baseline Na+ Currents D->E F Apply Blocker (e.g., QX-222) E->F G Record Na+ Currents in Presence of Blocker F->G H Data Analysis: - Measure Peak Current - Calculate % Inhibition - Determine IC50 G->H

Caption: Workflow for electrophysiological assessment of Na+ channel blockers.

References

Assessing the Impact of QX-222 Chloride on Calcium Channel Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the effects of QX-222 chloride and related compounds on calcium channel activity. Due to the limited direct experimental data on this compound's interaction with calcium channels, this guide leverages data from its close structural analog, QX-314, to provide insights into its potential effects. This information is compared with the well-characterized calcium channel modulators verapamil, tetracaine, and procaine.

While this compound is predominantly recognized as a potent blocker of voltage-gated sodium channels, the broader class of local anesthetics and their quaternary derivatives, to which QX-222 belongs, has been shown to interact with various ion channels, including calcium channels. Understanding these off-target effects is crucial for a comprehensive pharmacological profile.

Comparative Analysis of Calcium Channel Modulators

The following table summarizes the effects of QX-314 (as an analog for this compound), verapamil, tetracaine, and procaine on different types of calcium channels.

CompoundTarget Calcium Channel TypeEffectQuantitative Data
QX-314 Chloride (analog for this compound)High-Threshold Voltage-Gated Ca2+ ChannelsInhibition (intracellular application)At 10 mM, current amplitude is ~20% of control in hippocampal neurons.[1]
Low-Threshold (T-Type) Voltage-Gated Ca2+ ChannelsInhibition (intracellular application)At 10 mM, current amplitude is <45% of control in hippocampal neurons.[1]
Verapamil L-Type Voltage-Gated Ca2+ ChannelsInhibitionWell-established blocker, mechanism involves binding to the open state of the channel.
Tetracaine Ryanodine Receptor (RyR) - SR/ER Ca2+ Release ChannelInhibitionIC50 for inhibition of [3H]ryanodine binding is approximately 200 µM under diastolic conditions.[2]
Procaine Ryanodine Receptor (RyR) - SR/ER Ca2+ Release ChannelInhibitionSuppresses Ca2+ release by about 40% at a concentration of 1 mM.[3]

Signaling Pathways and Mechanisms of Action

The modulation of calcium channel activity by these compounds can occur through various mechanisms, affecting different stages of cellular signaling.

cluster_VGCC Voltage-Gated Calcium Channel (VGCC) Modulation cluster_RyR Ryanodine Receptor (RyR) Modulation VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx Cell_response_VGCC Cellular Response (e.g., Neurotransmission, Contraction) Ca_influx->Cell_response_VGCC QX314 QX-314 (intracellular) QX314->VGCC Blocks Pore Verapamil Verapamil Verapamil->VGCC Blocks Pore SR_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) (High [Ca2+]) RyR Ryanodine Receptor (RyR) Ca_release Ca2+ Release RyR->Ca_release Cell_response_RyR Cellular Response (e.g., Muscle Contraction) Ca_release->Cell_response_RyR Tetracaine Tetracaine Tetracaine->RyR Inhibits Opening Procaine Procaine Procaine->RyR Inhibits Opening

Figure 1. Mechanisms of calcium channel modulation.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings.

Electrophysiological Recording of Voltage-Gated Calcium Currents (for QX-314)

This protocol is based on studies of intracellularly applied local anesthetics on neuronal calcium channels.

  • Cell Preparation: Acutely isolated hippocampal CA1 pyramidal neurons are used.

  • Recording Technique: Whole-cell patch-clamp electrophysiology is employed to record voltage-gated calcium currents.

  • Solutions:

    • External Solution: Contains physiological concentrations of ions, with sodium replaced by a non-permeant cation (e.g., Tris) and potassium channel blockers (e.g., TEA, 4-AP) to isolate calcium currents. Calcium is the primary charge carrier.

    • Internal (Pipette) Solution: Contains a cesium-based solution to block potassium currents from the inside. QX-314 chloride is added to the internal solution at the desired concentration (e.g., 10 mM).

  • Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit calcium currents. Current-voltage relationships are generated by stepping to various test potentials.

  • Data Analysis: The peak amplitude of the inward calcium current is measured at each test potential. The effect of QX-314 is quantified by comparing the current amplitude in cells dialyzed with QX-314 to control cells without the drug.

[3H]-Ryanodine Binding Assay (for Tetracaine)

This assay measures the binding of radiolabeled ryanodine to its receptor, which is an indicator of the channel's open state.

  • Preparation of Sarcoplasmic Reticulum (SR) Vesicles: SR vesicles are isolated from skeletal or cardiac muscle tissue through differential centrifugation.

  • Binding Reaction:

    • SR vesicles are incubated with [3H]-ryanodine in a buffer containing physiological ions and varying concentrations of the test compound (e.g., tetracaine).

    • The binding is typically performed in the presence of Ca2+ to activate the ryanodine receptor.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the SR vesicles (with bound [3H]-ryanodine) from the unbound [3H]-ryanodine.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine). The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

Sarcoplasmic Reticulum Ca2+ Flux Assay (for Procaine)

This method assesses the release of calcium from isolated SR vesicles.

  • SR Vesicle Preparation and Calcium Loading: SR vesicles are prepared as described above. They are actively loaded with Ca2+ in the presence of ATP. A calcium-sensitive fluorescent dye (e.g., Fura-2) can be used to monitor the extra-vesicular Ca2+ concentration.

  • Initiation of Ca2+ Release: Ca2+ release is initiated by adding a releasing agent (e.g., a high concentration of Ca2+ to induce calcium-induced calcium release, or caffeine).

  • Measurement of Ca2+ Flux: The change in extra-vesicular Ca2+ concentration is monitored over time using a fluorometer.

  • Effect of Test Compound: The assay is performed in the presence and absence of the test compound (e.g., procaine) to determine its effect on the rate and extent of Ca2+ release.

  • Data Analysis: The initial rate of Ca2+ release is calculated from the fluorescence signal. The percentage of inhibition by the test compound is determined by comparing the release rates with and without the compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the impact of a test compound on calcium channel activity.

cluster_vgcc_workflow Voltage-Gated Calcium Channel Workflow cluster_ryr_workflow Ryanodine Receptor Workflow start Start: Select Test Compound (e.g., this compound) target_selection Select Target Calcium Channel (VGCC or RyR) start->target_selection vgcc_exp Electrophysiology (Patch-Clamp) target_selection->vgcc_exp If VGCC ryr_exp [3H]-Ryanodine Binding Assay or Ca2+ Flux Assay target_selection->ryr_exp If RyR vgcc_data Measure Current Amplitude and Kinetics vgcc_exp->vgcc_data vgcc_analysis Determine % Inhibition or IC50 vgcc_data->vgcc_analysis comparison Compare with Alternative Compounds (e.g., Verapamil, Tetracaine, Procaine) vgcc_analysis->comparison ryr_data Measure Binding Affinity or Ca2+ Release Rate ryr_exp->ryr_data ryr_analysis Determine IC50 or % Inhibition ryr_data->ryr_analysis ryr_analysis->comparison conclusion Conclusion on Calcium Channel Impact comparison->conclusion

Figure 2. Experimental workflow for assessing calcium channel modulation.

References

A Comparative Guide to the Use-Dependence of QX-222 Chloride and Other Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use-dependent properties of QX-222 chloride against other commonly used local anesthetics. The information herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to Use-Dependence in Local Anesthetics

Local anesthetics exert their effects by blocking voltage-gated sodium channels (VGSCs), which are crucial for the propagation of action potentials in neurons. The phenomenon of use-dependence , also known as phasic block, is a key characteristic of many local anesthetics. It describes the increase in blocking efficacy with repeated stimulation or higher firing frequency of the neuron. This is in contrast to tonic block , which is the baseline block of channels in their resting state.

The underlying mechanism for use-dependence is explained by the modulated receptor hypothesis . This theory posits that local anesthetics have different binding affinities for the different conformational states of the VGSC: resting, open, and inactivated.[1] Typically, the affinity is lowest for the resting state and significantly higher for the open and inactivated states. During an action potential, channels cycle through these states, providing more opportunities for the anesthetic to bind with high affinity, thus enhancing the block.

QX-222 is a quaternary ammonium derivative of lidocaine, meaning it carries a permanent positive charge.[2] This structural feature significantly influences its interaction with the sodium channel and its use-dependent properties compared to its tertiary amine counterparts like lidocaine, bupivacaine, and ropivacaine, which can exist in both charged and uncharged forms.

Comparative Analysis of Use-Dependence

The degree of use-dependence is a critical factor in the pharmacological profile of a local anesthetic, influencing its efficacy and potential side effects. Below is a comparative summary of this compound and other anesthetics based on available experimental data.

Quantitative Data on Tonic and Phasic Block

The following table summarizes the half-maximal inhibitory concentrations (IC50) for tonic and phasic (use-dependent) block of sodium channels by various local anesthetics. Lower IC50 values indicate higher potency.

AnestheticPreparationTonic Block IC50 (µM)Phasic (Use-Dependent) Block IC50 (µM)Key Observations & References
QX-222 Squid Giant AxonData Not AvailableNot explicitly defined as IC50, but significant use-dependent block observed at various concentrations.[3]As a quaternary amine, QX-222 exhibits pronounced use-dependence, with block accumulating during repetitive stimulation.[3][4]
Lidocaine Rat DRG Neurons (TTXr)21060Demonstrates clear use-dependence with a ~3.5-fold increase in potency with channel inactivation.[5]
Mammalian Cell Line (Type IIA Na+ Channels)~13 (at -62 mV)Potent use-dependent block observed at 2 Hz.Exhibits significant tonic block at depolarized potentials and strong use-dependent block.[6]
Bupivacaine Rat DRG Neurons (TTXr)32Data Not AvailableMore potent tonic block than lidocaine on TTXr channels.[5]
Human Cardiac SCN5A ChannelsOpen-channel IC50: 69.5Inactivated-state IC50: 2.18Shows a strong preference for the inactivated state, highlighting its potent use-dependent nature.[7]
Ropivacaine Human Cardiac SCN5A ChannelsOpen-channel IC50: 322.2Inactivated-state IC50: 2.73Similar to bupivacaine, displays a strong affinity for the inactivated state, though with a slightly lower potency.[7]

Note: The experimental conditions, such as the specific sodium channel isoform, cell type, and stimulation protocol, can significantly influence the measured IC50 values. Direct comparisons should be made with caution.

Kinetic Properties of Use-Dependent Block

The kinetics of binding to and unbinding from the different channel states determine the rate of onset and recovery from use-dependent block.

AnestheticOnset of Use-Dependent BlockRecovery from Use-Dependent BlockKey Observations & References
QX-222 Develops progressively with repetitive stimulation (e.g., at 0.1 to 10 Hz).[3]Slow, with a time constant that can be in the order of seconds and is voltage-dependent.[8] In cardiac channels, recovery is faster at hyperpolarized potentials.[9]The slow recovery from block contributes to its pronounced use-dependent effect. The permanent charge of QX-222 is thought to lead to trapping within the channel.[3]
Lidocaine Rapid onset with repetitive stimulation.Relatively fast recovery, with time constants in the hundreds of milliseconds.[8]The faster kinetics compared to QX-222 result in a less cumulative block.
Bupivacaine Concentration-dependent development of block.Slower recovery compared to ropivacaine.[7]The slower recovery contributes to its longer duration of action and potential for cardiotoxicity.
Ropivacaine Concentration-dependent development of block.Approximately 2-fold faster recovery from block compared to bupivacaine.[7]The faster recovery may contribute to its improved safety profile compared to bupivacaine.

Experimental Protocols

The evaluation of use-dependent block is primarily conducted using electrophysiological techniques, most notably the patch-clamp method in the whole-cell configuration.

Measurement of Tonic and Phasic Block

Objective: To determine the IC50 for tonic and use-dependent (phasic) block of voltage-gated sodium channels.

Methodology:

  • Cell Preparation: A suitable cell line expressing the sodium channel of interest (e.g., HEK-293 cells stably transfected with a specific NaV isoform) or primary neurons (e.g., dorsal root ganglion neurons) are cultured and prepared for patch-clamp recording.

  • Patch-Clamp Recording:

    • A glass micropipette filled with an internal solution is used to form a high-resistance (gigaohm) seal with the cell membrane.

    • The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total sodium current.

  • Voltage-Clamp Protocol:

    • Tonic Block: The cell is held at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure most channels are in the resting state. A single depolarizing pulse (e.g., to -10 mV) is applied at a low frequency (e.g., every 10-30 seconds) to elicit a sodium current. The peak current is measured before and after the application of the anesthetic at various concentrations. The concentration-response curve is then fitted to determine the tonic IC50.

    • Phasic (Use-Dependent) Block: From the same holding potential, a train of depolarizing pulses (e.g., 20-50 pulses) is applied at a higher frequency (e.g., 1-20 Hz). The peak sodium current of each pulse in the train is measured. The use-dependent block is quantified by the progressive decrease in the current amplitude during the train. The IC50 for the block at a steady-state during the train represents the phasic block potency.

  • Data Analysis: The peak sodium current amplitudes are measured and normalized to the control (pre-drug) values. The percentage of block is calculated, and concentration-response curves are plotted to determine the IC50 values for both tonic and phasic block.

Visualizations

Signaling Pathway: Local Anesthetic Action on Voltage-Gated Sodium Channels

LocalAnesthetic_Pathway cluster_membrane Cell Membrane cluster_channel Voltage-Gated Sodium Channel Resting Resting State Open Open State Resting->Open Depolarization LA_int Local Anesthetic (Intracellular) Resting->LA_int Low Affinity Binding Inactivated Inactivated State Open->Inactivated Inactivation Block Channel Block (No Na+ influx) Open->Block Inactivated->Resting Inactivated->Block LA_ext Local Anesthetic (Extracellular) LA_ext->LA_int LA_int->Open High Affinity Binding LA_int->Inactivated High Affinity Binding

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Experimental Workflow: Patch-Clamp for Use-Dependence

PatchClamp_Workflow prep Cell Preparation (e.g., HEK293 with NaV1.5) seal Gigaohm Seal Formation prep->seal pipette Micropipette Fabrication & Filling pipette->seal whole_cell Whole-Cell Configuration seal->whole_cell tonic_protocol Tonic Block Protocol (Low Frequency Pulses) whole_cell->tonic_protocol phasic_protocol Phasic Block Protocol (High Frequency Pulse Train) whole_cell->phasic_protocol data_acq Data Acquisition (Sodium Current Recording) tonic_protocol->data_acq phasic_protocol->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis

Caption: Workflow for determining use-dependence via patch-clamp electrophysiology.

Conclusion

The use-dependence of a local anesthetic is a critical determinant of its clinical profile. This compound, as a permanently charged molecule, exhibits a pronounced and slowly reversible use-dependent block of voltage-gated sodium channels. This contrasts with tertiary amine local anesthetics like lidocaine, bupivacaine, and ropivacaine, which demonstrate varying degrees of use-dependence influenced by their physicochemical properties and their ability to exist in both charged and uncharged forms.

The provided data and protocols offer a framework for the comparative evaluation of these compounds. For drug development professionals, understanding the nuances of use-dependence is essential for designing molecules with desired efficacy and safety profiles. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison of the kinetic properties of this compound and other local anesthetics.

References

literature review comparing different quaternary ammonium channel blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different quaternary ammonium channel blockers, supported by experimental data. Quaternary ammonium (QA) compounds are a diverse class of molecules that have been instrumental in the study of ion channels, serving as valuable probes to elucidate channel structure and function. Their ability to block the pores of various ion channels has also led to their investigation as potential therapeutic agents.

This guide will delve into the quantitative aspects of channel blockade by various QA compounds, focusing on key parameters such as the half-maximal inhibitory concentration (IC50) and voltage dependence. Detailed experimental protocols for the cited data are also provided to ensure reproducibility and facilitate further research.

Quantitative Comparison of Quaternary Ammonium Channel Blockers

The efficacy of different quaternary ammonium compounds as channel blockers varies significantly depending on the specific compound, the type of ion channel, and the experimental conditions. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of QA blockers on potassium, sodium, and nicotinic acetylcholine receptors.

BlockerChannelCell Type/Expression SystemIC50Voltage DependenceReference
Tetraethylammonium (TEA)KCNQ2CHO cells0.3 mM-[1]
Tetraethylammonium (TEA)KCNQ1CHO cells5.0 mM-[1]
Tetraethylammonium (TEA)KCNQ4CHO cells3.0 mM-[1]
Tetraethylammonium (TEA)KCNQ3CHO cells>30 mM-[1]
Tetraethylammonium (TEA)KcvPlanar lipid bilayer0.098 ± 0.02 mM (cis, at -60 mV)Yes[2]
Tetraethylammonium (TEA)Delayed Rectifier K+ ChannelAplysia neurons6.0 mM (external)Yes[3]
Tetraethylammonium (TEA)Ca2+-activated K+ ChannelAplysia neurons0.4 mM (external)Yes[3]
Tetra-n-octylammonium bromidehERGCHO cells80 nM (patch clamp)-[4]
Benzyldimethyldodecyl ammoniumBatrachotoxin-modified Na+Planar lipid bilayer0.2 µM (internal, at +50 mV)Yes[5]
Tripropyldodecyl ammoniumBatrachotoxin-modified Na+Planar lipid bilayer0.4 µM (internal, at +50 mV)Yes[5]
QX-222TTX-resistant Na+DRG neurons-Use-dependent[6]
LidocaineTTX-resistant Na+DRG neurons60 µM (inactivated state)Use-dependent[7]
1,3,5-tri-[5-(1-quinolinum)-pent-1-yn-1-yl]-benzene tribromide (tPyQB)α7 nAChRXenopus laevis oocytes--[8]
1,3,5,-tri-{5-[1-(2-picolinium)]-pent-1-yn-1-yl}benzene tribromide (tPy2PiB)α7 nAChRXenopus laevis oocytes--[8]
1,2,4,5-tetra-{5-[1-(3-benzyl)pyridinium]pent-1-yl}benzene tetrabromide (tkP3BzPB)α7 nAChRXenopus laevis oocytes--[8]
Methyllycaconitine (MLA)α7 nAChRXenopus laevis oocytes1.2 ± 0.2 nM-[8]
Methyllycaconitine (MLA)α4β2 nAChRXenopus laevis oocytes34 ± 5.4 nM-[8]
Methyllycaconitine (MLA)α3β4 nAChRXenopus laevis oocytes2.0 ± 0.2 nM-[8]
Tris-azaaromatic quaternary ammonium compoundsα6β2* nAChRs-0.2–4 nM-[9]

Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique. This powerful electrophysiological method allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane voltage.

General Whole-Cell Patch-Clamp Protocol

1. Cell Preparation:

  • Acutely dissociated neurons, cultured cell lines (e.g., CHO, HEK293) expressing the ion channel of interest, or Xenopus laevis oocytes injected with channel-encoding cRNA are commonly used.

  • For dissociated neurons, tissues are typically treated with enzymes like collagenase and trypsin, followed by mechanical trituration.[10]

  • Cells are then plated on coverslips and allowed to adhere before recording.

2. Solutions:

  • External (Bath) Solution: The composition is designed to mimic the physiological extracellular environment. A typical solution for recording potassium currents might contain (in mM): 150 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, with the pH adjusted to 7.4.[10] For recording sodium currents, the sodium concentration is a key variable. To isolate specific currents, channel blockers for other conductances (e.g., CdCl2 to block Ca2+ channels) are often added.[10]

  • Internal (Pipette) Solution: This solution mimics the intracellular environment. For potassium current recordings, a common solution contains (in mM): 130 CsCl, 10 EGTA, 3 MgATP, 0.3 Na2GTP, 10 HEPES, 10 glucose, with the pH adjusted to 7.2 with CsOH.[10] Cesium is often used to block potassium channels from the inside, allowing for the isolation of other currents. For studying the internal blockade by QA compounds, the blocker is added to this solution.

3. Electrophysiological Recording:

  • Borosilicate glass pipettes with a resistance of 3-6 MΩ are fabricated using a micropipette puller.

  • The pipette, filled with the internal solution, is brought into contact with the cell membrane. A high-resistance "gigaohm" seal is formed by applying gentle suction.

  • The membrane patch under the pipette tip is then ruptured by a brief pulse of suction to achieve the whole-cell configuration.

  • A voltage-clamp amplifier is used to hold the cell membrane at a specific potential (holding potential) and to apply voltage steps or ramps to elicit ion channel activity.[11][12]

  • The resulting ionic currents are recorded, filtered, and digitized for analysis.

Protocol for Determining IC50 Values
  • A stable whole-cell recording is established.

  • A specific voltage protocol is applied to elicit the ionic current of interest. For example, to study voltage-gated potassium channels, the cell might be held at a hyperpolarized potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials (e.g., from -60 mV to +60 mV).[13]

  • The control current is recorded in the absence of the blocker.

  • The quaternary ammonium blocker is then applied to the bath solution at increasing concentrations.

  • The current at each concentration is recorded after it reaches a steady-state level of block.

  • The peak current amplitude at each concentration is measured and normalized to the control current.

  • The resulting concentration-response data are fitted with a Hill equation to determine the IC50 value, which is the concentration of the blocker that inhibits 50% of the maximal current.

Protocol for Assessing Voltage Dependence of Block
  • The IC50 of the blocker is determined at different holding potentials or during different phases of a voltage step protocol.

  • For open-channel blockers, the degree of block is often assessed at the end of a depolarizing pulse.

  • The fractional block (1 - I_blocked / I_control) is plotted as a function of the membrane potential.

  • The voltage dependence of the block can provide insights into the location of the binding site within the channel's electric field.[14]

Visualizing Ion Channel Blockade

The following diagrams illustrate key concepts related to the study of quaternary ammonium channel blockers.

Experimental_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Dissociation Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Solution Preparation Solution_Prep->Patch_Clamp Voltage_Protocol Voltage-Clamp Protocol Patch_Clamp->Voltage_Protocol Data_Acquisition Data Acquisition Voltage_Protocol->Data_Acquisition Current_Analysis Current Analysis Data_Acquisition->Current_Analysis IC50_Determination IC50 Determination Current_Analysis->IC50_Determination Voltage_Dependence Voltage Dependence Analysis Current_Analysis->Voltage_Dependence

Figure 1: Experimental workflow for studying ion channel blockers.

Signaling_Pathway cluster_channel Ion Channel Channel_Closed Closed State Channel_Open Open State Channel_Closed->Channel_Open QA_Blocker Quaternary Ammonium Blocker Channel_Open->QA_Blocker Binds to open channel Ion_Flow Ion Flow Channel_Open->Ion_Flow Channel_Blocked Blocked State Channel_Blocked->Channel_Open Unbinds No_Ion_Flow No Ion Flow Channel_Blocked->No_Ion_Flow Stimulus Depolarization/ Ligand Binding Stimulus->Channel_Closed Activates QA_Blocker->Channel_Blocked Induces

Figure 2: Generalized mechanism of open-channel block by a quaternary ammonium compound.

References

Safety Operating Guide

Proper Disposal of QX-222 Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: QX-222 chloride is a potent sodium channel blocker and should be handled as a hazardous substance. All disposal procedures must comply with local, regional, and national regulations. Direct disposal down the drain is not recommended without appropriate neutralization and verification of local guidelines.

This document provides essential guidance on the proper disposal of this compound, a crucial compound in neuroscience research. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

Summary of Disposal Procedures

All waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste.

Waste TypeRecommended Disposal Method
Solid this compound Collect in a clearly labeled, sealed container. Dispose of through a licensed hazardous waste disposal company.
Aqueous Solutions Do not pour down the drain unless explicitly permitted by local regulations and after appropriate treatment. Collect in a labeled hazardous waste container.
Organic Solutions (e.g., DMSO) Collect in a designated, compatible hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Labware Decontaminate if possible, following established laboratory protocols. Otherwise, dispose of as hazardous solid waste.

Experimental Workflow and Waste Generation

This compound is frequently used in electrophysiology and other in-vitro and in-vivo studies to block sodium channels. A typical experimental workflow involves the preparation of stock solutions and subsequent dilution to working concentrations.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_waste Waste Generation cluster_disposal Disposal a Weigh Solid This compound b Dissolve in DMSO (Stock Solution) a->b c Dilute with Saline (Working Solution) b->c d Application to Cell Culture/Tissue c->d g Unused Working Solution c->g e Data Acquisition d->e f Contaminated Pipette Tips d->f h Contaminated Culture Plates d->h i Hazardous Waste Collection f->i g->i h->i

A typical experimental workflow using this compound, highlighting waste generation points.

Detailed Disposal Protocols

1. Segregation and Labeling:

  • Establish a designated hazardous waste accumulation area in your laboratory.

  • Use separate, clearly labeled, and chemically compatible containers for solid this compound waste, aqueous solutions, and organic solutions.

  • Labels should include the full chemical name ("this compound"), the primary hazard (e.g., "Toxic"), and the date of accumulation.

2. Handling and Personal Protective Equipment (PPE):

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

3. Disposal of Unused or Expired this compound:

  • Do not attempt to dispose of solid this compound by mixing it with other solvents for dilution.

  • Keep the compound in its original, sealed container and place it in the designated solid hazardous waste container.

4. Disposal of Solutions:

  • Aqueous Solutions: Collect all aqueous waste containing this compound in a designated hazardous waste container. Do not pour this waste down the drain.

  • Organic Solutions: Collect all organic waste containing this compound (e.g., in DMSO) in a separate, compatible hazardous waste container.

5. Disposal of Contaminated Materials:

  • All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and culture plates, should be collected in a designated solid hazardous waste container.

6. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of all this compound waste.

Signaling Pathway Blockade by QX-222

The primary mechanism of action for QX-222 is the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons.

signaling_pathway cluster_membrane Cell Membrane cluster_process Cellular Process Na_channel Voltage-Gated Sodium Channel Depolarization Membrane Depolarization Na_channel->Depolarization Allows Na+ influx, leading to Action_Potential Action Potential Propagation Depolarization->Action_Potential Neurotransmission Neurotransmission Action_Potential->Neurotransmission QX222 This compound QX222->Na_channel Blocks

Mechanism of action of this compound in blocking neuronal signaling.

By adhering to these stringent disposal procedures, researchers can safely and responsibly manage this compound waste, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and guidelines.

Essential Safety and Handling of QX-222 Chloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical operational and safety guidance for the handling and disposal of QX-222 chloride, a potent sodium channel blocker. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. The following information, including personal protective equipment (PPE) requirements, handling protocols, and disposal plans, is designed to be a preferred resource for laboratory safety and chemical management.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and safety measures.

Equipment/MeasureSpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and absorption.
Skin and Body Protection Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of aerosol generation.Minimizes inhalation of dust or aerosols.
Engineering Controls Fume hoodRecommended for all procedures involving solid this compound or the preparation of its solutions.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial receipt to final disposal.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment cluster_3 Disposal Receive & Inspect Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Don PPE Don PPE Store Properly->Don PPE Weighing (in fume hood) Weighing (in fume hood) Don PPE->Weighing (in fume hood) Solution Preparation (in fume hood) Solution Preparation (in fume hood) Weighing (in fume hood)->Solution Preparation (in fume hood) Experimentation Experimentation Solution Preparation (in fume hood)->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

Detailed Procedural Guidance

Receiving and Inspection: Upon receipt of this compound, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label and safety information are intact and legible.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Handling:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a fume hood. Put on all required personal protective equipment.

  • Weighing: When weighing the solid form of this compound, perform the task within a fume hood to prevent the inhalation of any airborne particles.

  • Solution Preparation: Prepare solutions within a fume hood. When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Experimentation: Conduct all experimental procedures involving this compound with caution, ensuring that engineering controls and PPE are consistently used.

Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and clean the spill site thoroughly.

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in general waste. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Always consult the most recent Safety Data Sheet (SDS) from the supplier for the most comprehensive and up-to-date information.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
QX-222 chloride
Reactant of Route 2
Reactant of Route 2
QX-222 chloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。